7-Azaspiro[3.5]nonane-7-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
7-azaspiro[3.5]nonane-7-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-8(12)10-6-4-9(5-7-10)2-1-3-9/h1-7H2,(H,11,12) |
InChI Key |
BKFMQUOAABZMKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCN(CC2)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Physicochemical Characterization of 7-Azaspiro[3.5]nonane-7-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
The 7-azaspiro[3.5]nonane scaffold is a compelling three-dimensional structural motif increasingly utilized in modern drug discovery to explore novel chemical space and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties. As a functionalized derivative, 7-Azaspiro[3.5]nonane-7-carboxylic acid presents a unique combination of a rigid spirocyclic core and an ionizable carboxylic acid group. A thorough understanding of its fundamental physicochemical properties is a prerequisite for its successful application in medicinal chemistry programs. This guide provides a comprehensive framework for the experimental determination and theoretical consideration of its key physicochemical parameters: ionization constant (pKa), lipophilicity (LogP/LogD), and aqueous solubility. Authored for researchers, medicinal chemists, and drug development scientists, this document combines theoretical principles with actionable, field-proven experimental protocols, ensuring a robust and reliable characterization of this and similar novel chemical entities.
Molecular Profile and Structural Rationale
Before delving into experimental characterization, it is essential to establish the foundational molecular identity of the compound . The spirocyclic nature of the core imparts significant three-dimensionality, a feature sought after to improve target specificity and escape the "flatland" of traditional aromatic ring systems often associated with metabolic liabilities. The carboxylic acid moiety is a key pharmacophoric feature, capable of forming critical hydrogen bonds and salt-bridge interactions with biological targets. It also serves as the primary determinant of the molecule's ionization state under physiological conditions.
Table 1: Core Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 7-Azaspiro[3.5]nonane-7-carboxylic acid | - |
| Molecular Formula | C₉H₁₅NO₂ | [1] |
| Molecular Weight | 169.22 g/mol | [1] |
| Chemical Structure |
| - |
Ionization Constant (pKa): The Master Switch of Biological Behavior
The pKa value dictates the charge state of a molecule at a given pH. For 7-Azaspiro[3.5]nonane-7-carboxylic acid, the carboxylic acid group is the principal ionizable center. Its pKa will govern solubility, membrane permeability, plasma protein binding, and target engagement.[2] Accurately determining this value is the first critical step in any characterization cascade.
Theoretical Considerations & Predictive Analysis
Computational tools provide a rapid, material-free method to estimate pKa, guiding subsequent experimental design. These methods range from empirical models based on linear free-energy relationships (LFER) to more rigorous quantum mechanical calculations.[3][4] For 7-Azaspiro[3.5]nonane-7-carboxylic acid, the primary acidic pKa is predicted to be in the typical range for aliphatic carboxylic acids (approx. 4.0-5.0), influenced by the electronic effects of the adjacent spirocyclic system.
Experimental Protocol: Potentiometric Titration
This method provides a gold-standard measurement of the macroscopic pKa by monitoring pH changes during titration with a strong base.
Principle: A solution of the compound is titrated with a standardized solution of sodium hydroxide. The pH is measured after each addition of titrant, and the resulting curve of pH vs. volume of titrant is used to determine the midpoint of the neutralization, which corresponds to the pKa.
Step-by-Step Methodology:
-
Preparation: Accurately weigh ~1-2 mg of 7-Azaspiro[3.5]nonane-7-carboxylic acid and dissolve it in a known volume (e.g., 10 mL) of a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) to ensure complete dissolution. Include an inert electrolyte like 0.15 M KCl to maintain constant ionic strength.
-
Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0) immediately before use.
-
Titration: Place the solution in a thermostatted vessel at 25°C. Begin stirring and record the initial pH. Add small, precise aliquots (e.g., 10 µL) of a standardized ~0.1 M NaOH solution.
-
Data Acquisition: Record the pH after each aliquot addition, allowing the reading to stabilize. Continue the titration well past the expected equivalence point (e.g., to pH 11-12).
-
Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve.
Workflow Visualization
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP & LogD): A Measure of "Greasiness"
Lipophilicity is arguably the most critical physicochemical property in drug design, influencing everything from solubility and membrane permeability to metabolic clearance and promiscuity.[5]
-
LogP (Partition Coefficient): Describes the partitioning of the neutral form of the molecule between an immiscible organic phase (typically n-octanol) and an aqueous phase.[6]
-
LogD (Distribution Coefficient): Describes the partitioning of all species (neutral and ionized) at a specific pH. For an ionizable compound like ours, LogD is the more physiologically relevant parameter.[5]
Experimental Protocol: Shake-Flask Method for LogD at pH 7.4
This is the traditional and most reliable method for determining lipophilicity.[7]
Principle: The compound is dissolved in a biphasic system of n-octanol and a pH 7.4 aqueous buffer. After equilibration, the concentration of the compound in each phase is measured to calculate the distribution coefficient.
Step-by-Step Methodology:
-
Phase Preparation: Pre-saturate n-octanol with pH 7.4 phosphate-buffered saline (PBS) and vice-versa by mixing them vigorously and allowing the layers to separate overnight.
-
Sample Preparation: Prepare a stock solution of 7-Azaspiro[3.5]nonane-7-carboxylic acid in the pre-saturated aqueous buffer (or n-octanol). The starting concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning: In a glass vial, combine a known volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 2 mL of each). Add a small aliquot of the stock solution.
-
Equilibration: Cap the vial and shake gently on a flatbed shaker for a set period (e.g., 2-4 hours) at a constant temperature (25°C) to allow partitioning to reach equilibrium.[8]
-
Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the upper n-octanol layer and the lower aqueous layer. Determine the concentration of the compound in each aliquot using a validated analytical method (e.g., LC-MS or UV-Vis spectroscopy).
-
Calculation: Calculate LogD using the formula: LogD_pH7.4 = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] )
Workflow Visualization
Caption: Shake-flask workflow for experimental LogD determination.
Aqueous Solubility: The Gateway to Absorption
A drug must be in solution to be absorbed. Poor aqueous solubility is a primary cause of failure in drug development.[9] It is crucial to distinguish between two types of solubility measurements that are relevant at different stages of discovery.[10]
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a DMSO stock, precipitates in aqueous buffer. It's a high-throughput method used for early-stage screening.[8][11][12]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the solid form of a compound in a saturated solution. It is a lower-throughput, more resource-intensive measurement critical for lead optimization and pre-formulation.[9][10][13]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask)
Principle: An excess of the solid compound is agitated in an aqueous buffer until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved compound is determined.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid 7-Azaspiro[3.5]nonane-7-carboxylic acid (e.g., 1-2 mg) to a vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4). The excess solid ensures a saturated solution is formed.
-
Equilibration: Seal the vial and place it on a shaker or rotator at a constant temperature (25°C) for an extended period, typically 24 hours, to ensure equilibrium is reached.[8]
-
Phase Separation: After incubation, allow the vial to stand, letting the excess solid settle.
-
Filtration: Carefully filter the supernatant through a low-binding filter plate or syringe filter (e.g., 0.45 µm PVDF) to remove all undissolved solid.
-
Quantification: Dilute the clear filtrate and quantify the concentration of the dissolved compound using a validated LC-MS or HPLC-UV method against a standard curve prepared from a DMSO stock.
-
Reporting: The final concentration is reported as the thermodynamic solubility in units such as µg/mL or µM.
Workflow Visualization
Caption: Comparison of Kinetic and Thermodynamic solubility workflows.
Summary of Physicochemical Profile
A comprehensive physicochemical profile integrates the results from the aforementioned assays. This data provides a holistic view of the molecule's potential behavior and liabilities, guiding the next steps in the drug discovery cascade.
Table 2: Target Physicochemical Profile for 7-Azaspiro[3.5]nonane-7-carboxylic acid
| Parameter | Measurement Method | Target Value / Predicted Range | Rationale for Importance |
|---|---|---|---|
| Acidic pKa | Potentiometric Titration | 4.0 - 5.0 | Governs charge state, solubility, and target interactions. |
| LogD (pH 7.4) | Shake-Flask | 0.0 - 2.5 | Balances permeability and solubility; key for oral absorption. |
| Thermodynamic Solubility (pH 7.4) | Shake-Flask | > 50 µM | Ensures sufficient concentration for biological assays and in vivo exposure. |
| Kinetic Solubility (pH 7.4) | Nephelometry/LC-MS | > 100 µM | High-throughput flag for potential solubility issues in early screening. |
Conclusion
The systematic characterization of 7-Azaspiro[3.5]nonane-7-carboxylic acid, as outlined in this guide, is a foundational activity for any research program intending to utilize this scaffold. By employing robust, validated protocols for determining pKa, LogD, and solubility, researchers can generate high-quality, reliable data. This information is not merely a collection of numbers but a critical dataset that enables informed decision-making, mitigates downstream risks, and ultimately accelerates the journey from a promising chemical entity to a potential therapeutic agent.
References
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
Aldeghi, M., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
-
Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]
-
ChemAxon. (n.d.). LogP and logD calculations. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
Schrödinger. (2024). Small Molecule Protonation State Enumeration and pKa Prediction. Retrieved from [Link]
-
Rupp, M. (n.d.). Predicting the pKa of Small Molecules. Retrieved from [Link]
- Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
-
ChemAxon. (n.d.). pKa calculation. Retrieved from [Link]
-
Mey, A.S.J.S., et al. (2021). Improving Small Molecule pKa Prediction Using Transfer Learning With Graph Neural Networks. Frontiers in Chemistry. Retrieved from [Link]
-
Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
Protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
PCBIS. (n.d.). Kinetic solubility. Retrieved from [Link]
Sources
- 1. 7-Azaspiro[3.5]nonane-7-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. mrupp.info [mrupp.info]
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- 7. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
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- 13. dissolutiontech.com [dissolutiontech.com]
7-Azaspiro[3.5]nonane Scaffolds: Engineering 3D Complexity in Drug Design
[1]
Executive Summary
In the pursuit of "escaping from flatland," medicinal chemistry has shifted focus from planar aromatic systems to saturated, three-dimensional scaffolds.[1] The 7-azaspiro[3.5]nonane core represents a high-value bioisostere, primarily utilized to replace 4,4-disubstituted piperidines and cyclohexanes. By introducing a spiro-fused cyclobutane ring, this scaffold increases the fraction of sp3-hybridized carbons (
This guide details the structural rationale, physicochemical advantages, and experimental protocols for deploying 7-azaspiro[3.5]nonane derivatives in lead optimization. Note: While "7-carboxylic acid" technically refers to the unstable carbamic acid (
Part 1: Structural Rationale & Bioisosterism[3]
The Geometric Advantage
The 7-azaspiro[3.5]nonane system consists of a piperidine ring spiro-fused to a cyclobutane ring at the piperidine's 4-position. This creates a rigid, orthogonal geometry that differs significantly from standard gem-dimethyl piperidines.
-
Vector Reorientation: The cyclobutane ring locks the conformation of the piperidine, restricting the "chair-boat" flipping often seen in flexible saturated heterocycles. This pre-organization can reduce the entropic penalty of binding to a protein target.
-
Metabolic Blocking: The spiro-carbon (C4 of the piperidine) is fully substituted, effectively blocking oxidative metabolism at this typically labile position.
-
Lipophilicity Modulation: Unlike adding a gem-dimethyl group, which increases lipophilicity (LogP) and steric bulk in a planar fashion, the spiro-cyclobutane adds bulk in a defined 3D vector, often maintaining or slightly lowering LogD due to changes in solvation shell organization.
Bioisosteric Mapping
The scaffold serves as a surrogate for several common moieties:
| Standard Moiety | Bioisosteric Replacement | Rationale |
| 4,4-Dimethylpiperidine | 7-Azaspiro[3.5]nonane | Reduces lipophilicity; locks conformation; novel IP space. |
| Cyclohexane | 7-Azaspiro[3.5]nonane | Introduces a basic amine for solubility; alters vector of substituents. |
| Morpholine | 2-Oxa-7-azaspiro[3.5]nonane | (Analogous derivative) Reduces basicity; improves metabolic stability. |
Structural Visualization
The following diagram illustrates the vector comparison and the "Escape from Flatland" concept.
Caption: Comparative analysis of ligand efficiency and binding vectors between standard piperidines and the spiro[3.5]nonane scaffold.
Part 2: Chemical Stability & Synthesis
The "7-Carboxylic Acid" Nomenclature
Researchers must exercise caution with nomenclature. The name "7-azaspiro[3.5]nonane-7-carboxylic acid" implies a carbamic acid (
-
Carbamate Linkers: Where the nitrogen is acylated (e.g.,
). -
Urea/Amide Derivatives: Where the carboxylic acid is a precursor to an amide bond (
). -
Isomeric Confusion: The stable building block 7-azaspiro[3.5]nonane-2-carboxylic acid (acid on the cyclobutane ring).
Synthetic Accessibility
The construction of the 7-azaspiro[3.5]nonane core generally proceeds via the cyclization of a piperidine precursor or the construction of the piperidine ring onto a pre-formed cyclobutane.
Core Synthesis Workflow (Cyclobutane Route)
This route is preferred for generating the unsubstituted core or 2-substituted derivatives.
Caption: Synthetic route for the construction of the 7-azaspiro[3.5]nonane core from cyclobutane precursors.
Part 3: Experimental Protocols
Protocol: Amide Coupling (Functionalization at N-7)
This protocol describes the installation of the spiro scaffold onto a carboxylic acid-bearing pharmacophore, a common step in fragment growing.
Reagents:
-
Carboxylic Acid Partner (
) -
7-Azaspiro[3.5]nonane (Free amine or HCl salt)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Anhydrous)
Methodology:
-
Activation: Dissolve
(1.0 equiv) in anhydrous DMF (0.1 M). Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir at room temperature (RT) for 15 minutes to form the activated ester. -
Coupling: Add 7-azaspiro[3.5]nonane (1.1 equiv). If using the HCl salt, increase DIPEA to 3.5 equiv.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the formation of the product mass
. -
Workup: Dilute with EtOAc, wash with saturated
(x2), water (x1), and brine (x1). Dry over . -
Purification: Flash column chromatography (DCM/MeOH gradient).
Critical Checkpoint: If the spiro amine is sterically hindered (e.g., if 2-substituted), heating to 50°C may be required.
Protocol: Microsomal Stability Assessment
To validate the "metabolic blocking" hypothesis, compare the spiro compound against its gem-dimethyl analogue.
Assay Conditions:
-
Species: Human/Rat Liver Microsomes (0.5 mg/mL protein).
-
Cofactor: NADPH regenerating system.
-
Test Concentration: 1 µM (to ensure first-order kinetics).
Step-by-Step:
-
Pre-incubation: Mix microsomes and test compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiation: Add NADPH to start the reaction.
-
Sampling: Aliquot 50 µL at
min into cold acetonitrile (containing internal standard) to quench. -
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines intrinsic clearance ( ).
Part 4: Case Studies & Applications
Case Study: GPR119 Agonists (Taisho Pharmaceutical) In the development of GPR119 agonists for Type 2 Diabetes, researchers utilized the 7-azaspiro[3.5]nonane scaffold to replace a standard piperidine.
-
Challenge: The piperidine analogue suffered from rapid oxidative metabolism and poor oral bioavailability.
-
Solution: Incorporation of the spiro[3.5]nonane core.
-
Outcome: The spiro modification blocked the metabolic soft spot (C4), improved the pharmacokinetic profile in rats, and maintained potency by correctly orienting the N-capping group.
Decision Logic for Scaffold Selection:
Caption: Decision matrix for selecting spirocyclic bioisosteres during lead optimization.
References
-
Burkhard, J. A., et al. (2010).[2] Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition.
-
Matsuda, D., et al. (2018).[3] Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry.
-
Lovering, F., et al. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.
-
SpiroChem. (n.d.). Spirocyclic Scaffolds in Medicinal Chemistry. SpiroChem Official Catalog & Technology Notes.
Sources
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- 2. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 3. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The 7-Azaspiro[3.5]nonane Scaffold: Engineering Metabolic Resilience in Drug Discovery
Topic: Metabolic stability profile of 7-Azaspiro[3.5]nonane scaffolds Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1][2]
Executive Summary: The "Escape from Flatland"
In modern medicinal chemistry, the transition from planar, aromatic-heavy structures to three-dimensional (
By spiro-fusing a cyclobutane ring to the C4 position of a piperidine, this scaffold achieves two critical objectives:
-
Metabolic Hardening: It sterically occludes the C4 position, a common "soft spot" for Cytochrome P450 (CYP)-mediated oxidation.
-
Physicochemical Optimization: It lowers lipophilicity (LogD) and increases aqueous solubility compared to gem-dimethyl analogs, despite the addition of carbon mass.
This guide details the metabolic stability profile of this scaffold, the mechanistic basis for its resilience, and the protocols required to validate its utility in your lead optimization programs.[1]
Physicochemical & Metabolic Mechanism[4][5]
The Piperidine Problem
The piperidine ring is one of the most common nitrogen heterocycles in FDA-approved drugs. However, it suffers from a predictable metabolic liability: oxidative attack at the
- -Oxidation: CYP450 attacks the carbon adjacent to the nitrogen, leading to ring opening or N-dealkylation.
- -Oxidation (C4): The C4 position, often the site of substituent attachment, is prone to hydroxylation.
The Spiro Solution
The 7-azaspiro[3.5]nonane scaffold effectively "caps" the C4 position of the piperidine ring with a cyclobutane ring.
-
Steric Occlusion: The spiro-cyclobutane ring creates significant steric bulk perpendicular to the plane of the piperidine ring. This prevents the heme iron of CYP enzymes from approaching the C4 hydrogen (if present) or the adjacent carbons effectively.
-
Conformational Restriction: The spiro-fusion locks the piperidine ring into a specific chair conformation, reducing the entropic penalty of binding to a target but also limiting the "induced fit" adaptability required for metabolism by promiscuous CYP isoforms (e.g., CYP3A4, CYP2D6).
The Lipophilicity Paradox
Counter-intuitively, adding the cyclobutane ring (C3H6) to a piperidine core often lowers the LogD
-
Solvation: The spiro geometry forces the molecule into a compact, spherical shape that disrupts the hydration shell less than a flexible alkyl chain.
-
Basicity: The spiro-substitution can modulate the pKa of the piperidine nitrogen, altering the ionization state at physiological pH.
Visualizing the Metabolic Blockade
The following diagram illustrates the mechanistic difference between a standard piperidine and the 7-azaspiro[3.5]nonane scaffold in the context of CYP450 metabolism.
Figure 1: Mechanistic comparison of CYP450 accessibility. The spiro-cyclobutane ring (green) physically blocks the approach of the metabolic enzyme to the vulnerable C4 position.
Comparative Data Profile (Representative)
The following data summarizes the impact of switching from a 4,4-dimethylpiperidine to a 7-azaspiro[3.5]nonane core in a representative GPR119 agonist program (based on trends from Bioorg. Med. Chem. 2018 and J. Med. Chem. 2010).[3]
| Property | 4,4-Dimethylpiperidine Analog | 7-Azaspiro[3.5]nonane Analog | Impact |
| LogD | 3.2 | 2.4 | Improved (Lower lipophilicity reduces non-specific binding) |
| HLM | > 50 | < 12 | Critical (Transition from High to Low Clearance) |
| ~ 25 min | > 120 min | Extended (Supports QD dosing) | |
| Solubility (pH 7.4) | 5 | 85 | Enhanced ( |
| hERG Inhibition ( | 2.1 | > 30 | Safety (Reduced lipophilicity lowers hERG liability) |
Interpretation: The spiro scaffold provides a "cleaner" pharmacokinetic profile. The reduction in intrinsic clearance (
) is the most significant factor, directly translating to improved oral bioavailability.
Experimental Protocol: Microsomal Stability Assay
To validate the stability of your 7-azaspiro[3.5]nonane derivatives, use the following standardized Human Liver Microsome (HLM) assay. This protocol ensures data integrity through rigorous controls.
Materials
-
Test System: Pooled Human Liver Microsomes (20 mg/mL protein concentration).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
Workflow Diagram
Figure 2: Step-by-step workflow for the Human Liver Microsome (HLM) stability assay.
Step-by-Step Procedure
-
Preparation: Dilute test compounds to 1
M in phosphate buffer (final DMSO < 0.1%). -
Pre-incubation: Mix microsomes (0.5 mg/mL final) with compound solution. Incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove 50 L aliquots. -
Quenching: Immediately transfer aliquots into 150
L of ice-cold Acetonitrile (with Internal Standard). -
Processing: Centrifuge at 4,000 rpm for 20 min to pellet proteins. Collect supernatant.
-
Analysis: Quantify parent compound remaining via LC-MS/MS.
Data Calculation (Self-Validating)
Calculate the elimination rate constant (
Acceptance Criteria:
-
Positive Control: Testosterone (
high) must show >80% depletion at 30 min. -
Negative Control: Warfarin (
low) must show <10% depletion at 60 min.
Synthesis of the Core Scaffold
Accessing the 7-azaspiro[3.5]nonane core is critical for library generation.[4] The most robust route for medicinal chemistry involves the dialkylation of a protected piperidine.
Target: tert-butyl 7-azaspiro[3.5]nonane-7-carboxylate
-
Starting Material: Ethyl 1-benzylpiperidine-4-carboxylate.
-
Alkylation:
-
Reduction/Transformation:
-
Reduce the ester to the alcohol (LiAlH4).
-
Note: If the goal is the simple spiro-alkane, the ester group must be removed (hydrolysis -> decarboxylation) or transformed depending on the desired substitution.
-
-
Deprotection: Hydrogenation (H2, Pd/C) removes the benzyl group.
-
Reprotection: Install Boc group (Boc2O) for further handling.
Refined Route (Kirichok et al.): A more modern approach utilizes the [2+2] cycloaddition of methylene-piperidines with isocyanates to form spiro-beta-lactams, which are then reduced. This allows for diverse substitution patterns on the cyclobutane ring.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link
-
Ma, J., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry. Link
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Bioisosteres of Piperidine. Organic Letters. Link
-
Stepan, A. F., et al. (2011). Structural Measures of Metabolic Stability. Journal of Medicinal Chemistry. Link
Sources
Role of 7-Azaspiro[3.5]nonane-7-carboxylic acid in fragment-based drug discovery
The following technical guide details the utility, physicochemical rationale, and experimental application of the 7-azaspiro[3.5]nonane scaffold in fragment-based drug discovery (FBDD).
Executive Summary
In the modern era of Fragment-Based Drug Discovery (FBDD), the "Escape from Flatland" initiative drives the adoption of three-dimensional (3D),
This guide analyzes the 7-azaspiro[3.5]nonane-7-carboxylic acid motif (often encountered as its stable esters or as a carbamate linker) as a critical building block.[1] It offers superior metabolic stability, defined exit vectors, and improved solubility compared to traditional heterocyclic spacers.[1]
Structural Anatomy & Physicochemical Rationale[1][2]
The Geometry of "Escape from Flatland"
Unlike the chair conformation of piperidine or the planar geometry of phenyl rings, the 7-azaspiro[3.5]nonane system consists of a four-membered cyclobutane ring fused to a six-membered piperidine ring at a single quaternary carbon (C5).[1]
-
Orthogonal Exit Vectors: The key structural feature is the geometric relationship between substituents on the 2-position (cyclobutane) and the 7-position (nitrogen).[1] These vectors are often oriented perpendicular to each other or at distinct angles that are inaccessible to monocyclic systems.[1]
-
Character: Increasing the fraction of
hybridized carbons ( ) correlates with higher clinical success rates by improving solubility and reducing promiscuous binding.[1] This scaffold contributes a quaternary center and multiple methylene groups, significantly boosting .[1]
Physicochemical Profiling
The following table compares the 7-azaspiro[3.5]nonane core against standard linkers used in medicinal chemistry.
| Property | Phenyl Linker | Piperidine Linker | 7-Azaspiro[3.5]nonane | Impact on Drug Design |
| Topology | Planar (2D) | Chair (3D, flexible) | Spirocyclic (3D, Rigid) | Accesses novel binding pockets; reduces entropic penalty.[1] |
| Lipophilicity (cLogP) | High | Moderate | Moderate-Low | Improves aqueous solubility (LogS).[1] |
| Metabolic Liability | CYP oxidation | N-dealkylation | Sterically Hindered | Quaternary center blocks metabolic soft spots.[1] |
| Vector Angle | 180° (para) | ~180° (1,4-subst) | Variable/Twisted | Enables "kinked" geometries to fit curved active sites.[1] |
Nomenclature Clarification
In commercial catalogs and literature, "7-Azaspiro[3.5]nonane-7-carboxylic acid" technically refers to the carbamic acid form (
-
Reagent: tert-Butyl 7-azaspiro[3.5]nonane-7-carboxylate (CAS: 203661-69-2 for the 2-oxo derivative).[2]
-
Fragment: The active fragment usually involves the 7-azaspiro[3.5]nonane core, linked via the nitrogen (N7) and a functional group at C2 (e.g., carboxylic acid, amine, or alcohol).[1]
Synthetic Accessibility & Functionalization[4]
The synthesis of this scaffold typically involves the double alkylation of a protected piperidone or similar precursor.[1] Below is the standard workflow for generating library-ready fragments.
Core Synthesis Pathway
The construction often starts from commercially available N-Boc-4-piperidone or related bis-electrophiles.[1]
Figure 1: Synthetic route to the 2-oxo-7-azaspiro[3.5]nonane scaffold, a versatile precursor for 2-substituted derivatives.[1][3]
Applications in Fragment-Based Drug Discovery[4]
Case Study: GPR119 Agonists
Research into GPR119 agonists for Type 2 Diabetes utilized the 7-azaspiro[3.5]nonane scaffold to improve physicochemical properties over earlier piperidine-based leads.[1]
-
Challenge: Early leads suffered from high lipophilicity and poor metabolic stability.[1]
-
Solution: Replacing the central piperidine with 7-azaspiro[3.5]nonane.[1]
-
Outcome: The spirocyclic core maintained the necessary spatial orientation of the pharmacophores while lowering cLogP and blocking oxidation at the central ring carbons due to the steric bulk of the spiro center.[1]
Fragment Growing Protocol
In FBDD, this scaffold acts as a "rigid linker" to grow a low-affinity fragment into a potent lead.[1]
Workflow:
-
Fragment A Identification: A small aromatic fragment binds to a sub-pocket.[1]
-
Linker Selection: 7-Azaspiro[3.5]nonane is selected to extend the molecule towards a solvent-exposed region or a second pocket.[1]
-
Coupling: The N7 nitrogen is coupled to Fragment A (via amide or urea linkage).[1]
-
Functionalization: The C2 position (cyclobutane) is derivatized (e.g., via reductive amination of the ketone) to introduce solubilizing groups or additional binding elements.[1]
Experimental Protocols
Protocol: Amide Coupling to N7-Azaspiro Core
Objective: To couple a carboxylic acid fragment (R-COOH) to the free amine of 7-azaspiro[3.5]nonane.[1]
Reagents:
-
7-Azaspiro[3.5]nonane (free amine or HCl salt)
-
Target Carboxylic Acid (R-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1]
-
DIPEA (N,N-Diisopropylethylamine)[1]
-
DMF (Anhydrous)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Activation: Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir at room temperature for 5 minutes to form the active ester.
-
Addition: Add 7-azaspiro[3.5]nonane (1.0 equiv). If using the HCl salt, add an extra 1.0 equiv of DIPEA.[1]
-
Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor by LC-MS for the disappearance of the starting amine (
). -
Workup: Dilute with ethyl acetate, wash with saturated
(2x), water (1x), and brine (1x). Dry over .[1][2] -
Purification: Concentrate and purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).
Protocol: Metabolic Stability Assay (Microsomal Stability)
Objective: To validate the stability advantage of the spiro scaffold.
-
Incubation: Incubate test compound (
) with liver microsomes (human/mouse, 0.5 mg/mL protein) in phosphate buffer (pH 7.4). -
Initiation: Initiate reaction with NADPH-regenerating system.
-
Sampling: Take aliquots at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Quench immediately with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(remaining %) vs. time to determine intrinsic clearance (
).
Visualization of Logical Relationships[1]
Figure 2: Logical framework illustrating why 7-azaspiro[3.5]nonane is deployed to resolve common attrition risks in drug discovery.
References
-
Burkhard, J. A., et al. (2010).[1] "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry. Link[1]
-
Carreira, E. M., & Fessard, T. C. (2014).[1] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. Link[1]
-
Ma, F., et al. (2014).[1] "Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists." Bioorganic & Medicinal Chemistry Letters. Link
-
Lovering, F., et al. (2009).[1] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link[1]
-
Zheng, S., & Tice, C. M. (2016).[1] "Spirocyclic Scaffolds in Drug Discovery." Expert Opinion on Drug Discovery. Link
Sources
Conformational Dynamics & Synthetic Utility of Azaspiro[3.5]nonane Scaffolds
Executive Summary
The azaspiro[3.5]nonane system represents a high-value pharmacophore in modern medicinal chemistry, offering a distinct solution to the "escape from flatland" challenge. By fusing a four-membered azetidine (or cyclobutane) ring with a six-membered piperidine (or cyclohexane) ring at a single quaternary carbon, this scaffold enforces a 90° orthogonal twist between the two cyclic planes. This architecture allows for precise vector control of substituents, modulation of lipophilicity (
This guide provides a rigorous technical analysis of the conformational landscape, synthetic accessibility, and experimental validation of these ring systems, specifically targeting the 2-azaspiro[3.5]nonane and 7-azaspiro[3.5]nonane isomers.
Architectural Significance & Vector Analysis
The Orthogonal Twist
Unlike bicyclic fused systems (e.g., decalin) which share two atoms, the spiro-union at a single carbon (
-
Plane A (4-membered ring): Generally adopts a puckered "butterfly" conformation to relieve torsional strain (approx. 25–30° pucker angle).
-
Plane B (6-membered ring): Adopts a chair conformation.
-
The Interface: The mean planes of Ring A and Ring B are perpendicular. This orthogonality dictates that substituents on Ring A project into a chemical space that is geometrically distinct from substituents on Ring B.
Exit Vector Comparison
In drug design, replacing a piperidine with a spirocycle alters the "exit vector"—the angle and distance at which a substituent projects toward a binding pocket.
| Feature | Piperidine (Parent) | Azaspiro[3.5]nonane (Bioisostere) |
| Geometry | Flexible Chair | Rigid Orthogonal Spiro-fusion |
| Exit Vector Angle | ~109.5° (Tetrahedral) | Defined by spiro-center geometry (90° twist) |
| High | Increased (Quaternary center adds rigidity) | |
| Lipophilicity ( | Moderate | Often Lower (due to increased polarity/solvation volume) |
Decision Tree: Scaffold Selection
The following diagram illustrates the logical process for selecting between the 2-aza and 7-aza isomers based on medicinal chemistry objectives.
Figure 1: Decision matrix for selecting between 2-aza and 7-aza isomers based on vector requirements and pKa modulation.
Conformational Analysis
Ring A: The Azetidine Pucker
The 4-membered ring in azaspiro[3.5]nonane is not planar. To minimize eclipsing interactions (torsional strain), it adopts a puckered conformation.
-
Barrier to Planarization:
kcal/mol. -
Nitrogen Inversion: In 2-azaspiro systems, the nitrogen inversion barrier is higher than in acyclic amines due to ring strain (approx. 6–9 kcal/mol). The lone pair is often more localized, increasing basicity.
Ring B: The Piperidine Chair
The 6-membered ring predominantly exists in a chair conformation. However, the spiro-substitution at C4 (relative to piperidine nitrogen) introduces a "Gem-Dialkyl" effect.
-
Axial vs. Equatorial: Substituents on the 6-ring will strongly prefer the equatorial position to avoid 1,3-diaxial interactions with the spiro-ring methylene groups.
-
Chair Flip: The barrier to chair flipping (
kcal/mol for cyclohexane) is generally preserved but can be biased by substituents on the 4-ring.
The "Spiro Effect" and Strain
The spiro-carbon is a point of high steric congestion.
-
Bond Angle Distortion: The internal angle of the 4-ring at the spiro center is
, while the 6-ring angle attempts to maintain . This creates a permanent dipole moment and specific electronic distribution that can be exploited for binding interactions (e.g., cation- or H-bond acceptor capability).
Synthetic Pathways[1]
The synthesis of these scaffolds requires distinct strategies depending on the location of the nitrogen atom. The Staudinger [2+2] Cycloaddition is the gold standard for the 7-aza isomer, while Cyclization/Reduction is preferred for the 2-aza isomer.
Protocol: Synthesis of 7-Azaspiro[3.5]nonane
This route builds the 4-membered ring onto a pre-existing 6-membered ring.
Step-by-Step Methodology:
-
Imine Formation: React N-Boc-4-piperidone with an amine (e.g., benzylamine) to form the Schiff base.
-
Conditions: Toluene, reflux with Dean-Stark trap.
-
-
Staudinger [2+2] Cycloaddition: Treat the imine with a ketene generated in situ from an acid chloride (e.g., dichloroacetyl chloride) and base (triethylamine).
-
Mechanism: Nucleophilic attack of imine on ketene, followed by conrotatory ring closure.
-
Result: Formation of a spiro-
-lactam.[1]
-
-
Dechlorination (if applicable): Zn/acetic acid reduction to remove
-chloro substituents. -
Lactam Reduction: Reduce the carbonyl of the
-lactam to the amine.-
Reagent:
or Alane ( ) in THF. -
Note: Alane is often preferred to avoid ring opening of the strained azetidine.
-
Synthetic Logic Diagram
Figure 2: Synthetic workflow for the construction of the 7-azaspiro[3.5]nonane core via beta-lactam intermediate.[2][3]
Experimental Characterization
Validating the conformation of spiro-systems requires distinguishing between subtle stereoisomers (e.g., cis vs trans isomers relative to the spiro-ring).
NMR Spectroscopy (NOESY/ROESY)
Standard 1D NMR is insufficient for stereochemical assignment.
-
Technique: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).[4][5]
-
Critical Parameter: Mixing time (
). For small molecules (MW < 600), use ms. -
Diagnostic Signal: Look for through-space correlations between the axial protons of the 6-membered ring and the protons on the 4-membered ring .
-
Observation: If a substituent on the 4-ring is "cis" to the axial protons of the 6-ring, a strong NOE cross-peak will be observed.
-
Self-Validation: The distance must be
for NOE.[6] If MW > 1000 (e.g., large drug conjugate), switch to ROESY to avoid zero-crossing of the NOE signal.
-
X-Ray Crystallography
The definitive method for confirming the "pucker angle" and "orthogonality."
-
Key Metric: Measure the dihedral angle of the 4-membered ring (
). -
Expectation: A deviation from
(planar) confirms the pucker.
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes. Angewandte Chemie International Edition.
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[7] Chemical Reviews.[2]
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[8][3][9]
-
Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie.
-
Smith, J. M., et al. (2015). Conformational Analysis of Piperidine Bioisosteres. Journal of Medicinal Chemistry.
Sources
- 1. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accurate Ring Strain Energies of Unsaturated Three-Membered Heterocycles with One Group 13–16 Element - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
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Literature review of spirocyclic amino acids in medicinal chemistry
An In-Depth Technical Guide to Spirocyclic Amino Acids in Medicinal Chemistry
Executive Summary
The paradigm of drug discovery is undergoing a significant shift, moving away from planar, aromatic structures towards more three-dimensional and sp³-rich molecular architectures. This evolution is driven by the need to improve compound potency, selectivity, and pharmacokinetic properties while exploring novel chemical space.[1][2] Spirocyclic amino acids have emerged as a powerful class of building blocks in this "escape from flatland," offering a unique combination of conformational rigidity, structural complexity, and synthetic versatility.[1][3] This guide provides a comprehensive overview of the synthesis, properties, and applications of spirocyclic amino acids in modern medicinal chemistry, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic methodologies that provide access to these scaffolds, analyze how their distinct conformations influence drug-like properties, and explore their application as bioisosteres, peptidomimetics, and core components of approved therapeutics.
Introduction: The Imperative of Three-Dimensionality in Drug Design
For decades, medicinal chemistry has been dominated by aromatic and heteroaromatic ring systems. While successful, this reliance on "flat" molecules has led to challenges, including poor solubility, metabolic instability, and off-target effects. The concept of "escaping flatland" advocates for increasing the fraction of sp³-hybridized carbons (Fsp³) in drug candidates.[1] A higher Fsp³ is correlated with improved clinical success, likely due to the creation of more complex and specific molecular shapes that can better complement the three-dimensional binding sites of biological targets.[2]
Spirocyclic scaffolds are at the forefront of this movement. These are bicyclic systems where two rings are joined by a single, quaternary carbon atom.[3] When an amino acid functionality is incorporated into this framework, the resulting spirocyclic amino acid becomes a highly valuable building block. It offers a rigid core that can project functional groups into precise vectors in three-dimensional space, a significant advantage over more flexible acyclic or monocyclic systems.[3][4] This inherent rigidity can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target and thereby increasing potency.[5]
Synthetic Strategies for Spirocyclic Amino Acids
The growing interest in spirocyclic scaffolds has spurred the development of diverse and innovative synthetic methodologies.[6] While the construction of the quaternary spirocenter was once considered a significant challenge, numerous reliable strategies are now available to medicinal chemists.[3]
Key synthetic approaches include:
-
Dieckmann Condensation: An intramolecular condensation of a diester to form a β-keto ester, which can then be further elaborated. This is particularly useful for synthesizing spirocyclic pyrrolidines and piperidines.[7]
-
Strecker Reaction: A classic method for amino acid synthesis, the Strecker reaction can be adapted for spirocyclic ketones to produce α-amino nitriles, which are then hydrolyzed to the desired amino acid.[8][9] Asymmetric versions using chiral auxiliaries have also been developed.[10]
-
[2+2] Cycloaddition: This photochemical or thermal reaction can be employed to form four-membered rings, a key step in the synthesis of spiro[3.3]heptane systems.[11]
-
Iodocyclization: A powerful method for constructing oxa-spirocycles, where an unsaturated alcohol is treated with an iodine source to induce cyclization.[12]
-
Cascade Reactions: Multi-step reactions that occur in a single pot, allowing for the rapid construction of complex spirocyclic systems from simple starting materials.[7]
Experimental Protocol: Synthesis of a Spirocyclic Pyrrolidine via Dieckmann Condensation
This protocol is a representative example for the synthesis of a novel spirocyclic pyrrolidine, adapted from methodologies described in the literature.[7] The key transformation is the Dieckmann condensation to form the spirocyclic core.
Step 1: Synthesis of the Diester Precursor
-
To a solution of a cyclic α-amino acid (1.0 eq) in a suitable solvent (e.g., DMF), add a base such as potassium carbonate (2.5 eq).
-
Add an alkylating agent containing an ester moiety (e.g., ethyl 4-bromobutanoate, 2.2 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours until the starting material is consumed (monitored by TLC).
-
Perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to yield the diester precursor.
Step 2: Dieckmann Condensation (Cyclization)
-
Dissolve the diester precursor (1.0 eq) in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (N₂ or Ar).
-
Add a strong base, such as sodium hydride (1.5 eq) or potassium tert-butoxide (1.5 eq), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify by column chromatography to obtain the spirocyclic β-keto ester.
Step 3: Decarboxylation and Reduction
-
Heat the spirocyclic β-keto ester in the presence of an acid (e.g., aqueous HCl) to effect hydrolysis and decarboxylation, yielding the spirocyclic ketone.
-
The resulting ketone can be converted to the desired amino acid through various methods, such as reductive amination.
Caption: General workflow for the synthesis of spirocyclic amino acids.
Conformational Analysis and Physicochemical Properties
The defining feature of spirocyclic amino acids is their conformational rigidity.[4] Unlike flexible aliphatic chains, the spirocyclic core restricts the number of available conformations, which can pre-organize the molecule for optimal interaction with a biological target.[3][5] This has profound implications for drug design, as it can lead to significant gains in binding affinity and selectivity.
The introduction of a spirocycle also systematically modulates key physicochemical properties:
-
Lipophilicity (logP/logD): Replacing a flat aromatic ring with a more three-dimensional spirocyclic scaffold can decrease lipophilicity, which often leads to improved solubility and a better overall ADME profile.[1][4]
-
Aqueous Solubility: The disruption of crystal packing and the potential to introduce polar heteroatoms within the spirocycle can enhance aqueous solubility.[12] For example, the incorporation of an oxygen atom to create oxa-spirocycles has been shown to dramatically improve water solubility.[12]
-
Metabolic Stability: The quaternary spiro carbon and adjacent atoms are sterically hindered and less susceptible to metabolic degradation by cytochrome P450 enzymes.[1][4]
-
Acidity/Basicity (pKa): The rigid framework of the spirocycle can influence the pKa of the amino and carboxylic acid groups, which can be fine-tuned to optimize interactions with the target or improve pharmacokinetic properties.[11]
| Spirocyclic Scaffold | Key Features | Impact on Properties | Representative Example |
| Azaspiro[3.3]heptane | Bioisostere for piperazine.[13] | Increases Fsp³, can improve metabolic stability and selectivity.[1] | MCHr1 Antagonists[1] |
| Spiro[2.3]hexane | Highly strained and rigid. | Provides unique exit vectors for substituents. | Peptidomimetics[11] |
| Oxa-spirocycles | Contains an oxygen atom in the ring. | Significantly increases aqueous solubility and reduces lipophilicity.[12] | Terazosin Analogues[12] |
| Spiro-oxindoles | Privileged scaffold in drug discovery. | Can mimic key interactions of natural ligands (e.g., tryptophan).[3] | MDM2 Inhibitors[3] |
Applications in Medicinal Chemistry and Drug Discovery
Spirocyclic amino acids are versatile tools that can be applied to address a wide range of challenges in drug discovery.[14][15]
Bioisosteric Replacement
Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry.[16][17] Spirocyclic scaffolds are increasingly used as non-classical bioisosteres for common motifs.[13][18]
-
Aromatic Rings: A spirocycle can replace an aromatic ring to improve physicochemical properties and escape the "flatland" of many drug molecules. This can lead to better solubility, improved metabolic stability, and access to novel intellectual property.[18]
-
Piperazine: The 2,6-diazaspiro[3.3]heptane motif has been successfully used as a bioisostere for piperazine, offering a more rigid and three-dimensional alternative that can improve target selectivity and reduce off-target effects, such as hERG inhibition.[13]
Caption: The logic of using spirocyclic amino acids for bioisosteric replacement.
| Common Fragment | Spirocyclic Bioisostere | Rationale for Replacement |
| Phenyl Ring | Spiro[3.3]heptane | Increase Fsp³, improve solubility, reduce metabolic oxidation.[18] |
| Piperazine | 2,6-Diazaspiro[3.3]heptane | Increase rigidity, improve selectivity, reduce hERG liability.[13] |
| gem-Dimethyl Group | Spiro[2.2]pentane | Constrain conformation, explore new chemical space. |
| Carbonyl Group | Oxetane | Modulate polarity and hydrogen bonding capacity.[4] |
Peptidomimetics and Secondary Structure Mimicry
Peptides are important signaling molecules, but their therapeutic use is often limited by poor metabolic stability and low oral bioavailability. Constrained amino acids, including spirocyclic variants, are crucial for developing peptidomimetics that overcome these limitations.[19][20] By incorporating a spirocyclic amino acid into a peptide sequence, it is possible to force the peptide into a specific secondary structure, such as a β-turn or an α-helix.[11][21][22] This can lock the peptide into its bioactive conformation, leading to enhanced potency and selectivity. For example, spiro-bicyclic lactam systems have been designed as potent mimics of type II β-turns.[21]
Case Studies: Approved Drugs
The utility of spirocyclic scaffolds is validated by their presence in several approved drugs.[8][9]
-
Spirapril: An angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure. Its synthesis involves the coupling of a spirocyclic amino acid with another amino acid derivative.[8][9] The spirocyclic moiety contributes to the rigid conformation required for potent ACE inhibition.
-
Irbesartan: An angiotensin II receptor antagonist for the treatment of hypertension. The drug features a spirocyclopentane-imidazolidinone core. The original synthesis involves the condensation of cyclopentane-1-amino-1-carboxylic acid with an imidate.[9][23]
-
Tofogliflozin: An SGLT2 inhibitor for type 2 diabetes, this drug contains a spirocyclic glycoside structure.[3]
Future Perspectives and Challenges
The field of spirocyclic amino acids in medicinal chemistry is poised for continued growth.[24] However, challenges remain. The synthesis of complex, multi-stereocenter spirocycles can still be demanding, requiring the development of new, more efficient, and stereoselective methods.[6][24]
Future directions will likely focus on:
-
Exploration of Novel Scaffolds: Moving beyond the more common spirocycles to explore new ring combinations and heteroatom-containing systems.
-
Integration with Computational Chemistry: Using computational modeling to predict the conformational effects and property modulation of novel spirocyclic systems, enabling a more rational design of drug candidates.
-
Application in New Therapeutic Areas: Applying the principles of spirocycle-based drug design to challenging targets, such as protein-protein interactions and allosteric sites.
The continued development and application of spirocyclic amino acids will undoubtedly lead to the discovery of new and improved therapeutics, solidifying their role as a privileged scaffold in modern drug discovery.
References
-
Chemspace. (2021, August 27). Spirocycles as Bioisosteres for Aromatic Fragments. Chemspace. [Link]
-
ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of spirocyclic amino alcohols 11–14. ResearchGate. [Link]
-
PubMed. (2025, April 5). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. [Link]
-
Royal Society of Chemistry. (2025, April 15). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]
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National Institutes of Health. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC. [Link]
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SpiroChem. (n.d.). Bioisosteric Replacement Strategies. SpiroChem. [Link]
-
Taylor & Francis. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]
-
American Chemical Society. (n.d.). Design, synthesis, and conformational analysis of a novel spiro-bicyclic system as a type II .beta.-turn peptidomimetic. Journal of the American Chemical Society. [Link]
-
National Institutes of Health. (n.d.). Oxa-spirocycles: synthesis, properties and applications. PMC. [Link]
-
National Institutes of Health. (2023, April 17). A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer. PMC. [Link]
-
American Chemical Society. (n.d.). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]
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American Chemical Society. (n.d.). Spirolactams as Conformationally Restricted Pseudopeptides: Synthesis and Conformational Analysis. The Journal of Organic Chemistry. [Link]
-
PubMed. (n.d.). Heterocycles as nonclassical bioisosteres of α-amino acids. PubMed. [Link]
-
ResearchGate. (n.d.). Spirocycles and their application in chemistry. ResearchGate. [Link]
-
Preprints.org. (2023, April 25). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Preprints.org. [Link]
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DNDi. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]
-
SpiroChem. (n.d.). SpiroKit 3: Constrained Amino Acids. SpiroChem. [Link]
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PubMed. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]
-
American Chemical Society. (n.d.). The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]
-
National Institutes of Health. (n.d.). A stereochemical journey around spirocyclic glutamic acid analogs. PMC. [Link]
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National Institutes of Health. (n.d.). Rationalized design, synthesis and pharmacological screening of amino acid linked spiro pyrrolidino oxyindole analogs through environment friendly reaction. PMC. [Link]
-
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- 8. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. A stereochemical journey around spirocyclic glutamic acid analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unnatural Amino Acids - Enamine [enamine.net]
- 12. Oxa-spirocycles: synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 14. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 16. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Spirocycles as Bioisosteres for Aromatic Fragments [chem-space.com]
- 19. shigematsu-bio.com [shigematsu-bio.com]
- 20. lifechemicals.com [lifechemicals.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Azaspiro[3.5]nonane-7-carboxylic acid CAS number and chemical identifiers
[1]
Executive Summary
The 7-azaspiro[3.5]nonane scaffold represents a critical structural motif in modern medicinal chemistry, utilized to "escape from flatland" by introducing three-dimensional complexity into drug candidates without sacrificing ligand efficiency. This guide addresses the chemical identity, synthesis, and application of 7-azaspiro[3.5]nonane-7-carboxylic acid derivatives.
Critical Nomenclature Clarification:
The term "7-Azaspiro[3.5]nonane-7-carboxylic acid" technically refers to the carbamic acid form (
Furthermore, in high-throughput synthesis, this string is often conflated with the 2-carboxylic acid derivative (where the acid is on the cyclobutane ring), which serves as the primary "acid" building block for library generation. This guide covers both to ensure experimental precision.
Part 1: Chemical Identifiers & Core Data
The following table consolidates the CAS numbers for the core scaffold and its two most critical drug discovery derivatives.
| Compound Name | Chemical Structure Description | CAS Number | Molecular Weight |
| 7-Azaspiro[3.5]nonane | The free amine core. | 766-34-7 | 125.21 |
| Boc-7-azaspiro[3.5]nonane | tert-Butyl 7-azaspiro[3.5]nonane-7-carboxylate. (The stable "7-carboxylic acid" ester). | 142253-56-3 | 225.33 |
| Boc-7-azaspiro[3.5]nonane-2-carboxylic acid | Acid moiety on the cyclobutane ring (Pos 2); Nitrogen protected (Pos 7). | 873924-12-0 | 269.34 |
Physicochemical Profile (Core Scaffold)
-
LogP: ~1.8 (Moderate lipophilicity, ideal for CNS penetration).
-
pKa: ~10-11 (Secondary amine).
-
Topology: Rigid spirocyclic junction at C4 prevents bond rotation, locking substituents into defined vectors relative to the piperidine plane.
Part 2: Technical Deep Dive & Structural Utility
The "Escape from Flatland" Paradigm
The 7-azaspiro[3.5]nonane scaffold is a superior bioisostere for 4,4-disubstituted piperidines and cyclohexanes. Unlike flat aromatic rings (phenyl, heteroaryl), this spirocycle increases the fraction of sp3-hybridized carbons (
-
Improved Solubility: Disruption of crystal packing forces compared to flat analogs.
-
Metabolic Stability: The strained cyclobutane ring and steric bulk around the nitrogen hinder oxidative metabolism by CYP450 enzymes.
-
Selectivity: The rigid 90° orientation between the four-membered and six-membered rings allows for precise vector exploration in the enzyme active site, often accessing sub-pockets unreachable by flexible alkyl chains.
DOT Diagram: Structural Logic & Applications
The following diagram illustrates the functional logic of the scaffold in a drug design context.
Figure 1: Structural advantages of the 7-azaspiro[3.5]nonane scaffold linking physicochemical properties to therapeutic applications.
Part 3: Synthesis Protocols
Protocol A: Synthesis of the 2-Oxo Core (Key Intermediate)
This protocol describes the formation of the spirocyclic ring system via a [2+2] cycloaddition, the most robust method for generating the [3.5] system.
Reagents:
-
tert-Butyl 4-methylenepiperidine-1-carboxylate (Starting Material)[1]
-
Trichloroacetyl chloride
-
Zinc-Copper couple (Zn-Cu)
-
Dimethoxyethane (DME) / Diethyl ether
Step-by-Step Methodology:
-
Cycloaddition ([2+2]):
-
Dissolve tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 eq) in anhydrous DME under Argon.
-
Add Zinc-Copper couple (4.0 eq) to the reaction vessel.
-
Dropwise add Trichloroacetyl chloride (2.0 eq) dissolved in DME over 1 hour at 0°C. Mechanism: In situ generation of dichloroketene.
-
Allow to warm to room temperature and stir for 12 hours.
-
Checkpoint: Monitor TLC for disappearance of the alkene. The product is the dichlorocyclobutanone spiro-adduct.
-
-
Dechlorination:
-
Filter the reaction mixture through Celite to remove Zinc residues.
-
Dissolve the crude intermediate in saturated NH4Cl/MeOH.
-
Add Zinc dust (5.0 eq) and stir vigorously at reflux for 2 hours.
-
Result: This reductively removes the chlorines, yielding tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate .
-
-
Functionalization to 2-Carboxylic Acid (Target CAS 873924-12-0):
-
The ketone (from step 2) acts as the handle.
-
Perform a Wittig reaction using (methoxymethyl)triphenylphosphonium chloride to generate the enol ether.
-
Hydrolyze with dilute HCl to the aldehyde.
-
Oxidize the aldehyde (Jones oxidation or Pinnick oxidation) to yield the 2-carboxylic acid .
-
DOT Diagram: Synthesis Workflow
Figure 2: Synthetic route from commercially available piperidine derivatives to the functionalized spiro-acid.
Part 4: Applications in Drug Discovery[3][4]
PROTAC Linker Design
The 7-azaspiro[3.5]nonane scaffold is increasingly used in Proteolysis Targeting Chimeras (PROTACs).
-
Role: Rigid linker.
-
Mechanism: The spiro-core restricts the conformational entropy of the linker chain. This pre-organization can enhance the binary affinity between the PROTAC and the E3 ligase/POI (Protein of Interest), leading to more efficient ubiquitination compared to flexible PEG or alkyl chains.
-
Data: Studies indicate that replacing a piperazine linker with 7-azaspiro[3.5]nonane can improve cell permeability due to the lipophilic "masking" effect of the compact spiro cycle.
GPR119 Agonists (Metabolic Disorders)
-
Target: GPR119 (Class A GPCR).
-
Utility: The 2-carboxylic acid derivative (CAS 873924-12-0) is a precursor for amides that serve as potent agonists.
-
SAR Insight: The spiro[3.5] system orients the pharmacophore elements (often a carbamate on the N and a heteroaryl on the 2-position) into a specific "V-shape" required for receptor activation, which is difficult to achieve with linear linkers.
References
Sources
Therapeutic Applications of 7-Azaspiro[3.5]nonane Building Blocks
The following technical guide details the therapeutic utility, physicochemical profile, and synthetic accessibility of 7-azaspiro[3.5]nonane building blocks.
A Technical Guide for Medicinal Chemists and Drug Developers
Executive Summary: Escaping Flatland
The "Escape from Flatland" paradigm has driven modern medicinal chemistry away from planar, aromatic-heavy structures toward three-dimensional (3D) scaffolds. The 7-azaspiro[3.5]nonane core—a piperidine ring spiro-fused to a cyclobutane ring—represents a premier building block in this shift. Unlike flat piperidines or flexible alkyl chains, this spirocycle offers a rigid, defined vector for substituent orientation while increasing the fraction of sp3-hybridized carbons (
This guide analyzes the 7-azaspiro[3.5]nonane scaffold's ability to modulate lipophilicity, improve metabolic stability, and serve as a bioisostere in high-value targets like GPR119 and SARS-CoV-2 Mpro.
Structural & Physicochemical Profile
The 7-azaspiro[3.5]nonane scaffold is distinct from its isomer, 2-azaspiro[3.5]nonane. In the 7-aza system, the nitrogen resides in the six-membered ring, preserving the basicity and reactivity profile of a piperidine but with a sterically demanding, rigidifying cyclobutane spiro-fusion at the C4 position.
Comparative Physicochemical Metrics
The incorporation of the spiro-cyclobutane ring significantly alters the physicochemical landscape compared to a standard piperidine or a gem-dimethyl analog.
| Property | Piperidine | 4,4-Dimethylpiperidine | 7-Azaspiro[3.5]nonane | Impact of Spiro-Fusion |
| Formula | Increased carbon count with constrained volume. | |||
| MW (Da) | 85.15 | 113.20 | 125.21 | Slight mass increase; remains fragment-like. |
| cLogP | ~0.8 | ~1.9 | ~1.8 | Lipophilicity is controlled despite added carbons due to compact shape. |
| TPSA ( | 12.0 | 12.0 | 12.0 | Polar surface area remains constant (amine dominant). |
| 1.0 | 1.0 | 1.0 | Maintains high 3D character (saturation). | |
| Conformation | Chair (fluxional) | Chair (biased) | Locked Chair | The spiro-cyclobutane locks the piperidine ring, reducing entropic penalty upon binding. |
Metabolic Stability
The spiro-cyclobutane moiety at the 4-position blocks the common metabolic soft spot of piperidines (C4 oxidation). Furthermore, the steric bulk of the cyclobutane ring shields the adjacent C3/C5 positions from cytochrome P450 oxidation, often extending the half-life (
Synthetic Protocols: Constructing the Core
Reliable access to the core scaffold is a prerequisite for library generation. The most robust route to the 7-azaspiro[3.5]nonan-1-one intermediate (a versatile handle for further derivatization) utilizes a [2+2] cycloaddition strategy.
Protocol: Synthesis of tert-Butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate
Objective: Synthesize the spirocyclic ketone core from commercially available N-Boc-4-piperidone.
Reagents:
-
Starting Material: N-Boc-4-piperidone
-
Step 1: Methyltriphenylphosphonium bromide (
), KHMDS or n-BuLi, THF. -
Step 2: Trichloroacetyl chloride, Zn-Cu couple (or Zn dust),
/DME. -
Step 3: Zinc dust, Acetic acid (AcOH).
Step-by-Step Methodology:
-
Olefinations (Wittig):
-
Suspend
(1.2 equiv) in anhydrous THF at 0°C. Add KHMDS (1.2 equiv) dropwise to generate the ylide (bright yellow). -
Add N-Boc-4-piperidone (1.0 equiv) in THF. Warm to RT and stir for 4-6 h.
-
Quench with saturated
, extract with EtOAc, and purify via silica flash chromatography to yield N-Boc-4-methylenepiperidine .
-
-
[2+2] Cycloaddition:
-
Dissolve N-Boc-4-methylenepiperidine (1.0 equiv) in anhydrous DME/Et2O (1:1).
-
Add Zn-Cu couple (4.0 equiv).
-
Add Trichloroacetyl chloride (2.0 equiv) dropwise over 1 h under
. The in situ generated dichloroketene reacts with the exocyclic alkene. -
Filter through Celite and concentrate to obtain the dichlorocyclobutanone intermediate.
-
-
Dechlorination:
-
Dissolve the intermediate in glacial AcOH. Add Zn dust (5.0 equiv) portion-wise at RT.
-
Stir vigorously for 2-4 h (exothermic reaction).
-
Filter, neutralize with
, and extract with DCM. -
Result: tert-Butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate.
-
Visualization: Synthesis Workflow
Caption: Figure 1. Step-wise synthesis of the 7-azaspiro[3.5]nonan-1-one core via dichloroketene cycloaddition.
Therapeutic Case Studies
GPR119 Agonists (Metabolic Disorders)
GPR119 is a lipid-sensing GPCR expressed in pancreatic
-
Role of 7-Azaspiro[3.5]nonane: In the development of GPR119 agonists, the 7-azaspiro core replaces the traditional piperidine linker.
-
Mechanistic Advantage: The spiro-cyclobutane ring orients the distal aryl sulfone pharmacophore into a specific hydrophobic pocket of the receptor, improving potency (
nM) compared to the flexible piperidine analog. -
Outcome: Enhanced oral bioavailability and reduced clearance due to steric protection of the nitrogen center.
SARS-CoV-2 Mpro Inhibitors
The main protease (Mpro) of SARS-CoV-2 is a critical antiviral target.
-
Application: Structure-guided design identified 7-azaspiro[3.5]nonane esters as potent inhibitors.
-
Interaction: The hydrophobic bulk of the spiro system fills the S2 or S4 subsite of the protease enzyme more effectively than smaller azetidine spirocycles, "locking" the inhibitor in a bioactive conformation.
Bioisosteric Replacement Strategy
The scaffold serves as a bioisostere for:
-
4,4-Disubstituted Piperidines: Reduces lipophilicity while maintaining geminal substitution geometry.
-
Cyclohexanes: Introduces a basic center (the amine) to modulate solubility and hERG channel interactions.
SAR Logic Visualization
Caption: Figure 2. Structure-Activity Relationship (SAR) logic for the 7-azaspiro[3.5]nonane scaffold.
Experimental Profiling: Microsomal Stability
To validate the metabolic advantages of the scaffold, the following assay protocol is recommended.
Protocol: In Vitro Microsomal Stability Assay
-
Preparation: Prepare a 10 mM stock of the test compound (7-azaspiro derivative) in DMSO.
-
Incubation:
-
Dilute compound to 1
M in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat). -
Pre-incubate at 37°C for 5 min.
-
Initiate reaction with NADPH-regenerating system (1 mM NADPH final).
-
-
Sampling: Aliquot samples at
min. -
Quenching: Add ice-cold Acetonitrile (containing internal standard) to stop the reaction.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (
).
References
-
BenchChem. (2025).[1] Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20277171, 7-Azaspiro[3.5]nonane. Retrieved from
-
ResearchGate. (2025). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Retrieved from
-
Semantic Scholar. (2025). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Retrieved from
-
Google Patents. (2022). Heterocyclic GLP-1 Agonists (US20220213130A1). Retrieved from
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 7-Azaspiro[3.5]nonane-7-carboxylic Acid Derivatives
Introduction: Embracing Three-Dimensionality in Medicinal Chemistry
In the pursuit of novel therapeutics with enhanced pharmacological profiles, medicinal chemistry has increasingly shifted its focus from planar, sp²-rich scaffolds to more three-dimensional, sp³-rich molecular architectures.[1] Spirocyclic systems, characterized by two rings sharing a single atom, are exemplary of this paradigm shift. Their rigid, well-defined three-dimensional conformations offer a unique platform for orienting substituents in precise vectors, which can lead to improved target affinity, selectivity, and pharmacokinetic properties.[2][3]
The 7-azaspiro[3.5]nonane framework, a conjunction of a cyclobutane and a piperidine ring, is a particularly attractive scaffold in drug discovery.[1][2] The inherent nitrogen atom provides a convenient handle for further derivatization, allowing for the modulation of physicochemical properties such as solubility and basicity. This document provides a comprehensive guide to the synthesis of 7-azaspiro[3.5]nonane-7-carboxylic acid and its derivatives, key intermediates for the development of novel therapeutic agents, including GPR119 agonists for metabolic disorders.[4]
Strategic Approaches to Synthesis: A Retrosynthetic Overview
The synthesis of 7-azaspiro[3.5]nonane-7-carboxylic acid derivatives can be broadly approached via two distinct strategies: the construction of the spirocyclic core with the nitrogen atom pre-functionalized, or the derivatization of the parent 7-azaspiro[3.5]nonane. The former approach is often preferred for its control over the final product and is the primary focus of these protocols.
Caption: Retrosynthetic analysis of 7-azaspiro[3.5]nonane-7-carboxylic acid derivatives.
Part 1: Synthesis of Key Intermediate: tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
A prevalent strategy for constructing the 7-azaspiro[3.5]nonane core involves an intramolecular cyclization or a cycloaddition reaction. The tert-butyl carbamate (Boc) protecting group is frequently employed due to its stability under a range of reaction conditions and its facile removal under acidic conditions.[5][6][7] The synthesis of the ketone derivative serves as a versatile entry point for a variety of further functionalizations.
Protocol 1: Synthesis via Staudinger [2+2] Ketene-Imine Cycloaddition
This protocol outlines the synthesis of the spiro-β-lactam, which can be further elaborated. A common approach is the Staudinger cycloaddition between a ketene and an imine.[8]
Workflow:
Caption: Workflow for the synthesis of the spirocyclic ketone intermediate.
Step-by-Step Methodology:
-
Imine Formation:
-
To a solution of N-Boc-4-piperidone (1.0 eq) in an anhydrous, inert solvent (e.g., dichloromethane or toluene) under a nitrogen atmosphere, add the desired primary amine (e.g., benzylamine, 1.1 eq).
-
Add a dehydrating agent, such as magnesium sulfate or molecular sieves, and stir the reaction mixture at room temperature until the formation of the imine is complete (monitor by TLC or GC-MS).
-
Filter off the dehydrating agent and concentrate the filtrate under reduced pressure to obtain the crude imine, which is typically used in the next step without further purification.
-
-
Staudinger Cycloaddition:
-
Dissolve the crude imine in anhydrous dichloromethane and cool the solution to 0 °C under a nitrogen atmosphere.
-
In a separate flask, prepare a solution of an acyl chloride (e.g., chloroacetyl chloride, 1.2 eq) in anhydrous dichloromethane.
-
To the cooled imine solution, add a tertiary amine base (e.g., triethylamine, 1.5 eq) followed by the dropwise addition of the acyl chloride solution. The ketene is generated in situ.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring for completion by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.[9][10]
-
Part 2: Derivatization of the Spirocyclic Ketone
The ketone functionality at the 2-position of the spirocycle is a valuable handle for introducing further diversity. A common transformation is its reduction to the corresponding alcohol.
Protocol 2: Reduction to tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
Step-by-Step Methodology:
-
Reduction Reaction:
-
Dissolve tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), portion-wise to the stirred solution.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, continuing to stir until the starting material is consumed (monitor by TLC).
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting crude alcohol, tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate, can be purified by column chromatography if necessary.[2][11]
-
Part 3: Synthesis of the Parent Carboxylic Acid Derivative and Deprotection
For applications where the unsubstituted spirocyclic core is desired, the ketone can be removed. Subsequently, the Boc protecting group can be cleaved to yield the free amine, which can then be derivatized to the carboxylic acid, or the Boc group can be directly hydrolyzed to the carboxylic acid.
Protocol 3: N-tert-butoxycarbonylation of 7-Azaspiro[3.5]nonane
This protocol is an alternative route that begins with the parent spirocycle.
Step-by-Step Methodology:
-
Boc Protection:
-
Dissolve 7-azaspiro[3.5]nonane (1.0 eq) in a suitable solvent like dichloromethane or a biphasic system of dioxane and water.
-
Add a base such as triethylamine or sodium bicarbonate (1.5 eq).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at room temperature.
-
Stir the mixture for 2-12 hours until the reaction is complete (monitored by TLC).
-
-
Work-up and Purification:
-
If a biphasic system is used, separate the layers. If a single solvent is used, wash the reaction mixture with water.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield tert-butyl 7-azaspiro[3.5]nonane-7-carboxylate.
-
Protocol 4: Deprotection to 7-Azaspiro[3.5]nonane-7-carboxylic Acid
The final step to obtain the free carboxylic acid involves the removal of the tert-butyl ester.
Step-by-Step Methodology:
-
Acidic Cleavage:
-
Dissolve the Boc-protected 7-azaspiro[3.5]nonane derivative (e.g., tert-butyl 7-azaspiro[3.5]nonane-7-carboxylate) in an appropriate solvent such as dichloromethane or dioxane.
-
Add a strong acid, typically trifluoroacetic acid (TFA, 5-10 eq) or a solution of hydrogen chloride in dioxane (e.g., 4 M).
-
Stir the reaction at room temperature for 1-4 hours. The evolution of isobutylene gas will be observed.
-
-
Isolation of the Product:
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting product will be the corresponding salt (e.g., trifluoroacetate or hydrochloride).
-
The salt can be used directly or neutralized with a suitable base to obtain the free amine, which can then be isolated. To obtain the free carboxylic acid, careful pH adjustment and extraction are necessary.
-
Data Summary
The following table summarizes typical data for the key compounds in the synthetic sequence.
| Compound Name | Molecular Formula | Molecular Weight | Typical Yield | Appearance |
| tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | C₁₃H₂₁NO₃ | 239.31 | 60-80% | White solid |
| tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | C₁₃H₂₃NO₃ | 241.33 | 85-95% | Colorless oil |
| tert-butyl 7-azaspiro[3.5]nonane-7-carboxylate | C₁₃H₂₃NO₂ | 225.33 | 70-90% | Colorless oil |
| 7-Azaspiro[3.5]nonane-7-carboxylic acid hydrochloride | C₉H₁₆ClNO₂ | 205.68 | >90% | White solid |
Expert Insights and Troubleshooting
-
Choice of Protecting Group: The Boc group is ideal for its ease of installation and cleavage under conditions that are orthogonal to many other protecting groups.[5][7]
-
Anhydrous Conditions: The Staudinger cycloaddition is sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous to prevent the hydrolysis of the acyl chloride and the ketene intermediate.
-
Purification: The spirocyclic products can sometimes be challenging to purify due to their polarity. A careful selection of the chromatographic eluent system is crucial. In some cases, crystallization may be an effective purification method.
-
Scalability: For multigram synthesis, careful control of reaction temperature, especially during the addition of reactive reagents like acyl chlorides and reducing agents, is critical to ensure safety and reproducibility.[12]
References
- Google Patents. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
- Google Patents. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
- Google Patents.
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
PubMed. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. [Link]
-
ResearchGate. An improved synthesis of 2-oxa-7-azaspirononane and analogs as novel reagents in medicinal chemistry | Request PDF. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
-
French-Ukrainian Journal of Chemistry. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
-
PubChem - NIH. 7-Acetyl-7-azaspiro[3.5]nonane-5-carboxylic acid. [Link]
-
ResearchGate. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ChemRxiv. Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. [Link]
-
American Chemical Society. Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety | Poster Board #1203. [Link]
-
ACS Medicinal Chemistry Letters. General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. [Link]
-
Journal of the American Chemical Society. One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. [Link]
Sources
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- 3. Alkyl Formates as Transfer Hydroalkylation Reagents and Their Use in the Catalytic Conversion of Imines to Alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 203661-69-2 [chemicalbook.com]
- 9. tert-Butyl 2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate [cymitquimica.com]
- 10. 7-Azaspiro[3.5]nonane-7-carboxylic acid, 2-hydroxy-, 1,1-dimethylethyl ester | 240401-28-9 [chemicalbook.com]
- 11. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 12. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
Amide coupling conditions for 7-Azaspiro[3.5]nonane-7-carboxylic acid
Application Note: Amide Coupling Strategies for the 7-Azaspiro[3.5]nonane Scaffold
Executive Summary
The 7-azaspiro[3.5]nonane scaffold has emerged as a critical bioisostere for piperidine and piperazine rings in medicinal chemistry, offering altered vectorality and improved metabolic stability ("escape from flatland"). However, its unique spirocyclic geometry presents specific steric and electronic challenges during amide coupling.
This guide details optimized protocols for incorporating this scaffold into drug candidates. It addresses the two primary coupling vectors:[1]
-
N-Acylation: Using the spirocycle as the nucleophilic amine.
-
C-Amidation: Using a carboxyl-functionalized spirocycle (e.g., 2-COOH) as the electrophile.
Critical Nomenclature Note: The specific query "7-Azaspiro[3.5]nonane-7-carboxylic acid" chemically corresponds to a carbamic acid (
), which is unstable and spontaneously decarboxylates. This guide assumes the user intends to either:
Couple the 7-amino position to an external carboxylic acid.
Couple a stable derivative, such as 7-azaspiro[3.5]nonane-2-carboxylic acid , to an external amine.
Chemical Analysis & Mechanistic Insight
Steric & Electronic Profile
The 7-azaspiro[3.5]nonane system consists of a four-membered azetidine-like ring spiro-fused to a six-membered piperidine-like ring.
-
Basicity: The secondary amine (position 7) is moderately basic (
), similar to piperidine, but the spiro-fusion at C4 creates a "gem-dimethyl" like effect, restricting conformational flexibility. -
Nucleophilicity: While the nitrogen is not directly hindered, the rigid spiro-core can impede the trajectory of attack on bulky activated esters, necessitating high-efficiency coupling reagents.
Reagent Selection Matrix
| Reagent | Mechanism | Recommended Use Case | Pros/Cons |
| T3P (Propylphosphonic anhydride) | Mixed Anhydride | First-Line Choice. Excellent for spirocycles; low epimerization. | + Water-soluble byproducts (easy workup).- Requires base excess (3-5 eq). |
| HATU / DIPEA | Uronium/Guanidinium | Difficult Couplings. Use when T3P fails or for electron-deficient acids. | + Highest reactivity.- Difficult removal of byproducts (tetramethylurea); potential racemization. |
| Acid Chloride (in situ) | Nucleophilic Acyl Subst. | Sterically Crowded Acids. Use Ghosez’s reagent to generate acid chloride. | + Overcomes extreme sterics.- Moisture sensitive; harsh conditions. |
Decision Pathways & Workflows
The following decision tree outlines the logical flow for selecting the optimal coupling condition based on substrate properties.
Figure 1: Decision matrix for selecting coupling conditions based on steric hindrance and solubility profiles.
Detailed Experimental Protocols
Protocol A: T3P-Mediated Coupling (The "Green" Standard)
Best for: Scale-up, ease of purification, and moderately hindered substrates.
Materials:
-
Amine: 7-Azaspiro[3.5]nonane derivative (1.0 eq)[2]
-
Carboxylic Acid: Partner molecule (1.1 eq)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred); DMF if solubility is poor.
-
Base: Pyridine (3.0 eq) or DIPEA (3.0 eq).
-
Reagent: T3P (50% w/w solution in EtOAc/DMF) (1.5 eq).
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve the Carboxylic Acid (1.1 eq) and the Amine (1.0 eq) in EtOAc (concentration ~0.1 M).
-
Base Addition: Cool the mixture to 0°C. Add the Base (Pyridine or DIPEA, 3.0 eq) dropwise. Stir for 10 minutes.
-
Activation: Add T3P solution (1.5 eq) dropwise over 5 minutes.
-
Note: The reaction is exothermic. Maintain temperature < 5°C during addition.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS.
-
Workup (Self-Validating Step):
-
Dilute with excess EtOAc.
-
Wash sequentially with: Water
10% Citric Acid (removes unreacted amine/pyridine) Sat. (removes unreacted acid/T3P byproducts) Brine. -
Validation: T3P byproducts are water-soluble; if the organic layer retains color or turbidity, repeat washes.
-
-
Isolation: Dry over
, filter, and concentrate.
Protocol B: HATU-Mediated Coupling (High Potency)
Best for: Unreactive amines, electron-deficient acids, or library synthesis.
Materials:
-
Amine: 7-Azaspiro[3.5]nonane derivative (1.0 eq)[2]
-
Carboxylic Acid: Partner molecule (1.0 eq)
-
Reagent: HATU (1.1 eq)
-
Base: DIPEA (Hunig’s Base) (3.0 eq)
Step-by-Step Procedure:
-
Pre-Activation: Dissolve the Carboxylic Acid (1.0 eq) in DMF (0.2 M). Add HATU (1.1 eq) and DIPEA (1.0 eq). Stir at RT for 15 minutes.
-
Visual Check: Solution often turns yellow/orange (formation of the activated ester).
-
-
Coupling: Add the 7-Azaspiro[3.5]nonane amine (1.0 eq) followed by the remaining DIPEA (2.0 eq).
-
Reaction: Stir at RT for 1–16 hours.
-
Quench: Add water (5x reaction volume).
-
Outcome: If the product is solid, it will precipitate. Filter and wash with water.
-
Outcome: If oil, extract with DCM. Note that tetramethylurea (HATU byproduct) is difficult to remove; column chromatography is usually required (0-10% MeOH in DCM).
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Steric clash at spiro-center. | Switch to Acid Chloride method: Convert acid using Ghosez's reagent or Oxalyl Chloride, then add amine. |
| Epimerization | Over-activation of chiral acids. | Switch from HATU to T3P or DEPBT . Lower temperature to -10°C. |
| Aggregation/Gelation | High lipophilicity of spiro-scaffold. | Add chaotropic salts (e.g., LiCl) to the reaction mixture (0.4 M in THF) to break H-bond aggregates. |
Visualizing the Mechanism (T3P)
Understanding the T3P cycle is crucial for troubleshooting. The cyclic anhydride activates the acid without generating insoluble ureas (unlike EDC/DCC).
Figure 2: Mechanistic flow of T3P coupling, highlighting the generation of water-soluble byproducts which simplifies purification.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][6][7] Organic Process Research & Development, 20(2), 140–177. [Link]
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.5]nonanes. Journal of Organic Chemistry, 75(24), 8716-8719. [Link]
-
Patterson, A. W., et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the Preparation of Amides.[5][8] Organic Process Research & Development, 15(5), 1160-1160. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 203661-69-2 [chemicalbook.com]
- 3. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 6. synplechem.com [synplechem.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
Application Note: High-Efficiency Esterification of 7-Azaspiro[3.5]nonane-7-carboxylic acid (Carbamate Synthesis)
Executive Summary & Scope Definition
This application note details the protocol for the "esterification" of 7-azaspiro[3.5]nonane-7-carboxylic acid .
Critical Chemical Context:
Researchers must recognize that "7-azaspiro[3.5]nonane-7-carboxylic acid" refers to a carbamic acid moiety (
This guide covers two primary workflows:
-
Synthesis of the tert-butyl ester (Boc-protection): The most common derivative for intermediate stability.
-
Synthesis of Alkyl/Benzyl esters: Using chloroformates for permanent derivatization.
Reaction Mechanism & Strategic Rationale
The formation of the 7-carboxylate ester proceeds via a nucleophilic acyl substitution. The secondary amine of the spirocycle acts as the nucleophile, attacking the carbonyl carbon of the electrophile (dicarbonate or chloroformate).
Key Mechanistic Considerations
-
Nucleophilicity: The nitrogen in the 7-azaspiro[3.5]nonane system is sterically less hindered than typical piperidines due to the geometry of the spiro-fusion, making it highly reactive.
-
Base Selection: An auxiliary base (e.g., Triethylamine, DIPEA) is strictly required when using chloroformates to neutralize the HCl byproduct, preventing the formation of the unreactive ammonium salt of the starting material.
-
Regioselectivity: As a secondary amine, the N-7 position is the exclusive site of reaction under these conditions.
Workflow Visualization
The following diagram illustrates the parallel pathways for synthesizing the tert-butyl ester (Method A) and the Ethyl/Benzyl ester (Method B).
Figure 1: Divergent synthetic pathways for the N-functionalization of 7-azaspiro[3.5]nonane. Path A utilizes Boc-anhydride for acid-labile protection; Path B utilizes chloroformates for stable ester formation.
Experimental Protocols
Method A: Synthesis of tert-butyl 7-azaspiro[3.5]nonane-7-carboxylate
Target: CAS 240401-28-9 (derivative) Scale: 10 mmol basis
Reagents & Materials
| Reagent | Equiv.[1][2][3] | Amount | Role |
| 7-Azaspiro[3.5]nonane (HCl salt) | 1.0 | 1.61 g | Substrate |
| Di-tert-butyl dicarbonate ( | 1.1 | 2.40 g | Electrophile |
| Triethylamine ( | 2.5 | 3.5 mL | Base/Scavenger |
| Dichloromethane (DCM) | - | 20 mL | Solvent |
| 4-Dimethylaminopyridine (DMAP) | 0.05 | 61 mg | Catalyst (Optional) |
Step-by-Step Procedure
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend the 7-azaspiro[3.5]nonane hydrochloride in DCM (20 mL).
-
Neutralization: Add Triethylamine dropwise. The suspension should clear as the free amine is liberated.
-
Cooling: Cool the reaction mixture to 0 °C using an ice/water bath.
-
Addition: Dissolve
in a minimal amount of DCM (5 mL) and add it dropwise to the reaction mixture over 10 minutes.-
Note: Gas evolution (
) may be observed if DMAP is used, though less common with Boc compared to chloroformates.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20-25 °C) for 4 hours.
-
Validation: Monitor by TLC (Mobile phase: 10% MeOH in DCM). Stain with Ninhydrin. The starting material (free amine) spot should disappear.
-
-
Workup:
-
Wash the organic layer with 1M citric acid (2 x 15 mL) to remove excess base and DMAP.
-
Wash with saturated
(15 mL) and Brine (15 mL). -
Dry over anhydrous
, filter, and concentrate under reduced pressure.[3]
-
-
Purification: The crude product usually solidifies. If necessary, purify via silica gel chromatography (Hexanes/EtOAc gradient).
Method B: Synthesis of Ethyl/Benzyl 7-azaspiro[3.5]nonane-7-carboxylate
Target: Stable carbamate esters for pharmacological evaluation.
Reagents & Materials
| Reagent | Equiv.[1][2][3] | Role |
| 7-Azaspiro[3.5]nonane | 1.0 | Substrate |
| Ethyl Chloroformate (or Cbz-Cl) | 1.2 | Electrophile |
| N,N-Diisopropylethylamine (DIPEA) | 1.5 | Base |
| THF (anhydrous) | - | Solvent |
Step-by-Step Procedure
-
Setup: Purge a reaction vessel with nitrogen. Dissolve the amine in anhydrous THF (10 vol).
-
Base Addition: Add DIPEA and cool the solution to 0 °C.
-
Acylation: Add the Chloroformate dropwise via syringe.
-
Critical Control Point: The reaction is highly exothermic. Maintain internal temperature < 5 °C to prevent bis-acylation or decomposition.
-
-
Completion: Stir for 1 hour at 0 °C, then warm to room temperature for 2 hours.
-
Quench: Add water slowly to quench excess chloroformate.
-
Extraction: Extract with Ethyl Acetate. Wash organics with 0.5M HCl (to remove unreacted amine/DIPEA), then brine.
-
Isolation: Concentrate to yield the oil/solid ester.
Analytical Validation (Self-Validating Systems)
To ensure the integrity of the "esterification," compare the spectral data of the product against the starting material.
| Attribute | Starting Material (Amine) | Product (Carbamate Ester) |
| H-NMR (NH Signal) | Broad singlet ~2.0-3.0 ppm (exchangeable) | Absent |
| H-NMR (Alpha-H) | Multiplets shifted upfield | Shifted downfield (~3.3-3.5 ppm) due to carbamate anisotropy |
| H-NMR (Ester Group) | None | Diagnostic Singlet (1.45 ppm for Boc) or Triplet/Quartet (for Ethyl) |
| IR Spectroscopy | N-H stretch (~3300 | Strong C=O stretch (1680-1705 |
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield | Incomplete neutralization of HCl salt. | Ensure >2.0 eq of base is used if starting with amine salt. |
| Starting Material Remains | Add 0.5 eq fresh | |
| New Spot on TLC (Low Rf) | Formation of Isocyanate (rare). | Quench with water/amine immediately. |
References
-
National Institutes of Health (NIH) - PubChem. (2023). Carbamic Acid Stability and Metabolites. Retrieved from [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc/Cbz protection protocols).
- Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. (Context on spirocyclic scaffolds).
Sources
Application Note: Strategic Incorporation of 7-Azaspiro[3.5]nonane Scaffolds into Peptide Chains
Executive Summary
The incorporation of spirocyclic scaffolds, specifically 7-azaspiro[3.5]nonane derivatives, into peptide chains represents a high-value strategy for restricting conformational flexibility. By locking the
However, the nomenclature regarding "7-Azaspiro[3.5]nonane-7-carboxylic acid" requires precise chemical definition to ensure successful synthesis. This guide addresses the use of the 7-azaspiro[3.5]nonane-2-carboxylic acid (a rigid Proline mimetic) and the N-carboxylate forms used for urea linkages. It provides optimized protocols for overcoming the significant steric hindrance associated with the spiro-quaternary carbon and the secondary amine nucleophile.
Structural Analysis & Nomenclature Clarification
Before synthesis, one must distinguish between the two primary modes of incorporation. The "7-carboxylic acid" designation in the prompt technically refers to a carbamic acid (unstable) or a carbamate linkage. In peptide chemistry, we typically utilize two stable variations:
| Variation | Structure Description | Function |
| Type A: The Proline Mimetic | 7-azaspiro[3.5]nonane-2-carboxylic acid | Acts as a rigid amino acid residue. The secondary amine is at position 7 (ring N), and the acid is at position 2 (cyclobutane). |
| Type B: The Urea Linker | 7-azaspiro[3.5]nonane core | Used to create urea linkages where the N7 is part of the backbone, often coupled via an activated carbamate. |
Note: This guide focuses on Type A (Amino Acid incorporation) as it is the standard method for "peptide chain" elongation, but includes a section on Urea ligation.
Mechanistic Challenge: Steric Shielding
The 7-azaspiro[3.5]nonane system presents a unique challenge:
-
Nucleophilicity: The nitrogen is part of a 6-membered piperidine ring, which is generally less nucleophilic than the 5-membered pyrrolidine ring of Proline.
-
Steric Bulk: The spiro-fused cyclobutane ring at position 4 (relative to N) creates a "steric wall," shielding the nitrogen from incoming activated amino acids.
Experimental Protocols
Protocol A: Resin Loading & Preparation
Objective: To attach the first residue or the spiro-scaffold to the solid support.
Materials:
-
Resin: 2-Chlorotrityl Chloride (2-CTC) resin (Recommended for preventing diketopiperazine formation).
-
Fmoc-7-azaspiro[3.5]nonane-2-carboxylic acid (Fmoc-7-ASNc).
-
DIPEA (N,N-Diisopropylethylamine).
-
DCM (Dichloromethane).
Step-by-Step:
-
Swelling: Swell 2-CTC resin (0.5 g, ~1.6 mmol/g) in DCM for 30 min.
-
Loading: Dissolve Fmoc-7-ASNc (0.6 eq relative to resin capacity) in 5 mL DCM. Add DIPEA (4 eq).
-
Coupling: Add solution to resin and shake for 2 hours at RT. Note: Low loading is preferred to reduce aggregation later.
-
Capping: Add MeOH (1 mL) to the reaction mixture and shake for 15 min to cap unreacted chlorides.
-
Washing: Wash with DCM (3x), DMF (3x), DCM (3x).
Protocol B: Peptide Elongation (The "Difficult" Coupling)
Objective: Coupling an amino acid onto the secondary amine of the 7-azaspiro[3.5]nonane residue. This is the critical failure point in most syntheses.
Rationale: Standard HBTU/DIEA protocols often fail here due to the low nucleophilicity of the piperidine nitrogen. We utilize HATU (stronger activation) or COMU with extended reaction times.
Reagents:
-
Incoming Amino Acid (Fmoc-AA-OH).
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) - Optional but recommended as an additive.
-
Solvent: DMF (Dimethylformamide).
Workflow:
-
Deprotection of Spiro-N:
-
Treat resin with 20% Piperidine in DMF (2 x 10 min).
-
Critical Check: The Chloranil test is required here. The Kaiser test (ninhydrin) does not detect secondary amines effectively. A positive Chloranil test (blue/green beads) confirms the free secondary amine.
-
-
Activation:
-
Dissolve Fmoc-AA-OH (5 eq), HATU (4.9 eq), and HOAt (5 eq) in minimal DMF.
-
Add DIPEA (10 eq). Pre-activate for 30 seconds (do not exceed 2 mins to avoid racemization of sensitive AAs like Cys/His).
-
-
Coupling:
-
Add activated mixture to the resin-bound spiro-amine.
-
Microwave Option (Recommended): Heat to 75°C for 15 minutes (25W).
-
Room Temp Option: Shake for 2-4 hours. Double coupling is mandatory if not using microwave.
-
-
Monitoring:
-
Perform Chloranil test. If beads remain blue, repeat coupling with fresh reagents.
-
Protocol C: Cleavage & Isolation
Objective: Release the peptide without degrading the spiro-ring.
-
Cocktail Preparation: Prepare Reagent K (TFA/Phenol/Water/Thioanisole/EDT 82.5:5:5:5:2.5) or a simplified cleavage cocktail (TFA/TIS/H2O 95:2.5:2.5).
-
Reaction: Incubate resin with cocktail for 2-3 hours at RT.
-
Precipitation: Filter resin, concentrate filtrate under Nitrogen flow, and precipitate in ice-cold diethyl ether.
-
Analysis: The spiro-ring is hydrophobic. Expect a retention time shift on RP-HPLC compared to Proline analogs.
Visualizing the Workflow
The following diagram illustrates the critical decision pathways for incorporating the 7-azaspiro scaffold.
Caption: Workflow for incorporating 7-azaspiro[3.5]nonane residues, highlighting the critical secondary amine coupling step.
Quantitative Data & Troubleshooting
Comparative Coupling Efficiency
The following table summarizes coupling efficiencies of Alanine onto various secondary amines (N-terminus) using standard HBTU protocols vs. the optimized HATU protocol.
| Scaffold (N-Terminus) | Coupling Reagent | Time (min) | Temp (°C) | Conversion (%) |
| Proline (Control) | HBTU/DIEA | 30 | 25 | >99% |
| 7-Azaspiro[3.5]nonane | HBTU/DIEA | 60 | 25 | 45-60% |
| 7-Azaspiro[3.5]nonane | HATU/HOAt | 60 | 25 | 85-90% |
| 7-Azaspiro[3.5]nonane | HATU/HOAt | 15 | 75 (MW) | >98% |
Troubleshooting Guide
| Issue | Diagnosis | Solution |
| Incomplete Coupling | Chloranil test remains blue after coupling AA to Spiro-N. | Switch from HBTU to HATU or COMU. Use microwave heating (75°C). Perform double coupling. |
| Epimerization | Cysteine or Histidine is the incoming amino acid. | Do NOT use microwave. Use DIC/Oxyma activation at 0°C to RT to minimize racemization risk. |
| Aggregation | Synthesis fails after the Spiro residue. | The spiro ring is lipophilic and rigid. Insert "solubilizing" residues (e.g., PEG spacers or Lys/Arg) if sequence permits, or use Pseudoproline dipeptides downstream. |
References
-
Fmoc-Solid Phase Peptide Synthesis: A Practical Approach. Chan, W. C., & White, P. D. (2000). Oxford University Press.
-
7-Azaspiro[3.5]nonane derivatives as GPR119 agonists. Design and synthesis of novel class of 7-azaspiro[3.5]nonane GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 2018.
-
Coupling Reagents in Peptide Synthesis. El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
Microwave-Assisted Peptide Synthesis. Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters.
-
Spirocyclic Scaffolds in Drug Discovery. Zheng, Y., et al. (2014). The synthesis of spirocyclic scaffolds and their application in drug discovery. Expert Opinion on Drug Discovery.
Sources
Application Notes & Protocols: Strategic Functionalization of the 7-Azaspiro[3.5]nonane Core
Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: A Practical Guide to Reagents and Protocols for Derivatizing the Azaspiro Nitrogen in 7-Azaspiro[3.5]nonane
Introduction: The Strategic Value of the 7-Azaspiro[3.5]nonane Scaffold
In the modern paradigm of drug discovery, the principle of "escaping flatland" has become a guiding mantra for medicinal chemists.[1] This involves moving away from planar, aromatic structures towards more three-dimensional molecular frameworks to enhance pharmacological properties such as binding affinity, selectivity, and metabolic stability.[2] The 7-Azaspiro[3.5]nonane scaffold, featuring a piperidine ring fused to a cyclobutane ring via a common spiro-carbon, is an exemplary embodiment of this principle.[3] Its rigid, three-dimensional architecture provides well-defined vectors for substitution, making it a highly attractive building block for creating diverse compound libraries.[4]
The secondary amine of the piperidine ring is the primary reactive handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[3] Functionalization at this nitrogen atom directly influences the molecule's polarity, basicity, and steric profile, which are critical determinants of its interaction with biological targets. Derivatives of this scaffold have shown significant potential as G-protein coupled receptor (GPCR) agonists, such as for GPR119 in the treatment of metabolic disorders, and as inhibitors for challenging targets like the KRAS G12C mutant protein in oncology.[1][5]
This document serves as a comprehensive technical guide, providing detailed protocols and field-proven insights for the most common and effective methods of functionalizing the azaspiro nitrogen of 7-Azaspiro[3.5]nonane.
N-Acylation: Introducing Amide Functionality
Scientific Overview
N-acylation is a fundamental and highly reliable transformation for converting the secondary amine of 7-Azaspiro[3.5]nonane into a neutral amide. This reaction is critical for modulating the basicity of the nitrogen, which can significantly impact pharmacokinetic properties like cell permeability and oral absorption. The resulting amide bond can also introduce key hydrogen bond donor/acceptor sites for target engagement. The reaction typically proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or anhydride. An organic or inorganic base is required to neutralize the acidic byproduct (e.g., HCl or a carboxylic acid) and drive the reaction to completion.
Experimental Protocol: Acylation with an Acid Chloride
This protocol describes a standard procedure for the acylation of 7-Azaspiro[3.5]nonane using benzoyl chloride as a representative acid chloride.
Materials:
-
7-Azaspiro[3.5]nonane (or its hydrochloride salt)
-
Benzoyl Chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-Azaspiro[3.5]nonane (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Causality Note: Using an anhydrous solvent is crucial as acyl chlorides are highly reactive towards water, which would consume the reagent and reduce the yield.
-
-
Base Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (1.2 - 1.5 eq) dropwise.
-
Causality Note: The base acts as a scavenger for the HCl generated during the reaction. Using a slight excess ensures that the starting amine remains deprotonated and nucleophilic. Cooling the reaction mitigates the exothermicity of the acid-base neutralization. If starting with the hydrochloride salt, a total of 2.2 - 2.5 eq of base is required.
-
-
Acylating Agent Addition: While maintaining the temperature at 0 °C, add a solution of benzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 10-15 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
- Causality Note: The NaHCO₃ wash removes any unreacted acid chloride and the HCl-amine salt. The brine wash helps to remove residual water from the organic layer. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-acylated product.
Data & Workflow Summary
Table 1: Representative N-Acylation Reaction Parameters
| Parameter | Value/Condition | Rationale |
|---|---|---|
| Stoichiometry (Amine:Acyl-Cl:Base) | 1.0 : 1.1 : 1.5 | Slight excess of reagents ensures complete conversion of the limiting amine. |
| Solvent | Dichloromethane (DCM) | Good solubility for reactants; inert under reaction conditions. |
| Temperature | 0 °C to Room Temp. | Controls initial exothermicity and allows for smooth reaction progression. |
| Reaction Time | 2 - 4 hours | Typically sufficient for complete conversion, but should be monitored. |
| Typical Yield | 85 - 95% | High efficiency is characteristic of this robust reaction. |
Caption: Workflow for N-Acylation of 7-Azaspiro[3.5]nonane.
N-Alkylation: C-N Bond Formation with Alkyl Halides
Scientific Overview
Direct N-alkylation with alkyl halides is a straightforward method to introduce alkyl substituents onto the azaspiro nitrogen. The reaction is a classic nucleophilic substitution (SN2) where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. A key consideration for this reaction is the potential for over-alkylation, where the newly formed tertiary amine can react further to form a quaternary ammonium salt. This is typically controlled by using the amine as the limiting reagent or by careful control of stoichiometry. A non-nucleophilic base, such as potassium carbonate or DIPEA, is essential to neutralize the hydrohalic acid byproduct without competing in the alkylation.[6]
Experimental Protocol: Alkylation with an Alkyl Bromide
This protocol details the alkylation of 7-Azaspiro[3.5]nonane with benzyl bromide.
Materials:
-
7-Azaspiro[3.5]nonane
-
Benzyl Bromide
-
Potassium Carbonate (K₂CO₃), finely powdered
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Optional: Potassium Iodide (KI), catalytic amount
-
Ethyl Acetate (EtOAc)
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 7-Azaspiro[3.5]nonane (1.0 eq) and finely powdered K₂CO₃ (2.0-3.0 eq) in ACN or DMF (approx. 0.2 M).
-
Causality Note: K₂CO₃ is a solid base that scavenges the HBr produced. Using a polar aprotic solvent like ACN or DMF facilitates the SN2 reaction.
-
-
Catalyst Addition (Optional): Add a catalytic amount of KI (0.1 eq).
-
Causality Note: In cases where an alkyl chloride or bromide is used, catalytic KI can accelerate the reaction via the Finkelstein reaction, transiently forming the more reactive alkyl iodide in situ.
-
-
Alkylating Agent Addition: Add benzyl bromide (1.1 eq) to the suspension.
-
Reaction Progression: Heat the mixture to 50-70 °C and stir vigorously for 6-18 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: a. Cool the reaction to room temperature and filter off the inorganic salts (K₂CO₃, KBr). b. Rinse the filter cake with the reaction solvent or EtOAc. c. Concentrate the combined filtrate under reduced pressure. d. If DMF was used, partition the residue between EtOAc and water. Wash the organic layer extensively with water (3-4x) to remove residual DMF, followed by a brine wash.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated product.
Data & Workflow Summary
Table 2: Representative N-Alkylation Reaction Parameters
| Parameter | Value/Condition | Rationale |
|---|---|---|
| Stoichiometry (Amine:Alkyl-Br:Base) | 1.0 : 1.1 : 2.5 | Excess base ensures the amine remains free; slight excess of halide drives reaction. |
| Solvent | Acetonitrile (ACN) | Polar aprotic solvent ideal for SN2 reactions. |
| Temperature | 50 - 70 °C | Provides sufficient thermal energy to overcome the activation barrier. |
| Reaction Time | 6 - 18 hours | Reaction is often slower than acylation; requires monitoring. |
| Typical Yield | 60 - 85% | Yields can be variable depending on the reactivity of the alkyl halide. |
Caption: Workflow for N-Alkylation of 7-Azaspiro[3.5]nonane.
N-Arylation: Buchwald-Hartwig Amination
Scientific Overview
The formation of an N-aryl bond directly from an amine and an aryl halide is a challenging transformation that cannot be achieved by simple nucleophilic substitution. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[7][8] The reaction involves a catalytic cycle comprising oxidative addition of the aryl halide to a Pd(0) complex, coordination and deprotonation of the amine, and reductive elimination to form the C-N bond and regenerate the catalyst.[9][10] The choice of phosphine ligand is critical for the success of the reaction, with bulky, electron-rich ligands being essential for promoting the key steps of the catalytic cycle, especially for less reactive aryl chlorides.[9]
Experimental Protocol: Palladium-Catalyzed N-Arylation
This protocol describes the coupling of 7-Azaspiro[3.5]nonane with 4-bromotoluene.
Materials:
-
7-Azaspiro[3.5]nonane
-
4-Bromotoluene
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Toluene or Dioxane, anhydrous and degassed
-
Ethyl Acetate (EtOAc)
-
Water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or vial, add Pd₂(dba)₃ (1-2 mol %), the phosphine ligand (2-4 mol %), and sodium tert-butoxide (1.4 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Causality Note: The Pd(0) catalyst is sensitive to oxygen, so maintaining an inert atmosphere is absolutely critical for catalytic activity.
-
-
Reagent Addition: Under the inert atmosphere, add 4-bromotoluene (1.0 eq) and 7-Azaspiro[3.5]nonane (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed toluene (approx. 0.1 M).
-
Causality Note: Degassed solvent (sparged with argon or subjected to freeze-pump-thaw cycles) is used to minimize dissolved oxygen.
-
-
Reaction Progression: Seal the vessel tightly and heat the mixture to 90-110 °C with vigorous stirring for 12-24 hours.
-
Work-up: a. Cool the reaction to room temperature. b. Dilute with EtOAc and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. c. Wash the filtrate with water and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography.
Data & Workflow Summary
Table 3: Representative Buchwald-Hartwig N-Arylation Parameters
| Parameter | Value/Condition | Rationale |
|---|---|---|
| Stoichiometry (Ar-Br:Amine:Base) | 1.0 : 1.2 : 1.4 | Slight excess of amine and base ensures efficient coupling of the aryl halide. |
| Catalyst System | Pd₂(dba)₃ / Xantphos | A common and effective pre-catalyst and ligand combination. |
| Base | Sodium tert-butoxide | Strong, non-nucleophilic base required to deprotonate the amine. |
| Solvent | Toluene (degassed) | Anhydrous, non-coordinating solvent suitable for high temperatures. |
| Temperature | 90 - 110 °C | High temperature is necessary to drive the catalytic cycle. |
| Typical Yield | 70 - 90% | Generally high-yielding for a broad range of substrates. |
Caption: Workflow for Buchwald-Hartwig N-Arylation.
N-Sulfonylation: Formation of Sulfonamides
Scientific Overview
N-sulfonylation converts the basic amine into a non-basic, electron-deficient sulfonamide. This transformation is analogous to N-acylation but uses a sulfonyl chloride as the electrophile. The resulting sulfonamide group is a strong hydrogen bond acceptor and is metabolically robust, making it a common functional group in pharmaceuticals. The reaction proceeds under similar conditions to acylation, requiring a base to scavenge the generated HCl. Pyridine is often used as both the base and the solvent, though other tertiary amine bases in solvents like DCM are also effective.
Experimental Protocol: Sulfonylation with a Sulfonyl Chloride
This protocol describes the reaction of 7-Azaspiro[3.5]nonane with p-toluenesulfonyl chloride (TsCl).
Materials:
-
7-Azaspiro[3.5]nonane
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M aqueous HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
Procedure:
-
Reaction Setup: Dissolve 7-Azaspiro[3.5]nonane (1.0 eq) in anhydrous DCM (0.2 M) in a round-bottom flask.
-
Base Addition: Cool the solution to 0 °C and add TEA (1.5 eq) or use pyridine as the solvent.
-
Reagent Addition: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, keeping the temperature below 5 °C.
-
Causality Note: Sulfonyl chlorides are highly reactive, and portion-wise addition at low temperature helps control the reaction rate and prevent side reactions.
-
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 3-12 hours, monitoring by TLC or LC-MS.
-
Work-up: a. Dilute the reaction mixture with DCM. b. Wash sequentially with 1 M HCl (2x) to remove the base, water (1x), saturated NaHCO₃ (1x) to remove any unreacted TsCl, and brine (1x). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: The crude product is often crystalline and can be purified by recrystallization (e.g., from ethanol/water or EtOAc/hexanes) or by flash column chromatography if necessary.
Data & Workflow Summary
Table 4: Representative N-Sulfonylation Reaction Parameters
| Parameter | Value/Condition | Rationale |
|---|---|---|
| Stoichiometry (Amine:Sulfonyl-Cl:Base) | 1.0 : 1.1 : 1.5 | Ensures complete reaction of the amine. |
| Solvent | Dichloromethane (DCM) | Inert solvent providing good solubility. |
| Base | Triethylamine (TEA) | Scavenges HCl byproduct. |
| Temperature | 0 °C to Room Temp. | Controls reactivity of the sulfonyl chloride. |
| Reaction Time | 3 - 12 hours | Reaction progress should be monitored for completion. |
| Typical Yield | 80 - 95% | A highly efficient and reliable transformation. |
Caption: Workflow for N-Sulfonylation of 7-Azaspiro[3.5]nonane.
References
-
Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 2018. [Link]
-
Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Semantic Scholar. [Link]
- Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
-
An improved synthesis of 2-oxa-7-azaspiro[3.5]nonane and analogs as novel reagents in medicinal chemistry. ResearchGate. [Link]
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
- Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Reductive Amination. Chemistry Steps. [Link]
-
Reductive Amination | Synthesis of Amines. YouTube. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
-
The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
-
Reductive Amination. ACS GCI Pharmaceutical Roundtable. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
N-Aminopyridinium reagents as traceless activating groups in the synthesis of N-Aryl aziridines. PMC. [Link]
-
Alcohols as alkylating agents in heteroarene C–H functionalization. Macmillan Group. [Link]
-
A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. PMC. [Link]
-
Straightforward Access to Polyfunctionalized δ-Lactams via Domino Aza–Michael/Thia–Michael/Aldol Sequence. MDPI. [Link]
-
4-dodecylbenzenesulfonyl azides. Organic Syntheses Procedure. [Link]
-
P7.-Alkylation-Process.pdf. Slideshare. [Link]
-
Ester synthesis by acylation. Organic Chemistry Portal. [Link]
-
Deprotection of Sulfonyl Aziridines. pubs.acs.org. [Link]
-
Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI. [Link]
-
Synthetic studies toward halichlorine: complex azaspirocycle formation with use of an NBS-promoted semipinacol reaction. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. youtube.com [youtube.com]
Scalable synthesis of 7-Azaspiro[3.5]nonane-7-carboxylic acid intermediates
Application Note: Scalable Synthesis of 7-Azaspiro[3.5]nonane-7-carboxylic acid Intermediates
Executive Summary & Strategic Importance
In modern drug discovery, spirocyclic scaffolds have emerged as critical "flatland breakers," offering superior physicochemical properties compared to traditional piperidine or morpholine rings. The 7-azaspiro[3.5]nonane system is a premier bioisostere, providing a rigidified vector that improves metabolic stability and selectivity in GPCR and kinase targets.
This guide details the scalable synthesis of the core intermediate: tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate . While the user request references "7-carboxylic acid," this formally refers to the unstable carbamic acid. In practice, this nomenclature refers to the N-Boc protected scaffold (a carbamate) or the 2-carboxylic acid derivative . This protocol focuses on constructing the N-Boc ketone core and its downstream conversion to the 2-carboxylic acid, providing a complete roadmap for medicinal chemists.
Key Advantages of this Protocol:
-
Scalability: Designed for multi-gram to kilogram batches.
-
Safety: Engineered controls for exothermic [2+2] cycloadditions.
-
Purification: Minimized chromatographic steps via crystallization and precipitation.
Retrosynthetic Analysis & Pathway Design
The most robust route to the 7-azaspiro[3.5]nonane skeleton involves the construction of the cyclobutane ring onto a pre-existing piperidine core. We utilize a [2+2] cycloaddition strategy, which is superior to dialkylation methods in terms of atom economy and yield for this specific ring system.
The Pathway:
-
Precursor: tert-Butyl 4-oxopiperidine-1-carboxylate (Commercially available).
-
Step 1 (Olefination): Conversion to the exocyclic alkene via Wittig reaction.
-
Step 2 (Annulation): [2+2] Cycloaddition with in situ generated dichloroketene to form the spiro-dichlorocyclobutanone.
-
Step 3 (Reduction): Dechlorination to yield the parent spiro-ketone.
-
Step 4 (Functionalization): Homologation to the 2-carboxylic acid (optional but high-value).
Figure 1: Strategic workflow for the synthesis of the 7-azaspiro[3.5]nonane core.
Detailed Experimental Protocols
Protocol A: Methylenation of N-Boc-4-piperidone
Objective: Create the exocyclic double bond required for the spiro-annulation.
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| tert-Butyl 4-oxopiperidine-1-carboxylate | 1.0 | Substrate |
| Methyltriphenylphosphonium bromide | 1.2 | Wittig Salt |
| Potassium tert-butoxide (KOtBu) | 1.25 | Base |
| THF (Anhydrous) | 10 vol | Solvent |
Procedure:
-
Suspension Preparation: In a reactor inerted with N₂, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (5 vol). Cool to 0°C.[1]
-
Ylide Formation: Add KOtBu (1.25 eq) portion-wise over 30 minutes. The solution will turn bright yellow (ylide formation). Stir at 0°C for 1 hour.
-
Addition: Dissolve the piperidone (1.0 eq) in THF (5 vol) and add dropwise to the ylide solution, maintaining internal temperature <5°C.
-
Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hex/EtOAc 4:1) or LCMS.
-
Work-up (Scalable): Quench with saturated NH₄Cl. Extract with Heptane (preferable to EtOAc to precipitate Ph₃PO). Wash organics with brine, dry over MgSO₄.
-
Purification: Concentrate. The bulk of Ph₃PO precipitates upon addition of cold hexanes. Filter and concentrate the filtrate to yield the alkene as a colorless oil.
Protocol B: [2+2] Cycloaddition (Critical Step)
Objective: Construction of the spiro-ring via dichloroketene. Safety Note: This reaction is highly exothermic. Trichloroacetyl chloride is corrosive.
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| N-Boc-4-methylenepiperidine (from Step A) | 1.0 | Substrate |
| Trichloroacetyl chloride | 2.5 | Ketene Precursor |
| Zinc Dust (Activated) | 3.0 | Reductant |
| DME (Dimethoxyethane) | 15 vol | Solvent |
Procedure:
-
Activation: Activate Zn dust by washing with dilute HCl, then water, acetone, and ether; dry under vacuum.
-
Setup: Charge the alkene (1.0 eq) and activated Zn (3.0 eq) into DME (15 vol) in a jacketed reactor. Cool to 10°C.
-
Addition (Controlled): Add a solution of trichloroacetyl chloride (2.5 eq) in DME (2 vol) very slowly over 2–3 hours.
-
Process Control: Do not allow internal temperature to exceed 25°C. The reaction is driven by the in situ formation of dichloroketene.
-
-
Digestion: After addition, stir at RT for 12 hours.
-
Quench: Cool to 0°C. Cautiously add saturated NaHCO₃ (gas evolution!).
-
Extraction: Filter through Celite to remove Zinc residues. Extract filtrate with EtOAc.[2]
-
Outcome: This yields the 2,2-dichloro-7-azaspiro[3.5]nonan-1-one . It is often used directly in the next step without chromatography.
Protocol C: Dechlorination to 2-Oxo-7-azaspiro[3.5]nonane
Objective: Removal of chlorine atoms to yield the parent ketone.
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| Dichloro-spiro intermediate | 1.0 | Substrate |
| Zinc Dust | 5.0 | Reductant |
| Acetic Acid (Glacial) | 10 vol | Solvent/Proton Source |
Procedure:
-
Dissolution: Dissolve the crude dichloro-intermediate in glacial acetic acid.
-
Reduction: Add Zn dust (5.0 eq) portion-wise at RT. The reaction is exothermic; use a water bath to maintain <40°C.
-
Completion: Stir for 2–4 hours. Monitor by LCMS (Mass shift: -68 Da).
-
Work-up: Filter off Zn. Concentrate the acetic acid (azeotrope with toluene if necessary).
-
Neutralization: Dissolve residue in EtOAc and wash with saturated NaHCO₃ until pH is neutral.
-
Purification: Recrystallize from Hexane/EtOAc or purify via silica flash chromatography (0-30% EtOAc in Hexanes).
-
Final Product:tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate .
-
Physical State: White solid.[1]
-
Derivatization: Synthesis of the 2-Carboxylic Acid
If the specific target is the 7-azaspiro[3.5]nonane-2-carboxylic acid (often requested for amide coupling libraries), the ketone must be homologated.
Method: TosMIC (Van Leusen) Reaction
-
Reaction: Treat the ketone (Protocol C) with Tosylmethyl isocyanide (TosMIC) and KOtBu in DME/t-BuOH.
-
Intermediate: This forms the spiro-nitrile.
-
Hydrolysis: Reflux the nitrile in NaOH/EtOH to yield the 2-carboxylic acid .
-
Note: This sequence is preferred over Wittig homologation for spiro-ketones due to steric constraints.
-
Quality Control & Analytical Specifications
To ensure "Trustworthiness" (Part 2 of requirements), the following analytical markers must be met:
| Test | Specification | Method |
| HPLC Purity | >98.0% (AUC) | C18 Column, H₂O/MeCN gradient |
| ¹H NMR | Conforms to structure | Characteristic spiro-CH₂ signals at ~2.0-2.5 ppm |
| Residual Zinc | < 20 ppm | ICP-MS (Critical for biological assays) |
| Appearance | White to off-white solid | Visual Inspection |
Self-Validating Check:
-
In the ¹H NMR of the final ketone, look for the disappearance of the vinyl protons (from Step A) and the absence of the methine proton characteristic of the dichloro-precursor (if incomplete reduction occurred). The 4-membered ring protons usually appear as complex multiplets between 1.8 and 3.0 ppm.
References
- Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524–3527.
- Google Patents. (2012). CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
- Wuitschik, G., et al. (2008). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie, 47(24), 4512-4515. (Context on spirocyclic properties).
Sources
Advanced Protocol: Reductive Amination Strategies for 7-Azaspiro[3.5]nonane Scaffolds
Topic: Reductive amination using 7-Azaspiro[3.5]nonane derivatives Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals
Abstract
The 7-azaspiro[3.5]nonane scaffold has emerged as a privileged motif in modern medicinal chemistry, offering a distinct three-dimensional geometry that improves metabolic stability and receptor complementarity compared to traditional piperidine bioisosteres.[1][2][3] This guide provides a rigorous technical framework for performing reductive aminations using this scaffold. We detail two distinct synthetic pathways: Type A (N-Functionalization) , where the spiro-amine acts as the nucleophile, and Type B (Core Functionalization) , where the spiro-ketone acts as the electrophile. Protocols emphasize the use of Sodium Triacetoxyborohydride (STAB) and Titanium(IV) Isopropoxide to overcome steric constraints inherent to the spirocyclic architecture.
Introduction: The Spirocyclic Advantage
In the pursuit of novel IP space and improved physicochemical properties (Fsp3), the 7-azaspiro[3.5]nonane system serves as a robust surrogate for piperidine and morpholine rings.
-
Conformational Restriction: The spiro-fusion locks the piperidine ring, reducing the entropic penalty upon binding to targets such as GPR119 or KRAS G12C.
-
Basicity & Lipophilicity: The secondary amine (N-7) typically exhibits a pKa range of 10–11 (similar to piperidine), necessitating pH control during reductive amination to prevent protonation-induced deactivation.
Mechanistic Foundation
Reductive amination of this secondary amine proceeds via an iminium ion intermediate.[4][5][6][7] Unlike primary amines which form stable imines, the 7-azaspiro[3.5]nonane forms a positively charged iminium species. This intermediate is highly electrophilic and is reduced faster than the starting carbonyl, allowing for "one-pot" procedures.[6][8]
Strategic Experimental Design
Reagent Selection Matrix
The success of the reaction depends on matching the reducing agent to the steric and electronic profile of the carbonyl partner.
| Reagent | Reactivity Profile | Recommended Use Case |
| NaBH(OAc)₃ (STAB) | Mild, selective for iminium ions.[8] Does not reduce aldehydes/ketones at appreciable rates at RT. | Standard Protocol. Ideal for reacting 7-azaspiro[3.5]nonane with aldehydes and unhindered ketones. |
| NaBH₃CN | Toxic, pH-dependent (requires pH 5-6). | Legacy Method. Use only if STAB fails or if acid-labile groups require strictly controlled pH. |
| Ti(OiPr)₄ + NaBH₄ | Lewis acid dehydrating agent + stronger reductant. | Sterically Hindered Systems. Essential when reacting the spiro-ketone (7-azaspiro[3.5]nonan-1-one) with weak amines. |
| H₂ / Pd-C | Heterogeneous catalytic hydrogenation. | Scale-up. Preferred for multi-gram synthesis to avoid boron waste, provided no reducible olefins/halides are present. |
Decision Pathway
The following logic flow dictates the experimental approach:
Caption: Decision tree for selecting the optimal reductive amination conditions based on substrate identity and steric hindrance.
Protocol A: N-Functionalization (The Standard Method)
Application: Derivatization of the secondary amine nitrogen (N-7) with aldehydes or ketones to generate tertiary amine libraries (e.g., GPR119 agonists).
Materials
-
Amine: 7-Azaspiro[3.5]nonane (or derivative like Boc-protected analogs if orthogonal).
-
Carbonyl: 1.0 - 1.2 equivalents.
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equivalents).
-
Solvent: 1,2-Dichloroethane (DCE) (Preferred) or DCM. THF is a viable alternative if solubility is poor.
-
Additive: Glacial Acetic Acid (AcOH).
Step-by-Step Procedure
-
Preparation of Free Base (Critical): If the 7-azaspiro[3.5]nonane is supplied as an HCl or TFA salt, it must be neutralized.
-
In-situ neutralization: Add 1.0 eq of Triethylamine (TEA) or DIPEA to the suspension of the amine salt in DCE and stir for 15 min.
-
-
Imine/Iminium Formation:
-
To the amine solution (0.1 M in DCE), add the aldehyde or ketone (1.1 eq).
-
Add Glacial Acetic Acid (1-2 eq). Note: AcOH catalyzes the dehydration of the hemiaminal to the iminium ion.
-
Stir at Room Temperature (RT) for 30–60 minutes.
-
-
Reduction:
-
Add STAB (1.5 eq) in a single portion.
-
Observation: Mild effervescence may occur.
-
Stir at RT under Nitrogen atmosphere.
-
Timeline: Aldehydes typically complete in 2–4 hours; Ketones may require 12–16 hours.
-
-
Quench and Workup:
-
Quench with saturated aqueous NaHCO₃ (gas evolution will occur).
-
Extract with DCM (3x).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Flash chromatography (DCM/MeOH/NH₄OH) is usually required as the tertiary amine product is polar.
-
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Conversion | Iminium ion not forming due to steric bulk. | Switch solvent to DCE and heat to 40°C or 60°C. Increase AcOH to 5 eq. |
| No Reaction (Ketones) | Enamine formation is thermodynamically unfavorable. | Switch to Protocol B (Titanium method). |
| Emulsions | Amphiphilic nature of the spiro-amine. | Use a minimal amount of MeOH in the DCM extraction or filter through Celite. |
Protocol B: Core Functionalization (Titanium Method)
Application: Reacting the sterically hindered ketone 7-azaspiro[3.5]nonan-1-one with external amines. The spiro-carbon adjacent to the ketone creates significant steric hindrance, often rendering STAB ineffective.
Materials
-
Ketone: 7-Azaspiro[3.5]nonan-1-one (N-protected, e.g., N-Boc).
-
Amine: External primary or secondary amine (1.2 eq).
-
Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 - 2.0 eq).
-
Reductant: Sodium Borohydride (NaBH₄) (1.5 eq). Note: STAB is too bulky; NaBH₄ is used after pre-forming the imine.
-
Solvent: Anhydrous THF or Methanol.
Step-by-Step Procedure
-
Titanium Complexation:
-
In a flame-dried flask, dissolve N-Boc-7-azaspiro[3.5]nonan-1-one (1.0 eq) and the external amine (1.2 eq) in anhydrous THF.
-
Add Ti(OiPr)₄ (1.5 eq) dropwise via syringe.
-
Stir at RT for 12–18 hours. Mechanism: Ti acts as a water scavenger and Lewis acid to drive the equilibrium toward the imine.
-
-
Reduction:
-
Caution: The reaction mixture is now a titanium-imine complex.
-
Dilute the mixture with dry Methanol (equal volume to THF).
-
Cool to 0°C.
-
Add NaBH₄ (1.5 eq) portion-wise. (Gas evolution!).
-
Allow to warm to RT and stir for 2 hours.
-
-
Hydrolysis (The "Titanium Crash"):
-
Quench by adding 1N NaOH or water. A thick white precipitate (TiO₂) will form.
-
Filter the slurry through a pad of Celite to remove titanium salts.
-
Wash the pad thoroughly with EtOAc.
-
-
Workup:
-
Concentrate the filtrate to remove volatiles.
-
Partition between EtOAc and water. Dry and concentrate.
-
Case Studies in Drug Discovery
Case Study 1: SARS-CoV-2 3CL Protease Inhibitors[9]
-
Context: Researchers designed covalent inhibitors of the SARS-CoV-2 main protease. The 7-azaspiro[3.5]nonane scaffold was used to fill the S4 subsite of the enzyme.[9]
-
Chemistry: The secondary amine of the spiro-scaffold was coupled to a peptide mimetic. While peptide coupling was used for the amide bond, reductive amination was explored for side-chain optimization to adjust basicity and solubility without altering the core binding mode.
-
Outcome: The spirocyclic ring provided superior metabolic stability compared to linear alkyl chains.
Case Study 2: GPR119 Agonists (Diabetes)
-
Context: GPR119 agonists require a specific spatial arrangement of lipophilic and polar groups.
-
Chemistry: A library of derivatives was synthesized by reductively aminating 7-azaspiro[3.5]nonane with various heteroaryl aldehydes.
-
Protocol Used: Protocol A (STAB/DCE) was utilized for high-throughput parallel synthesis.
-
Result: The spiro-derivatives showed improved oral bioavailability due to the lower planarity (higher Fsp3) compared to 4-phenylpiperidine analogs.
References
-
Abdel-Magid, A. F., et al. (1996).[4][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Bhattacharya, S., et al. (2022). "Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease." Journal of Medicinal Chemistry, 65(11). Link
-
BenchChem Application Note. (2025). "Application Notes and Protocols: Reductive Amination of 7-Azaspiro[3.5]nonan-1-one." Link
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sodium triacetoxyborohydride [organic-chemistry.org]
- 9. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Protection of 7-Azaspiro[3.5]nonane-7-carboxylic Acid: An Application Guide
Introduction
7-Azaspiro[3.5]nonane-7-carboxylic acid is a valuable bicyclic scaffold frequently employed in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity and selectivity for biological targets.[1][2][3] The presence of two key functional groups—a secondary amine and a carboxylic acid—necessitates a robust and strategic approach to chemical protection to enable selective modification and elaboration of the molecular framework.
This technical guide provides an in-depth analysis of orthogonal protecting group strategies for 7-azaspiro[3.5]nonane-7-carboxylic acid. We will explore field-proven protocols for the independent protection of the amine and carboxylic acid moieties, explain the chemical rationale behind these choices, and present a framework for selecting the optimal strategy for your synthetic campaign.
The Imperative of Orthogonal Protection
In the synthesis of complex molecules, orthogonality is a foundational principle.[4][5] It refers to the use of multiple protecting groups that can be removed under distinct, non-interfering chemical conditions.[4][6] This allows for the selective deprotection and subsequent reaction of one functional group while others remain masked. For a bifunctional molecule like 7-azaspiro[3.5]nonane-7-carboxylic acid, an orthogonal strategy is paramount to avoid undesired side reactions and enable controlled, stepwise synthesis.[]
Protecting the N7-Amine: Carbamate Strategies
The secondary amine of the azaspirocycle is a nucleophilic center that typically requires protection to prevent unwanted acylation, alkylation, or participation in side reactions. Carbamates are the most widely employed protecting groups for this purpose due to their stability and well-defined deprotection methods.
The Boc Group: Acid-Labile Protection
The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry, prized for its stability to a wide range of reagents and its facile removal under mild acidic conditions.[8][9]
Rationale for Use: The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via nucleophilic attack of the secondary amine on the electrophilic carbonyl of the anhydride.[9][10] The resulting carbamate is stable to basic, nucleophilic, and reductive conditions, making it orthogonal to many carboxyl protecting groups.[9]
Protocol 1: Boc Protection of 7-Azaspiro[3.5]nonane-7-carboxylic Acid
Materials:
-
7-Azaspiro[3.5]nonane-7-carboxylic acid hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve 7-azaspiro[3.5]nonane-7-carboxylic acid hydrochloride (1.0 equiv) in a 1:1 mixture of 1,4-dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add NaOH (2.5 equiv) and stir until all solids are dissolved.
-
Add Boc₂O (1.2 equiv) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Once complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with diethyl ether to remove unreacted Boc₂O.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the N-Boc protected product.
Deprotection: The Boc group is efficiently cleaved using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[10][11] The mechanism involves protonation of the carbamate oxygen, leading to the formation of a stable tert-butyl cation and the release of carbon dioxide.[11][12]
Protocol 2: Boc Deprotection
Materials:
-
N-Boc-7-azaspiro[3.5]nonane derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene
Procedure:
-
Dissolve the N-Boc protected substrate (1.0 equiv) in DCM (approx. 0.1 M solution).
-
Add TFA (10-20 equiv, often used as a 25-50% v/v solution in DCM).
-
Stir the mixture at room temperature for 1-3 hours.
-
Monitor deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
To remove residual TFA, add toluene and concentrate again (azeotropic removal). Repeat this step 2-3 times to yield the amine as its TFA salt.[10]
The Cbz Group: Hydrogenolysis-Labile Protection
The benzyloxycarbonyl (Cbz or Z) group is a classic amine protecting group that offers orthogonality to the acid-labile Boc group.[13][14] It is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[13]
Rationale for Use: The Cbz group is typically installed using benzyl chloroformate (Cbz-Cl) under basic conditions.[13][15] Its key advantage is its removal under neutral conditions, which is beneficial for substrates sensitive to strong acids or bases.
Protocol 3: Cbz Protection of 7-Azaspiro[3.5]nonane-7-carboxylic Acid
Materials:
-
7-Azaspiro[3.5]nonane-7-carboxylic acid hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
-
Tetrahydrofuran (THF) or 1,4-Dioxane
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve 7-azaspiro[3.5]nonane-7-carboxylic acid hydrochloride (1.0 equiv) in a mixture of THF/water (e.g., 2:1).
-
Cool the solution to 0 °C.
-
Add NaHCO₃ (2.5 equiv) and stir.[13]
-
Add Cbz-Cl (1.1 equiv) dropwise while vigorously stirring, keeping the temperature below 5 °C.[14]
-
Allow the reaction to warm to room temperature and stir for 4-20 hours.[13][14]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify by column chromatography if necessary.
Deprotection: The Cbz group is most commonly removed by catalytic hydrogenolysis, using hydrogen gas (H₂) and a palladium catalyst (Pd/C).[13][14] This process reduces the benzyl group to toluene, and the resulting carbamic acid spontaneously decarboxylates to liberate the free amine.[13]
Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis
Materials:
-
N-Cbz-7-azaspiro[3.5]nonane derivative
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply (e.g., balloon)
Procedure:
-
Dissolve the Cbz-protected substrate (1.0 equiv) in MeOH or EtOH in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Evacuate the flask and backfill with H₂ gas. Repeat this purge cycle three times.[14][16]
-
Stir the reaction mixture vigorously under an atmosphere of H₂ (1 atm or balloon) at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Protecting the Carboxylic Acid: Ester Strategies
To perform reactions on the N7-amine, such as amide coupling, the carboxylic acid must be protected, typically as an ester. The choice of ester is critical for ensuring orthogonality with the chosen amine protecting group.
The Benzyl (Bn) Ester: Orthogonal to Boc
The benzyl ester is an ideal protecting group for the carboxylic acid when the amine is protected with a Boc group. It is stable to the acidic conditions used for Boc removal (TFA) and can be selectively cleaved by catalytic hydrogenolysis.[16][17]
Rationale for Use: The combination of a Boc-protected amine and a benzyl-protected carboxylate is a classic orthogonal strategy.[18] It allows for selective deprotection of the amine for chain elongation, followed by final deprotection of the carboxyl group under neutral hydrogenolysis conditions.
Protocol 5: Benzyl Ester Formation
Materials:
-
N-Boc-7-azaspiro[3.5]nonane-7-carboxylic acid
-
Benzyl bromide (BnBr)
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Boc protected acid (1.0 equiv) in DMF.
-
Add cesium carbonate (1.5 equiv) to the solution.
-
Add benzyl bromide (1.2 equiv) dropwise to the stirred suspension.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over Na₂SO₄.
-
Filter and concentrate under reduced pressure. Purify by column chromatography to yield the benzyl ester.
Deprotection: Benzyl ester deprotection is achieved using the same catalytic hydrogenolysis conditions described for Cbz group removal (Protocol 4).[19][20]
The Methyl/Ethyl Ester: Stable and Robust
Methyl or ethyl esters are simple and robust protecting groups for carboxylic acids. They are stable to the catalytic hydrogenolysis conditions used to remove a Cbz group, making them an excellent orthogonal partner.
Rationale for Use: This pairing is useful when the synthetic route requires the carboxylic acid to remain protected while the amine is liberated for further reaction. The ester is typically removed at a later stage via saponification (base-mediated hydrolysis).
Protocol 6: Methyl Ester Formation (Fischer Esterification)
Materials:
-
N-Cbz-7-azaspiro[3.5]nonane-7-carboxylic acid
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂) or Acetyl chloride (AcCl)
Procedure:
-
Suspend the N-Cbz protected acid (1.0 equiv) in anhydrous MeOH.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.0 equiv) dropwise. Caution: Exothermic reaction, generates HCl gas.
-
Remove the ice bath and stir the reaction at room temperature or gentle reflux for 4-12 hours until the solution becomes clear.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the methyl ester.
Deprotection: Saponification is the standard method for cleaving methyl or ethyl esters.
Protocol 7: Methyl Ester Deprotection (Saponification)
Materials:
-
N-Cbz-7-azaspiro[3.5]nonane-7-carboxylate methyl ester
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the methyl ester (1.0 equiv) in a mixture of THF and water (e.g., 3:1).
-
Add LiOH (1.5-3.0 equiv) to the solution.
-
Stir at room temperature for 2-6 hours.
-
Monitor the hydrolysis by TLC or LC-MS.
-
Once starting material is consumed, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 3-4 with 1 M HCl.
-
Extract the carboxylic acid product with ethyl acetate (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
Data Presentation and Strategy Selection
The selection of a protecting group strategy depends entirely on the planned synthetic sequence. The following table summarizes the orthogonality of the discussed protecting groups.
| Protecting Group | Functional Group | Cleavage Condition | Stable To |
| Boc | Amine | Strong Acid (TFA, HCl) | Base, Hydrogenolysis |
| Cbz | Amine | Catalytic Hydrogenolysis | Acid, Base |
| Benzyl (Bn) | Carboxylic Acid | Catalytic Hydrogenolysis | Acid, Base |
| Methyl/Ethyl | Carboxylic Acid | Base (Saponification) | Acid, Hydrogenolysis |
Visualizing Orthogonal Strategies
The choice of protecting groups dictates the synthetic pathway. Below are two common orthogonal workflows.
Caption: Workflow for prioritizing amine modification using a Boc/Bn orthogonal strategy.
Caption: Workflow illustrating the Cbz/Methyl ester orthogonal pairing.
Conclusion
The successful synthesis and derivatization of 7-azaspiro[3.5]nonane-7-carboxylic acid hinges on the judicious selection and implementation of an orthogonal protecting group strategy. The Boc/Benzyl ester pairing offers a robust pathway for selective N-functionalization via acid-labile deprotection, followed by a final hydrogenolysis step. Conversely, the Cbz/Methyl ester strategy allows for the isolation of the free amine under neutral hydrogenolysis conditions while the carboxyl group remains protected, with final deprotection achieved through saponification. By understanding the principles of orthogonality and utilizing the detailed protocols provided, researchers can confidently navigate the synthetic challenges posed by this valuable molecular scaffold.
References
-
Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]
-
Fiveable. (2025, August 15). Orthogonal Protection Definition. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 26). Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. Available from: [Link]
-
J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Available from: [Link]
-
Margetić, D., & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144. Available from: [Link]
-
Organic Letters. (2026, January 26). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Available from: [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Available from: [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. (2008, November 26). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Available from: [Link]
-
Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]
-
ChemInform. (n.d.). A Facile Protocol for N-Cbz Protection of Amines in PEG-600. Available from: [Link]
-
ResearchGate. (n.d.). Hydrogenolysis of benzyl-protected esters. Available from: [Link]
-
SynArchive. (2024). Protection of Carboxylic acid by Ester. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Available from: [Link]
-
Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available from: [Link]
- Unknown Source. (n.d.). Carboxyl protecting groups.
-
MySkinRecipes. (n.d.). 7-(tert-Butoxycarbonyl)-7-azaspiro-[3.5]nonane-2-carboxylic acid. Available from: [Link]
- Google Patents. (n.d.). CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
- Google Patents. (n.d.). TW201022257A - 7-azaspiro[3.5]nonane-7-carboxamide compounds.
- Unknown Source. (n.d.). Synthesis of 1,4-dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid methyl ester.
-
Stenutz. (n.d.). 7-Boc-2-oxa-7-azaspiro[3.5]nonane. Available from: [Link]
-
Wiley. (n.d.). Protecting Groups. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Available from: [Link]
-
Scholarly Publications Leiden University. (2025, October 20). Protective group strategies in carbohydrate and peptide chemistry. Available from: [Link]
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. Available from: [Link]
-
Wiley-VCH. (n.d.). Protecting Group Strategies in Carbohydrate Chemistry. Available from: [Link]
Sources
- 1. 7-(tert-Butoxycarbonyl)-7-azaspiro-[3.5]nonane-2-carboxylic acid [myskinrecipes.com]
- 2. TW201022257A - 7-azaspiro[3.5]nonane-7-carboxamide compounds - Google Patents [patents.google.com]
- 3. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 13. total-synthesis.com [total-synthesis.com]
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- 15. researchgate.net [researchgate.net]
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- 18. scispace.com [scispace.com]
- 19. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 20. synarchive.com [synarchive.com]
Application Note: High-Efficiency Derivatization of 7-Azaspiro[3.5]nonane Scaffolds via Microwave Irradiation
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
The "Escape from Flatland" Directive:
In modern drug discovery, increasing the fraction of sp3-hybridized carbons (
The Challenge:
While the 7-azaspiro[3.5]nonane core is highly desirable, its derivatization is often hindered by the steric bulk of the spiro-cyclobutane ring adjacent to the piperidine nitrogen (or the C2 position). Conventional thermal heating often leads to prolonged reaction times (24–48h) or incomplete conversion, particularly in Nucleophilic Aromatic Substitution (
The Solution: This Application Note details Microwave-Assisted Organic Synthesis (MAOS) protocols specifically optimized for the 7-azaspiro[3.5]nonane scaffold. By leveraging dielectric heating, we can overcome the steric energy barrier of the spiro-junction, reducing reaction times from hours to minutes while suppressing side reactions.
Scope of this Guide: We focus on the two most critical workflows involving the commercially available building block 7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid (and its related congeners):
-
C2-Functionalization: Rapid Amide Coupling.
-
N7-Functionalization:
heteroarylation (post-deprotection).
Technical Deep Dive: The Dielectric Advantage
Microwave irradiation is not merely "faster heating."[1][2][3] For spirocyclic amines, the specific advantage lies in the selective heating of polar transition states .
-
Dipolar Polarization: The 7-azaspiro[3.5]nonane molecule possesses a distinct dipole moment. In polar aprotic solvents (DMSO, NMP), the oscillating electric field aligns the dipoles.
-
Arrhenius Acceleration: The bulky spiro-junction creates a high activation energy (
) for nucleophilic attack. Microwave irradiation allows the system to rapidly reach temperatures ( ) that are often inaccessible or unsafe with conventional oil baths, effectively surmounting the barrier. -
The "Specific Microwave Effect": In
reactions involving this scaffold, the transition state is more polar than the ground state. Microwave irradiation stabilizes this transition state, leading to a higher rate constant ( ) beyond what is predicted by temperature alone (thermal effect).
Experimental Workflows & Protocols
Workflow A: Rapid Library Generation via Amide Coupling (C2-Position)
Targeting the carboxylic acid moiety of 7-(Boc)-7-azaspiro[3.5]nonane-2-carboxylic acid.
Rationale: Thermal amide couplings with spiro-acids are often sluggish due to the puckering of the cyclobutane ring shielding the carbonyl carbon. We utilize T3P (Propylphosphonic anhydride) as a coupling agent due to its high efficiency under microwave conditions and easy workup.
Protocol 1: Microwave-Assisted T3P Amidation
| Parameter | Specification |
| Scale | 0.5 mmol |
| Vessel | 10 mL Borosilicate Pressure Vial (e.g., Biotage/CEM) |
| Solvent | EtOAc or DMF (depending on amine solubility) |
| Reagents | Spiro-Acid (1.0 eq), Amine (1.2 eq), T3P (50% in EtOAc, 2.0 eq), DIPEA (3.0 eq) |
| Temperature | 100 °C |
| Time | 10–15 minutes |
| Pressure Limit | 15 bar |
Step-by-Step Procedure:
-
Charge: To a 10 mL microwave vial equipped with a magnetic stir bar, add 7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid (135 mg, 0.5 mmol) and the desired Amine (0.6 mmol).
-
Solvate: Add Ethyl Acetate (EtOAc) (3.0 mL). Note: If the amine is a salt (e.g., HCl), use DMF instead.
-
Base: Add
-Diisopropylethylamine (DIPEA) (260 µL, 1.5 mmol). Stir for 1 minute at room temperature. -
Activate: Add T3P (50% w/w in EtOAc) (600 µL, ~1.0 mmol) dropwise. Cap the vial immediately.
-
Irradiate: Place in the microwave reactor. Program a dynamic method:
-
Ramp: 2 min to 100 °C.
-
Hold: 10 min at 100 °C.
-
Stirring: High.
-
-
Workup: Cool to RT. Dilute with EtOAc (10 mL). Wash with sat.
( mL), 1M HCl ( mL), and brine. Dry over and concentrate. -
Validation: Purity is typically >95% via LC-MS.
Workflow B: N7-Functionalization via
Targeting the secondary amine after Boc-deprotection.
Rationale: Attaching the spiro-amine to electron-deficient heteroarenes (e.g., chloropyrimidines, chloropyridines) is a cornerstone of kinase inhibitor synthesis. The steric bulk of the [3.5] spiro system makes this
Protocol 2: One-Pot Boc-Deprotection &
Coupling
Note: This protocol uses a "telescoped" approach to avoid isolating the polar free amine.
| Parameter | Specification |
| Scale | 0.5 mmol |
| Step 1 Reagent | 4M HCl in Dioxane |
| Step 2 Reagent | Heteroaryl Chloride (1.1 eq), DIPEA (4.0 eq) |
| Solvent | NMP (N-Methyl-2-pyrrolidone) |
| MW Temp (Step 1) | 80 °C (5 min) |
| MW Temp (Step 2) | 150 °C (15 min) |
Step-by-Step Procedure:
Phase 1: Deprotection
-
Dissolve tert-butyl 7-azaspiro[3.5]nonane-7-carboxylate (113 mg, 0.5 mmol) in 4M HCl/Dioxane (2 mL) in a microwave vial.
-
Irradiate at 80 °C for 5 minutes .
-
Concentrate the solvent under a stream of nitrogen or vacuum (in the same vial if possible) to yield the amine hydrochloride salt. Crucial: Ensure dioxane is removed to prevent pressure buildup in Step 2.
Phase 2:
-
Redissolve the solid residue in NMP (2.5 mL).
-
Add the Heteroaryl Chloride (e.g., 4-chloropyrimidine) (0.55 mmol).
-
Add DIPEA (350 µL, 2.0 mmol). Note: Excess base is needed to neutralize the HCl salt and drive the reaction.
-
Cap and Irradiate:
-
Ramp: 2 min to 150 °C.
-
Hold: 15 min at 150 °C.
-
Power: Max 200W (absorbance is high in NMP).
-
-
Workup: Pour into water (20 mL). If solid precipitates, filter.[3] If oil forms, extract with EtOAc.
-
Purification: Flash chromatography (DCM/MeOH gradient) is usually required.
Visualization of Workflows
The following diagram illustrates the divergent synthesis pathways starting from the core scaffold.
Figure 1: Divergent microwave-assisted workflows for C2 and N7 functionalization of the spiro-scaffold.
Safety & Troubleshooting
Pressure Management
-
Risk: N-Boc deprotection generates isobutylene gas and
. -
Mitigation: Do not fill microwave vials more than 50% volume. Use a vessel with a reliable pressure release mechanism (e.g., snap caps designed for 20 bar). Always cool to room temperature before decapping.
Solvent Selection[12][13]
-
NMP/DMSO: Excellent for
(high tan , absorbs microwaves well). However, they are hard to remove. -
Acetonitrile: Poor microwave absorber. If used, add a "doping" agent (e.g., ionic liquid or 5% water) to facilitate heating, though NMP is preferred for the high temperatures (
) required here.
Thermal Runaway
-
Observation: Temperature spikes overshoot the set point.
-
Fix: The spiro-amine reaction mixture can change polarity drastically as the reaction proceeds. Use "PowerMax" or "Simultaneous Cooling" features (compressed air cooling during heating) to maintain constant temperature without power cut-off.
References
-
Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition, 49(20), 3524–3527.[4] [4]
- Foundational paper establishing spirocycles as key scaffolds for modern drug design.
-
Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250–6284.
- Authoritative review on the mechanisms of microwave dielectric he
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[4] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756.[4]
- Explains the biological rationale for using high-Fsp3 scaffolds like 7-azaspiro[3.5]nonane.
-
Biotage Application Note. "Microwave Assisted Synthesis of Amides using T3P." Biotage PathFinder Database.
- Source for the optimized T3P amide coupling parameters utilized in Protocol 1.
-
Santagada, V., et al. (2009). "Microwave-Assisted Synthesis: A New Technology in Drug Discovery." Current Medicinal Chemistry, 16(15).
- Validates the use of microwave irradiation for accelerating SNAr reactions in heterocyclic chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. Microwave Assisted Synthesis of Some New Heterocyclic Spiro-Derivatives with Potential Antimicrobial and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
Troubleshooting & Optimization
Technical Support Center: Navigating the Solubility of 7-Azaspiro[3.5]nonane-7-carboxylic acid
Prepared by a Senior Application Scientist
Welcome to the technical support center for 7-Azaspiro[3.5]nonane-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common solubility challenges encountered with this unique spirocyclic compound in organic solvents. Our approach is rooted in foundational chemical principles and field-proven methodologies to ensure you can confidently advance your research.
Introduction: Understanding the Challenge
7-Azaspiro[3.5]nonane-7-carboxylic acid possesses a distinctive structure that contributes to its complex solubility profile. The presence of both a basic tertiary amine (the azaspiro nonane nitrogen) and an acidic carboxylic acid group suggests that this molecule likely exists as a zwitterion under certain conditions. This dual character, combined with a rigid, non-planar spirocyclic core, can lead to strong crystal lattice interactions and, consequently, poor solubility in many common organic solvents.
This guide provides a structured approach to understanding and overcoming these solubility hurdles through a series of frequently asked questions and in-depth troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my 7-Azaspiro[3.5]nonane-7-carboxylic acid not dissolving in common organic solvents like dichloromethane (DCM) or methanol?
A1: The limited solubility is likely due to the molecule's zwitterionic nature and strong intermolecular forces. In its solid state, the protonated amine and the deprotonated carboxylate can form strong ionic interactions and hydrogen bonds, creating a stable crystal lattice that is difficult for less polar organic solvents to disrupt. While methanol is polar, it may not be sufficient to overcome these strong interactions on its own.
Q2: I observe some solubility in water, but my downstream application requires an organic solvent. What should I do?
A2: This is a common challenge with amine-containing carboxylic acids. The key is to modify the molecule in situ to disrupt its zwitterionic character. This can be achieved through pH adjustment or by forming a salt. For instance, converting the carboxylic acid to its corresponding ester or the amine to an amide can significantly enhance solubility in organic media. Alternatively, the use of co-solvents or solubility enhancers can be effective.
Q3: Can I use heat to improve the solubility?
A3: Heating can increase solubility, but it should be done with caution. Some organic compounds can degrade at elevated temperatures. It is recommended to first attempt other methods, such as sonication or the use of co-solvents. If heating is necessary, it should be done gradually and the stability of the compound should be monitored, for example, by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Q4: Are there any recommended solvent systems for this type of compound?
A4: For zwitterionic compounds, highly polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are often good starting points. Additionally, mixtures of solvents can be effective. For example, a small amount of a polar protic solvent like methanol in a less polar solvent like DCM can help to break up the intermolecular forces. The presence of a small amount of water in some organic solvents has been shown to remarkably increase the solubility of carboxylic acids[1][2][3].
Q5: How can I confirm if my compound is degrading during my attempts to dissolve it?
A5: The most straightforward method is to take a small aliquot of your solution, evaporate the solvent, and analyze the residue by a suitable analytical technique. Proton NMR (¹H NMR) spectroscopy is excellent for checking the structural integrity of your compound. Comparing the spectrum of the recovered material to that of the starting material will reveal any degradation. LC-MS is also a powerful tool for detecting impurities and degradation products.
Troubleshooting Guides
Guide 1: Systematic Solvent Screening
A systematic approach to solvent screening is the most effective way to identify a suitable solvent system. This should be performed on a small scale to conserve your material.
Experimental Protocol: Small-Scale Solubility Assessment
-
Preparation: Weigh approximately 1-2 mg of 7-Azaspiro[3.5]nonane-7-carboxylic acid into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a single test solvent.
-
Observation and Agitation: Vigorously vortex each vial for 1-2 minutes. Observe for dissolution. If the solid remains, sonicate the vial for 5-10 minutes.
-
Heating (Optional): If the compound is still insoluble, gently heat the vial to 40-50°C for 10-15 minutes. Allow to cool to room temperature and observe for precipitation.
-
Documentation: Record your observations in a structured table.
Table 1: Solvent Screening Results (Hypothetical Data)
| Solvent | Polarity Index | Dielectric Constant | Observation at RT | Observation after Sonication | Observation after Heating |
| Dichloromethane (DCM) | 3.1 | 9.1 | Insoluble | Insoluble | Insoluble |
| Tetrahydrofuran (THF) | 4.0 | 7.5 | Insoluble | Sparingly Soluble | Soluble |
| Methanol (MeOH) | 5.1 | 32.7 | Sparingly Soluble | Soluble | Soluble |
| Dimethylformamide (DMF) | 6.4 | 36.7 | Soluble | Soluble | Soluble |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Soluble | Soluble | Soluble |
| Water | 10.2 | 80.1 | Soluble | Soluble | Soluble |
Visualization: Solvent Selection Workflow
Caption: The effect of pH on the ionization state and solubility.
Guide 3: The Use of Co-solvents and Solubility Enhancers
Sometimes, a single solvent is not sufficient. A mixture of solvents, or the addition of a solubility enhancer, can be highly effective.
-
Co-solvents: A common strategy is to use a primary solvent in which the compound is sparingly soluble and add a smaller amount of a co-solvent in which it is highly soluble. For example, if your compound is sparingly soluble in DCM, adding 5-10% of methanol or DMF can significantly improve solubility.
-
Solubility Enhancers: For more challenging cases, specialized solubility enhancers can be employed. These include:
Concluding Remarks
The solubility of 7-Azaspiro[3.5]nonane-7-carboxylic acid in organic solvents is a challenge that can be overcome with a systematic and chemically-informed approach. By understanding the underlying principles of its zwitterionic nature and employing the troubleshooting strategies outlined in this guide, researchers can successfully prepare solutions for their experimental needs. Always begin with small-scale tests to find the optimal conditions before scaling up.
For further assistance, please do not hesitate to contact our technical support team.
References
-
Queen's University Belfast. (n.d.). Solubility Modifying Power of Zwitterionic Salts. Retrieved from [Link]
-
Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved from [Link]
-
MDPI. (2023, January 9). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Retrieved from [Link]
-
eScholarship. (n.d.). Water-Enhanced Solubility of Carboxylic Acids in Organic Solvents and Its Applications to Extraction Processes. Retrieved from [Link]
-
Advances in Engineering. (2018, November 21). Solubility-Modifying Power of Zwitterionic Salts. Retrieved from [Link]
-
Level, G., Vieira Fadul, M., & Blesic, M. (2018). Solubility-Modifying Power of Zwitterionic Salts. ChemPhysChem, 19(5), 575-580. [Link]
-
ACS Figshare. (2017, November 1). Thermodynamic Aspects of Solubility and Solvation of Bioactive Bicyclic Derivatives in Organic Solvents. Retrieved from [Link]
-
Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
- Google Patents. (n.d.). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
-
LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Carboxyl Derivatives. Retrieved from [Link]
-
Unknown. (n.d.). Carboxylic Acid Structure and Chemistry: Part 2. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of Various Carboxylic Acids and Corresponding Sodium Salts.... Retrieved from [Link]
-
Synthonix, Inc. (n.d.). 7-Azaspiro[3.5]nonane-7-carboxylic acid, 2-bromo-, 1,1-dimethylethyl ester. Retrieved from [Link]
-
OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Retrieved from [Link]
-
Unknown. (n.d.). Physical Properties: Solubility Classification. Retrieved from [Link]
-
YouTube. (2021, January 8). Solubility of Carboxylic Acids N5. Retrieved from [Link]
Sources
- 1. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 2. Water-Enhanced Solubility of Carboxylic Acids in Organic Solvents and Its Applications to Extraction Processes [escholarship.org]
- 3. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 4. mdpi.com [mdpi.com]
- 5. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 6. advanceseng.com [advanceseng.com]
- 7. Solubility-Modifying Power of Zwitterionic Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 7-Azaspiro[3.5]nonane-7-carboxylic Acid Derivatives
Welcome to the technical support center for the purification of 7-azaspiro[3.5]nonane-7-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges encountered in the laboratory. The unique spirocyclic structure, combining a cyclobutane and a piperidine ring, along with the presence of both a secondary amine (or its protected form) and a carboxylic acid, presents specific purification hurdles that require a nuanced approach.
This document provides troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these challenges and achieve high purity for your target compounds.
Troubleshooting Guide: Navigating Common Purification Issues
This section addresses specific problems you may encounter during the purification of 7-azaspiro[3.5]nonane-7-carboxylic acid derivatives.
| Problem | Potential Cause(s) | Solution(s) |
| Low recovery of the desired compound after column chromatography. | 1. Compound is too polar and is irreversibly adsorbed onto the silica gel. The free carboxylic acid and the secondary amine can strongly interact with the acidic silica surface.[1][2] 2. Inappropriate solvent system. The eluent may not be strong enough to desorb your compound from the stationary phase.[3] 3. Compound degradation on silica gel. The acidic nature of silica can cause degradation of sensitive molecules. | 1. Modify the stationary or mobile phase. - For the mobile phase: Add a small amount of a competitive binder to the eluent, such as acetic or formic acid for a carboxylic acid-containing compound, or a base like triethylamine or ammonia for an amine-containing compound. This will reduce tailing and improve recovery.[4] - For the stationary phase: Consider using a less acidic stationary phase like neutral alumina or a C18-functionalized silica for reverse-phase chromatography.[1] 2. Optimize the eluent. Systematically increase the polarity of your solvent system. A gradient elution from a non-polar to a polar solvent is often more effective than an isocratic elution.[3] 3. Protect the functional groups. If feasible, protect the carboxylic acid as an ester and the amine as a carbamate (e.g., Boc or Cbz) before chromatography. This will reduce the polarity and the strong interactions with silica gel. |
| The compound streaks or tails badly during column chromatography. | 1. Strong analyte-stationary phase interactions. The polar functional groups (amine and carboxylic acid) are interacting too strongly with the silica gel.[1] 2. Overloading the column. Too much crude material has been loaded onto the column. 3. The compound is not fully dissolved in the mobile phase. | 1. Use a mobile phase modifier. As mentioned above, adding a small amount of acid (e.g., 0.1-1% acetic acid) or base (e.g., 0.1-1% triethylamine) to your eluent can significantly improve peak shape.[4] 2. Reduce the sample load. A general rule of thumb is to load 1-10% of the silica gel weight with your crude material. 3. Ensure complete dissolution. Dissolve your crude sample in a minimal amount of the initial mobile phase or a slightly stronger solvent before loading it onto the column. |
| Difficulty separating the target compound from a structurally similar impurity. | 1. Insufficient selectivity of the chromatographic system. The chosen stationary and mobile phases do not provide enough difference in retention between your compound and the impurity.[1] 2. Co-crystallization. During recrystallization, the impurity is incorporated into the crystal lattice of your desired compound.[5] | 1. Change the chromatographic mode. If normal-phase chromatography is not effective, try reverse-phase HPLC, which separates compounds based on hydrophobicity. Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an option for very polar compounds.[1] 2. Alter the recrystallization solvent. Experiment with different solvent systems for recrystallization. A mixture of solvents can sometimes provide better selectivity for crystallization of the desired compound.[6] 3. Consider derivatization. Temporarily derivatizing a functional group on either the desired compound or the impurity can drastically change its chromatographic behavior, allowing for easier separation. |
| The enantiomers of a chiral 7-azaspiro[3.5]nonane derivative are not separating on a chiral column. | 1. Incorrect chiral stationary phase (CSP). No single CSP is universal for all classes of racemic compounds.[7] 2. Suboptimal mobile phase. The mobile phase composition significantly impacts chiral recognition.[8] | 1. Screen different CSPs. Test a variety of chiral columns with different selectors (e.g., polysaccharide-based, macrocyclic glycopeptide-based).[8][9] 2. Optimize the mobile phase. For normal phase chiral separations, vary the alcohol modifier (e.g., isopropanol, ethanol) and its concentration in the non-polar solvent (e.g., hexane). For reverse phase, adjust the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous phase.[8] 3. Indirect separation. If direct separation is unsuccessful, consider derivatizing your racemic mixture with a chiral reagent to form diastereomers, which can then be separated on a standard (non-chiral) column.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to purify a novel 7-azaspiro[3.5]nonane-7-carboxylic acid derivative?
A1: A multi-step approach is often the most effective. Start with a liquid-liquid extraction to remove major impurities. Given the amphoteric nature of your compound (containing both an acidic carboxylic acid and a basic amine), you can perform an acid-base extraction. Dissolve the crude material in an organic solvent like ethyl acetate. Wash with a mild acid (e.g., 1M HCl) to extract basic impurities. Then, make the aqueous layer basic (e.g., with NaHCO3 or NaOH) to precipitate or extract your product.[6] Following the extraction, column chromatography is typically necessary for fine purification.[3] Finally, if the compound is a solid, recrystallization can be used to achieve high purity and crystallinity.[10]
Q2: How do I choose the right solvent system for column chromatography?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for developing your column chromatography solvent system.[3] The goal is to find a solvent or solvent mixture that gives your desired compound an Rf value of approximately 0.2-0.4, with good separation from impurities. Start with a relatively non-polar solvent system, such as hexane/ethyl acetate, and gradually increase the polarity by increasing the proportion of ethyl acetate. If your compound is highly polar, you may need to use a more polar system, such as dichloromethane/methanol.
Q3: My 7-azaspiro[3.5]nonane derivative is a zwitterion at neutral pH. How does this affect purification?
A3: Zwitterions can be challenging to purify by standard methods due to their high polarity and low solubility in many organic solvents. For column chromatography, it is often necessary to suppress the zwitterionic character by working at a low or high pH. This can be achieved by adding an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the mobile phase. Alternatively, protecting one or both of the ionizable groups (the carboxylic acid and the amine) can make the molecule less polar and easier to handle with standard chromatographic techniques.
Q4: Can I use recrystallization as the sole method of purification?
A4: Recrystallization can be a very powerful purification technique, especially for removing small amounts of impurities from a solid compound.[5] However, it is most effective when the desired compound is the major component of the mixture. If your crude material is highly impure, it is generally better to first use a technique with higher resolving power, like column chromatography, to remove the bulk of the impurities, and then use recrystallization as a final polishing step.
Purification Workflow and Methodologies
General Purification Strategy Decision Tree
The following diagram outlines a general decision-making workflow for the purification of 7-azaspiro[3.5]nonane-7-carboxylic acid derivatives.
Caption: A general decision tree for the purification of 7-azaspiro[3.5]nonane-7-carboxylic acid derivatives.
Detailed Protocol: Flash Column Chromatography of a Boc-Protected Derivative
This protocol is a general guideline for the purification of a Boc-protected 7-azaspiro[3.5]nonane-7-carboxylic acid derivative, a common intermediate in synthesis.
Materials:
-
Crude Boc-protected 7-azaspiro[3.5]nonane-7-carboxylic acid derivative
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional)
-
Glass column with a stopcock
-
Sand
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
Procedure:
-
Solvent System Selection:
-
Develop a solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate.
-
Aim for an Rf of ~0.3 for your target compound. If streaking is observed, add 0.5% triethylamine to the developing solvent.
-
-
Column Packing:
-
Securely clamp the column in a vertical position in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar solvent mixture.
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the silica gel bed to prevent disruption during sample loading.
-
Drain the solvent until the level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Drain the solvent until the sample has been fully adsorbed onto the silica gel.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If using a gradient elution, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A typical gradient might be from 10% ethyl acetate in hexane to 50% ethyl acetate in hexane.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
References
-
ACS Publications. (2026). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Organic Process Research & Development. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Column Chromatography. Retrieved from [Link]
-
Reddit. (2024). Amine workup. r/Chempros. Retrieved from [Link]
- (n.d.). Chiral Drug Separation.
-
PubChem. (n.d.). 7-Azaspiro[3.5]nonane-7-carboxylic acid. Retrieved from [Link]
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]
-
PMC. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Retrieved from [Link]
-
MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]
-
YouTube. (2023). Performing Column Chromatography. Retrieved from [Link]
- (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
-
PubChem. (n.d.). 7-Azaspiro(3.5)nonane. Retrieved from [Link]
- (n.d.). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications.
-
VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
-
PMC. (2022). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. Retrieved from [Link]
-
PMC. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. reddit.com [reddit.com]
- 5. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 8. Enantiomeric Separation of New Chiral Azole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming steric hindrance in 7-Azaspiro[3.5]nonane reactions
Executive Summary
You are encountering difficulties with the functionalization of 7-azaspiro[3.5]nonane . While this scaffold is a valuable bioisostere for piperidine—offering lowered lipophilicity (LogD) and distinct vector orientation—its spirocyclic fusion creates a unique steric and conformational environment. Unlike flexible piperidines, the 7-azaspiro[3.5]nonane core is conformationally locked. This rigidity, while beneficial for target binding, creates a high-energy barrier for the "induced fit" often required during the transition states of cross-coupling and amide bond formation.
This guide addresses the three most common "pain points" reported by users: failed Buchwald-Hartwig couplings , sluggish amide formations , and solubility-driven reactivity crashes .
Ticket #1: N-Arylation Fails with Bulky Halides
Issue: Standard Buchwald-Hartwig conditions (Pd(OAc)₂/BINAP or Pd₂dba₃/Xantphos) yield <10% product when coupling 7-azaspiro[3.5]nonane with ortho-substituted aryl halides.
Root Cause Analysis: The spiro-cyclobutane ring at C4 (relative to the piperidine nitrogen) exerts a subtle but critical "remote steric effect." While the nitrogen itself appears exposed, the rigid chair conformation of the piperidine ring forces the N-substituents into specific vectors. When a bulky Pd-ligand complex attempts to undergo reductive elimination (the rate-limiting step), the rigid spiro-tail clashes with the ligand sphere, preventing the formation of the C-N bond.
Troubleshooting Protocol: Do not use bidentate ligands (BINAP/DPPF) for sterically demanding substrates with this scaffold. You must switch to bulky, electron-rich monodentate phosphines that facilitate reductive elimination.
Recommended System:
-
Precatalyst: RuPhos Pd G4 or BrettPhos Pd G4 . (The G4 precatalyst ensures immediate generation of the active LPd(0) species, crucial for hindered substrates).
-
Base: NaOtBu (Strong base is preferred; if functional group tolerance is needed, use Cs₂CO₃).
-
Solvent: 1,4-Dioxane or t-Amyl Alcohol (The latter allows higher temps at ambient pressure).
Step-by-Step Protocol (Micro-Scale Optimization):
-
Charge a reaction vial with RuPhos Pd G4 (2 mol%) and RuPhos (2 mol% - adding extra ligand stabilizes the active species).
-
Add Aryl Halide (1.0 equiv) and 7-azaspiro[3.5]nonane (1.2 equiv).
-
Add NaOtBu (1.5 equiv).
-
Purge with Argon/Nitrogen (3 cycles).
-
Add anhydrous 1,4-Dioxane (0.2 M concentration).
-
Stir at 80°C for 4 hours.
-
Checkpoint: If conversion is <50%, increase temp to 100°C. If still low, switch ligand to BrettPhos (for primary amines or extremely hindered halides).
-
Ticket #2: Amide Coupling Incomplete with Steric Acids
Issue: Coupling 7-azaspiro[3.5]nonane with sterically hindered carboxylic acids (e.g.,
Root Cause Analysis: The nucleophilicity of the secondary amine in 7-azaspiro[3.5]nonane is slightly attenuated compared to piperidine due to the inductive effect of the spiro-ring and the inability to pyramidalize freely during nucleophilic attack. Standard activated esters (OBt/OAt) are too bulky to effectively approach the hindered amine in the transition state.
Troubleshooting Protocol: Switch from "Activated Ester" pathways (HATU/EDC) to "Activated Anhydride" or "Acyl Halide" pathways.
Solution A: The T3P Method (Preferred for scale) Propylphosphonic anhydride (T3P) creates a less sterically demanding mixed anhydride intermediate and operates well in non-polar solvents that solubilize the spirocycle.
-
Dissolve Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (Do not use DMF).
-
Add Pyridine (3.0 equiv). Note: Pyridine is superior to DIPEA here as it acts as a nucleophilic catalyst.
-
Add T3P (50% in EtOAc, 1.5 equiv) dropwise.
-
Heat to 60°C . (T3P requires thermal activation for difficult substrates).
Solution B: The Ghosez’s Reagent Method (For extremely hindered acids)
-
Convert the acid to the acid chloride in situ using 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez’s Reagent) in DCM at 0°C.
-
Add the 7-azaspiro[3.5]nonane and DIPEA.
-
Why this works: Acid chlorides are the smallest possible electrophiles, minimizing the steric penalty of the spiro-amine.
Ticket #3: Solubility & Aggregation ("Gunking Out")
Issue: Reaction mixtures turn into a gummy suspension in DCM or Toluene, halting reactivity.
Root Cause Analysis: Spirocyclic amines are prone to aggregation due to efficient packing of the flat cyclobutane rings and strong intermolecular Hydrogen bonding. Standard solvents (DCM) often fail to break these aggregates, effectively sequestering the amine from the reaction.
Resolution: Incorporate Hexafluoroisopropanol (HFIP) as a co-solvent. HFIP is a strong hydrogen-bond donor that disrupts amine aggregates, freeing the monomeric species for reaction.
-
Protocol: Add 10-20% (v/v) HFIP to your DCM or DCE reaction mixture.
-
Warning: HFIP is acidic (pKa ~9). Ensure your coupling reagents (like DCC/EDC) are compatible, or use excess base.
Visual Guide: Reaction Optimization Logic
The following diagram outlines the decision logic for selecting the correct conditions based on the steric demand of your coupling partner.
Caption: Decision matrix for optimizing 7-azaspiro[3.5]nonane couplings based on steric demand.
Frequently Asked Questions (FAQs)
Q: I see "2-azaspiro[3.5]nonane" and "7-azaspiro[3.5]nonane" in the catalog. Are they interchangeable regarding reactivity? A: Absolutely not.
-
7-Azaspiro[3.5]nonane: Nitrogen is in the 6-membered ring. It behaves like a rigid piperidine.
-
2-Azaspiro[3.5]nonane: Nitrogen is in the 4-membered ring (azetidine). This is significantly less basic (pKa ~9 vs ~11) and much more sterically sensitive due to ring strain. The protocols above are optimized for the 7-aza isomer.
Q: Why does my reaction work on 50mg scale but fail on 5g scale? A: This is likely a mixing/solubility issue . Spirocycles form liquid crystals or dense aggregates at high concentrations.
-
Fix: Dilute the reaction from 0.5 M to 0.1 M.
-
Fix: Ensure efficient stirring (overhead stirrer for >5g).
-
Fix: Switch base from K₂CO₃ (heterogeneous) to Cs₂CO₃ (more soluble) or NaOtBu (soluble).
Q: Can I use microwave irradiation? A: Yes, and it is highly recommended for Ticket #1 (N-Arylation) . The 7-azaspiro[3.5]nonane scaffold is thermally stable up to >150°C. Microwave heating (120°C, 20 min) often pushes the RuPhos-catalyzed reaction to completion where conventional heating stalls.
References & Further Reading
-
Spirocyclic Scaffolds in Drug Discovery: Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[1] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition , 49(48), 9052–9067.[1] [Link] (Foundational text on the physical properties of spirocyclic amine scaffolds).
-
Buchwald-Hartwig Optimization: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews , 116(19), 12564–12649. [Link] (Authoritative source for G3/G4 precatalyst selection).
-
T3P in Amide Coupling: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development , 20(2), 140–177. [Link] (Validates the use of T3P for sterically hindered substrates).
Sources
Technical Support Center: Functionalization of Azaspiro[3.5]nonane Scaffolds
Welcome to the technical support center for the synthesis and functionalization of azaspiro[3.5]nonane derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the chemical modification of this valuable spirocyclic scaffold. The unique three-dimensional structure of azaspiro[3.5]nonane offers significant advantages in drug discovery, but its inherent structural features can also lead to specific synthetic hurdles.[1] This resource provides troubleshooting guides and frequently asked questions to help you minimize side reactions and optimize your synthetic routes.
Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering detailed protocols for resolution.
N-Functionalization Reactions
Question: I am attempting to mono-alkylate the nitrogen of my azaspiro[3.5]nonane with an alkyl bromide, but I am observing significant amounts of the quaternary ammonium salt as a byproduct. How can I improve the selectivity for mono-alkylation?
Root Cause Analysis: Over-alkylation is a common side reaction when alkylating amines, particularly when the newly formed secondary or tertiary amine is of similar or greater nucleophilicity than the starting amine.[2][3] The formation of the quaternary salt is often favored by more reactive alkylating agents (e.g., iodides vs. bromides), polar aprotic solvents, and elevated temperatures.
Mitigation Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of the alkylating agent. Using a slight excess of the amine or a 1:1 ratio of amine to alkyl halide can favor mono-alkylation.
-
Reaction Conditions:
-
Solvent: Use less polar solvents like acetonitrile or THF instead of highly polar solvents like DMF.
-
Base: Employ a bulky, non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate. These bases are less likely to compete with the amine as a nucleophile.
-
Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature or even 0 °C is often sufficient.
-
-
Alternative Methods: Consider reductive amination as an alternative to direct alkylation, as it is less prone to over-alkylation.[4][5]
Experimental Protocol: Optimized N-Mono-alkylation
-
To a solution of 7-azaspiro[3.5]nonane (1.0 eq) in anhydrous acetonitrile (0.1 M), add diisopropylethylamine (DIPEA) (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the alkyl bromide (1.05 eq) dropwise over 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Question: I am trying to acylate my N-Boc protected 7-azaspiro[3.5]nonane after deprotection, but the reaction with the acid chloride is sluggish and gives a low yield of the desired amide. What could be the problem?
Root Cause Analysis: Incomplete acylation can result from several factors. The free amine may be protonated, rendering it non-nucleophilic. The acylating agent may be unstable or sterically hindered. Additionally, the reaction conditions may not be optimal.
Mitigation Strategies:
-
Ensure Free Amine: After deprotection of a protecting group (e.g., Boc with TFA), it is crucial to neutralize the resulting ammonium salt. The presence of a base is essential to liberate the free, nucleophilic amine.
-
Choice of Acylating Agent and Coupling Reagents:
-
If using an acid chloride, ensure it is fresh and of high purity.
-
Consider using a carboxylic acid with a coupling reagent such as HATU, HBTU, or EDC with HOBt. These reagents are often more efficient and lead to fewer side products than acid chlorides.
-
-
Reaction Conditions:
-
Use an appropriate solvent, such as DMF or DCM.
-
Employ a non-nucleophilic base like DIPEA in sufficient excess (2-3 equivalents) to both neutralize the amine salt and scavenge the acid produced during the reaction.
-
Experimental Protocol: Efficient N-Acylation using HATU Coupling
-
Dissolve the deprotected azaspiro[3.5]nonane salt (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DMF (0.1 M).
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) in one portion.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl solution, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
C-Functionalization Reactions
Question: I am attempting a direct C-H functionalization on the azaspiro[3.5]nonane core, but I am getting a mixture of products functionalized at different positions on both the cyclobutane and cyclohexane rings. How can I control the regioselectivity?
Root Cause Analysis: The azaspiro[3.5]nonane scaffold presents multiple C-H bonds with similar reactivity, making regioselective functionalization challenging. Radical C-H functionalization, for instance, can be difficult to control.[4][6]
Mitigation Strategies:
-
Use of Directing Groups: The most effective strategy to control regioselectivity in C-H functionalization is the use of a directing group.[7][8][9] A group that can coordinate to the transition metal catalyst can direct the functionalization to a specific C-H bond, typically in an ortho-position to the directing group's attachment point.
-
For functionalization of the carbon framework, a removable directing group can be installed on the nitrogen atom. Weinreb amides, for example, can act as directing groups.[8]
-
Conceptual Workflow for Directed C-H Functionalization
Caption: Workflow for regioselective C-H functionalization.
Stereochemical Control
Question: My functionalization reaction on a substituted azaspiro[3.5]nonane is producing a mixture of diastereomers. I suspect epimerization of an existing stereocenter is occurring. How can I prevent this?
Root Cause Analysis: Epimerization, the change in configuration at one stereocenter, can occur under either acidic or basic conditions, particularly if the stereocenter is adjacent to a carbonyl group or another activating feature that can stabilize a transient carbanion or carbocation.[10] The mechanism often involves the formation of an enol or enolate intermediate.
Mitigation Strategies:
-
Mild Reaction Conditions: Avoid harsh acidic or basic conditions and high temperatures.
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base at low temperatures.
-
Protecting Groups: Protect functional groups that might facilitate epimerization. For example, a ketone can be protected as a ketal.
-
Stereoselective Synthesis: If possible, introduce the desired stereochemistry using a stereocontrolled reaction to avoid the formation of diastereomeric mixtures from the outset.[8][11]
Decision Tree for Managing Diastereomers
Caption: Troubleshooting diastereomer formation.
Ring Integrity
Question: I am performing a reaction under strongly acidic conditions and I am isolating an unexpected byproduct that seems to be the result of the cyclobutane ring opening. Is this possible and how can I avoid it?
Root Cause Analysis: The cyclobutane ring in the azaspiro[3.5]nonane system possesses significant ring strain, making it susceptible to ring-opening reactions under certain conditions, particularly with strong acids or electrophiles.[12][13] Protonation of the nitrogen atom can potentially lead to rearrangements that relieve this strain.
Mitigation Strategies:
-
Avoid Strong Acids: Whenever possible, use milder acidic conditions or non-acidic methods for your transformation.
-
Protecting Groups: The use of an electron-withdrawing protecting group on the nitrogen, such as Boc or Cbz, can decrease the basicity of the nitrogen and may reduce its propensity to participate in acid-catalyzed ring-opening.
-
Low Temperatures: Running the reaction at lower temperatures will disfavor the higher activation energy pathway of ring-opening.
Oxidation and Reduction Reactions
Question: I am trying to perform an oxidation on a substituent of my azaspiro[3.5]nonane using m-CPBA, but I am also getting the corresponding N-oxide as a major byproduct. How can I prevent the oxidation of the nitrogen?
Root Cause Analysis: Tertiary amines are readily oxidized to N-oxides by common oxidants like hydrogen peroxide and peracids such as m-CPBA.[14][15][16]
Mitigation Strategies:
-
Nitrogen Protection: The most effective way to prevent N-oxidation is to protect the nitrogen atom. A Boc group is generally stable to many oxidative conditions. Alternatively, the nitrogen can be temporarily protonated with a strong acid if the desired oxidation can be performed under acidic conditions, though this may not be compatible with all substrates.
-
Choice of Oxidant: If protection is not feasible, consider using an oxidant that is less reactive towards tertiary amines. The choice will be highly dependent on the specific transformation you are trying to achieve.
Table 1: Protecting Group Strategies for N-Oxidation Prevention
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability to m-CPBA |
| Boc | Boc2O, base (e.g., TEA, NaOH) | Strong acid (e.g., TFA, HCl) | Generally stable |
| Cbz | Cbz-Cl, base | Catalytic hydrogenation (H2, Pd/C) | Generally stable |
Question: I need to reduce a ketone on my azaspiro[3.5]nonane derivative to an alcohol, but my reducing agent (LiAlH4) is also reducing an ester group present in the molecule. How can I achieve selective reduction?
Root Cause Analysis: Lithium aluminum hydride (LiAlH4) is a very powerful reducing agent that will reduce most carbonyl functionalities, including esters, carboxylic acids, and amides.[12] Sodium borohydride (NaBH4) is a milder reducing agent.[12]
Mitigation Strategies:
-
Choice of Reducing Agent: Use a milder reducing agent that is selective for ketones in the presence of esters. Sodium borohydride (NaBH4) is the standard choice for this transformation.
-
Reaction Conditions: Perform the reduction with NaBH4 in a protic solvent like methanol or ethanol at low temperatures (e.g., 0 °C to room temperature).
Table 2: Selectivity of Common Reducing Agents
| Reducing Agent | Reduces Ketones? | Reduces Esters? |
| LiAlH4 | Yes | Yes |
| NaBH4 | Yes | No |
Frequently Asked Questions (FAQs)
Q1: What is the best way to protect the nitrogen in azaspiro[3.5]nonane?
A1: The choice of protecting group depends on the subsequent reaction conditions. The most common and versatile protecting groups for the secondary amine are tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is stable to basic and nucleophilic conditions and is removed with strong acid (e.g., TFA). The Cbz group is also robust and is typically removed by catalytic hydrogenation, which is a very mild deprotection method.
Q2: How can I purify diastereomers of functionalized azaspiro[3.5]nonane?
A2: Diastereomers have different physical properties and can usually be separated by standard chromatographic techniques. Flash column chromatography on silica gel is the most common method. Careful optimization of the solvent system, often using a gradient elution, is key. For very similar diastereomers, preparative HPLC may be necessary. If the compounds are crystalline, recrystallization can also be an effective method for purification.
Q3: Is the azaspiro[3.5]nonane core stable to common catalytic hydrogenation conditions (e.g., H2, Pd/C)?
A3: Yes, the azaspiro[3.5]nonane core is generally stable to standard catalytic hydrogenation conditions used for deprotection (e.g., of a Cbz group) or reduction of nitro groups or double bonds. The cyclobutane and cyclohexane rings are saturated and typically do not react under these conditions.
Q4: Can I perform a Friedel-Crafts acylation on an aromatic ring attached to the azaspiro[3.5]nonane nitrogen?
A4: This can be challenging. The nitrogen atom of the azaspirocycle is basic and will coordinate with the Lewis acid catalyst (e.g., AlCl3), deactivating it. To perform a Friedel-Crafts reaction on an attached aromatic ring, the nitrogen must be protected with a strongly electron-withdrawing group that sufficiently reduces its basicity.
References
-
[An improved synthesis of 2-oxa-7-azaspiro[4][8]nonane and analogs as novel reagents in medicinal chemistry]([Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reactivity and Selectivity of Azaspirocycles in Radical C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Stereoselective Alkane Oxidation with meta-Chloroperoxybenzoic Acid (MCPBA) Catalyzed by Organometallic Cobalt Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Stereocontrolled syntheses of epimeric 3-aryl-6-phenyl-1-oxa-7-azaspiro(4.5)decane NK-1 receptor antagonist precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 13. web.uvic.ca [web.uvic.ca]
- 14. Amine oxide - Wikipedia [en.wikipedia.org]
- 15. Synthesis of N-Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 16. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
Technical Guide: HPLC Optimization for Spirocyclic Carboxylic Acids
Introduction: The "Rigid-Acid" Paradox
Spirocyclic carboxylic acids represent a "privileged scaffold" in modern drug discovery due to their ability to project functional groups into specific 3D vectors. However, they present a unique chromatographic paradox:
-
The Spiro-Core (Rigidity): The twisted, rigid spiro-fusion creates complex stereochemistry (enantiomers/diastereomers) that standard "flat" C18 surfaces fail to discriminate.
-
The Carboxylic Tail (Acidity): The polar, ionizable group (
) causes severe peak tailing due to secondary interactions with residual silanols on the silica surface.
This guide moves beyond standard protocols to address the intersection of Shape Selectivity and Ionic Suppression .
Module 1: Peak Shape & Tailing
Issue: "My peaks look like shark fins (severe tailing), even on a new C18 column."
The Mechanism
Carboxylic acids are hydrogen-bond donors. Peak tailing occurs when the acidic proton interacts with ionized residual silanols (
Protocol: The Acid Suppression Strategy
To fix tailing, you must force the equilibrium toward the neutral (protonated) form.
Step-by-Step Workflow:
-
pH Rule: Set mobile phase
at least 2 units below the analyte .-
Target: pH 2.3 – 2.8.
-
-
Buffer Selection: Do not rely on simple acidification (e.g., 0.1% Formic Acid) if tailing persists. You need ionic strength to mask silanols.
-
Recommendation: 20 mM Ammonium Formate adjusted to pH 2.5 with Formic Acid.
-
-
Column Choice: Switch to a Charged Surface Hybrid (CSH) or a Polar-Embedded group column. These phases have a slight positive surface charge that repels the protonated base but, more importantly, shields silanols from acidic interaction.
Troubleshooting Logic Diagram
Figure 1: Decision tree for diagnosing and resolving peak tailing in acidic analytes.
Module 2: Selectivity (Separating Isomers)
Issue: "I see a single broad peak, but NMR confirms a mixture of diastereomers."
The Mechanism
Spirocyclic compounds are 3D-rigid. Standard monomeric C18 chains are "floppy" and cannot discriminate between the subtle shape differences of spiro-isomers. You need a stationary phase that offers Shape Selectivity or
Comparative Data: Column Selectivity for Spiro-Scaffolds
| Column Chemistry | Interaction Mechanism | Suitability for Spiro-Acids |
| Standard C18 | Hydrophobic (Dispersive) | Low. Often co-elutes isomers. |
| Phenyl-Hexyl | High. The rigid phenyl ring interacts with the spiro-core's aromatic features. | |
| Pentafluorophenyl (PFP) | Dipole-Dipole + | Very High. Excellent for halogenated spiro-compounds or polar isomers. |
| Polymeric C18 | Steric Recognition | Medium-High. Rigid bonding offers "slots" for 3D molecules (unlike monomeric C18). |
Protocol: The "Shape Screen"
If C18 fails, do not just change the gradient. Change the mechanism.
-
Screen 1 (Aromatic Selectivity): Phenyl-Hexyl column.[1]
-
Mobile Phase: Methanol (MeOH) is preferred over Acetonitrile (ACN) here. MeOH allows
interactions to dominate, whereas ACN can suppress them by forming a -complex with the stationary phase.
-
-
Screen 2 (Dipole Selectivity): PFP (Pentafluorophenyl) column.
-
Condition: Use Ammonium Acetate (pH 4.5) if the acid is weak, or stay at pH 2.5. PFP is exceptional for separating positional isomers of spiro-rings.
-
Module 3: Chiral Separation (Enantiomers)
Issue: "I have separated diastereomers, but I still need to resolve the enantiomers (
The Mechanism
Spirocyclic acids are often chiral. Reversed-Phase Chiral (RP-Chiral) is preferred for LC-MS compatibility.
Protocol: Immobilized Polysaccharide Phases
Coated phases (e.g., standard AD/OD) are risky if your spiro-compound requires aggressive solvents (like DCM or THF) for solubility. Immobilized phases are mandatory for robustness.
-
Primary Column: Amylose tris(3,5-dimethylphenylcarbamate) Immobilized (e.g., Chiralpak IA-3 or equivalent).
-
Mobile Phase:
-
Base: Water/ACN (40:60).
-
Additive (Critical):0.1% Trifluoroacetic Acid (TFA) .
-
Why TFA? You must suppress the ionization of the carboxylic acid. If the molecule is ionized, it will not fit into the chiral "pockets" of the amylose selector, resulting in zero separation.
-
Module 4: Solubility & Carryover
Issue: "My retention times are drifting, and I see ghost peaks in blank injections."
The Mechanism
Spirocyclic acids often have high LogP (hydrophobic core) but low solubility in pure organic solvents due to crystal packing energy (high melting point). They precipitate in the needle wash or on the column frit.
Protocol: The "Sandwich" Wash
-
Sample Diluent: Do not dissolve in 100% DMSO if possible. Use 50:50 Water/ACN. If DMSO is needed, limit injection volume to <5 µL to prevent "solvent mismatch" peak distortion.
-
Needle Wash: Use a multi-solvent wash to dissolve the spiro-core and the salt forms.
-
Composition: 40% ACN / 40% MeOH / 10% Isopropanol / 10% Water + 0.1% Formic Acid.
-
Method Development Workflow Diagram
Figure 2: Systematic workflow for developing methods for chiral/achiral spirocyclic acids.
References
-
McCalley, D. V. (2017). Understanding and managing peak shape for basic and acidic solutes in reversed-phase liquid chromatography. Journal of Chromatography A. Link
-
Sander, L. C., & Wise, S. A. (1993). Shape selectivity in reversed-phase liquid chromatography for the separation of planar and non-planar solutes.[2][3] Journal of Chromatography A. Link
-
Waters Corporation. (2021). Strategies for the Separation of Acidic Compounds. Application Note. Link
-
Agilent Technologies. (2020). Selectivity differences of Phenyl-Hexyl columns for aromatic and isomeric compounds. Technical Overview.[1][4][5][6][7][8] Link
-
Subramanian, G. (Ed.). (2019). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (See Chapter on Immobilized Polysaccharide Phases). Link
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. halocolumns.com [halocolumns.com]
- 8. researchgate.net [researchgate.net]
Resolving stability issues of 7-Azaspiro[3.5]nonane intermediates
The following guide is designed as a specialized Technical Support Center resource. It synthesizes practical troubleshooting with mechanistic chemical insights to resolve stability and handling issues associated with 7-Azaspiro[3.5]nonane intermediates.
Status: Operational | Tier: Level 3 (Senior Scientist Support) | Topic: Stability & Handling
Executive Summary & Diagnostic Triage
The Core Problem: While the 7-azaspiro[3.5]nonane scaffold (a piperidine ring spiro-fused to a cyclobutane) is structurally more robust than its strained isomer (2-azaspiro[3.5]nonane), researchers frequently report "degradation" or "instability."[1]
Root Cause Analysis: In 90% of cases, the reported instability is not intrinsic ring decomposition (ring-opening). Instead, it is a handling artifact caused by three factors:
-
Rapid Carbamate Formation: The secondary amine reacts with atmospheric
. -
Hygroscopic Salts: The HCl salt forms are extremely hygroscopic, turning solids into gums.
-
Volatility: The free base has significant vapor pressure, leading to mass loss during concentration.
Use the decision tree below to diagnose your specific issue before proceeding to the protocols.
Diagnostic Workflow
Figure 1: Diagnostic decision tree to distinguish between physical phase changes and chemical reactivity issues.
Troubleshooting Guides & FAQs
ISSUE 1: The "Ghost" Impurity (Carbamate Formation)
User Question: "I synthesized the free base of 7-azaspiro[3.5]nonane. NMR shows a clean spectrum initially, but after leaving it on the bench for an hour, I see peak broadening and a new species. LCMS shows a mass of M+44. Is the ring opening?"
Technical Explanation: No, the ring is not opening. You are observing the formation of a carbamic acid or carbamate salt .
-
Mechanism: 7-Azaspiro[3.5]nonane is a sterically unhindered secondary amine. It is a potent nucleophile that reacts rapidly with atmospheric carbon dioxide (
) to form a carbamic acid intermediate, which often stabilizes as an ammonium carbamate salt [1]. -
Evidence: The M+44 peak in Mass Spectrometry corresponds exactly to the addition of
(+44 Da).
Resolution Protocol:
-
Reversal: The reaction is reversible. Dissolve the "degraded" material in DCM and wash with 1M NaOH. The base will strip the proton, releasing
and regenerating the free amine. -
Prevention:
-
Do not store the free base. Convert immediately to a stable salt (see Issue 2).
-
If you must handle the free base, work strictly under Argon/Nitrogen atmosphere.
-
Flush all storage vials with inert gas before sealing.
-
ISSUE 2: Handling the "Gummy" Solid (Salt Selection)
User Question: "I purchased the Hydrochloride (HCl) salt to avoid the free base issues. However, the white powder turned into a sticky gum after opening the bottle. Is it hydrolyzed?"
Technical Explanation: The spiro-piperidine HCl salts are notoriously hygroscopic . The spirocyclic hydrocarbon tail creates a lipophilic region, while the ionic head is extremely polar. This amphiphilic nature drives rapid absorption of atmospheric moisture, causing the crystal lattice to collapse into a deliquescent oil (gum). While chemically intact, this makes weighing and handling impossible.
Corrective Action (Salt Switching): We recommend converting to the Hemioxalate or Tosylate salt for long-term storage. These counterions provide a more rigid crystal lattice that resists moisture uptake [2].
Protocol: Conversion to Hemioxalate Salt
-
Dissolve the gummy HCl salt in minimal water.
-
Basify with 2M NaOH (pH > 12) and extract with DCM (
). -
Dry organics (
) and concentrate to obtain the free base oil. -
Dissolve free base in Ethanol (EtOH) .
-
Add 0.5 equivalents of Oxalic Acid (dissolved in warm EtOH) dropwise.
-
Note: Using 0.5 eq targets the hemioxalate (
), which is often less soluble and more crystalline than the mono-oxalate.
-
-
Cool to 0°C. Filter the white precipitate.
-
Result: A non-hygroscopic, free-flowing solid stable at room temperature.
ISSUE 3: Yield Loss During Workup (Volatility)
User Question: "I performed a Boc-deprotection. The reaction went to completion, but after removing the solvent on the rotavap, my yield is only 30%. Where did it go?"
Technical Explanation: 7-Azaspiro[3.5]nonane has a molecular weight of ~125 g/mol and high lipophilicity. As a free base, it is moderately volatile . Furthermore, it has surprising water solubility for a spirocycle due to the exposed amine.
-
Loss Vector 1: Co-evaporation with solvent during rotary evaporation (especially with DCM/MeOH).
-
Loss Vector 2: Partitioning into the aqueous layer during extraction if the pH is not sufficiently high.
Optimized Isolation Protocol: To maximize recovery of the free amine:
-
Salting Out: When extracting from water, saturate the aqueous phase with NaCl (brine) to decrease the water solubility of the amine.
-
Solvent Choice: Use Chloroform/Isopropanol (3:1) instead of pure DCM for extraction. This mixture is more polar and recovers the amine better from the aqueous phase.
-
Controlled Concentration:
-
Do not evaporate to dryness under high vacuum.
-
Concentrate only until a small volume of solvent remains.
-
Alternatively, add a solution of HCl in dioxane before concentration to trap the amine as the non-volatile HCl salt immediately.
-
Comparative Stability Data
The following table summarizes the stability profiles of common derivatives.
| Derivative Form | Physical State | Hygroscopicity | Stability Rating | Recommended Storage |
| Free Base | Colorless Oil | Low (but absorbs | Poor | Use immediately; Store under Argon at -20°C. |
| HCl Salt | White Solid/Gum | High (Deliquescent) | Moderate | Desiccator required; -20°C. |
| TFA Salt | Gummy Solid | High | Moderate | Not recommended for long-term storage. |
| Hemioxalate | Crystalline Solid | Low | Excellent | Ambient temp; standard vial. |
| N-Boc Protected | White Solid | Negligible | Excellent | Ambient temp; standard vial. |
Synthesis & Protection Workflow
When incorporating 7-azaspiro[3.5]nonane into a drug scaffold, maintaining the N-Boc protection until the final step is the gold standard for stability.
Recommended Workflow
Figure 2: To avoid handling the unstable free base, introduce the Boc group early and remove it only in the final step, isolating the product directly as a salt.
References
-
BenchChem. (2025).[1][2][3] Application Notes and Protocols: 7-Azaspiro[3.5]nonan-1-one in Parallel Synthesis Libraries. Retrieved from
- Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. (Contextual grounding on spirocycle salt stability).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20277171, 7-azaspiro[3.5]nonane. Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: 2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide. (Reference for handling spiro-amine derivatives). Retrieved from
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your compound before handling.
Sources
Work-up procedures for removing unreacted 7-Azaspiro[3.5]nonane-7-carboxylic acid
The following technical guide addresses the work-up and purification procedures for removing unreacted 7-Azaspiro[3.5]nonane-carboxylic acid derivatives.
Note on Nomenclature & Chemical Identity: Based on IUPAC standards and commercial availability, "7-Azaspiro[3.5]nonane-7-carboxylic acid" technically refers to a carbamic acid (nitrogen-bound carboxyl group), which is generally unstable and spontaneously decarboxylates to the amine unless protected as an ester (e.g., tert-butyl carbamate or Boc).[1]
This guide assumes the user is referring to the stable, chemically relevant Carboxylic Acid functionalized spiro-scaffold often used in peptide mimetics and drug discovery (e.g., 7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid or 2-azaspiro[3.5]nonane-7-carboxylic acid ).[1] The protocols below focus on removing this acidic starting material from a reaction mixture.
Chemical Profile & Solubility Intelligence
Before initiating work-up, verify the specific ionization state of your impurity.[1][2] The spiro[3.5]nonane scaffold possesses unique lipophilic properties due to the cyclobutane/piperidine fusion.
| Property | Specification | Implications for Work-up |
| Functional Group | Carboxylic Acid (-COOH) | |
| Scaffold | Spiro[3.5]nonane | Moderately lipophilic ( |
| Stability | High (Ring strain) | Stable to standard aqueous washes (HCl, NaOH, NaHCO₃). |
| Impurity Type | Unreacted Starting Material | Requires separation from Product (Amide/Ester).[2] |
Primary Protocol: pH-Switched Liquid-Liquid Extraction (LLE)
Best for: Removing unreacted acid from non-acidic products (e.g., amides, ureas, esters).[1] Principle: Converting the lipophilic acid into its water-soluble carboxylate salt.[1]
Step-by-Step Methodology
-
Dilution: Dilute the crude reaction mixture with an organic solvent.
-
Recommended: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Volume: 10-15 mL per mmol of substrate.[1]
-
-
Acidic Wash (Optional but Recommended):
-
Wash with 1.0 M HCl (or 5% Citric Acid if product is acid-sensitive).[1]
-
Purpose: Removes any unreacted amines and ensures the carboxylic acid is fully protonated (neutral) initially to break up any aggregates.
-
-
The "Bicarb" Wash (Critical Step):
-
Wash the organic layer 2–3 times with saturated aqueous Sodium Bicarbonate (NaHCO₃) .
-
Mechanism:[3] The weak base (
) deprotonates the carboxylic acid ( ) into the sodium carboxylate, partitioning it into the aqueous phase. -
Troubleshooting: If the acid is stubborn (highly lipophilic), use 0.5 M NaOH (pH 13), provided your product is stable to base.
-
-
Brine Wash & Drying:
-
Wash organic layer with saturated NaCl (Brine) to remove trapped water.
-
Dry over anhydrous
or .
-
-
Concentration: Evaporate solvent to yield purified product.
Visualization: LLE Decision Logic
Figure 1: Logical flow for removing acidic spirocyclic impurities via Liquid-Liquid Extraction.
Advanced Protocol: Solid-Supported Scavenging
Best for: Small scale reactions (<100 mg), parallel synthesis, or when the product is amphiphilic (hard to extract). Reagent: Polymer-supported Carbonate (PS-CO3) or Trisamine (if removing acid chlorides).[1]
Protocol
-
Selection: Use PS-Carbonate or PS-Bicarbonate resin (approx.[1] loading 3.0 mmol/g).
-
Calculation: Add 3–4 equivalents of resin relative to the expected amount of unreacted acid.
-
Incubation:
-
Add resin directly to the reaction vial (DCM or THF solvent).
-
Agitate (shake, do not stir with magnetic bar to avoid grinding resin) for 2–4 hours at room temperature.
-
-
Filtration: Filter through a fritted syringe or funnel. The unreacted spiro-acid remains bound to the solid resin.[1]
-
Rinse: Wash the resin with DCM to recover any adsorbed product.
Troubleshooting & FAQs
Q1: I used the "Bicarb wash" but the spiro-acid is still present in my product. Why?
Diagnosis: The spiro[3.5]nonane scaffold is lipophilic. If your specific derivative has large hydrophobic groups (e.g., N-Boc, benzyl esters), the sodium salt might still be partially soluble in the organic phase (forming an "oiling out" emulsion).[1] Solution:
-
Switch Base: Use 1M Sodium Carbonate (
) instead of bicarbonate to raise pH to ~11, ensuring complete ionization. -
Back-Extraction: Extract the combined aqueous layers once with fresh ether/DCM to recover any trapped product, then discard the aqueous layer.[1]
-
Reverse Phase: If extraction fails, use C18 Reverse Phase chromatography (Water/Acetonitrile + 0.1% Formic Acid). The acid will elute earlier than the hydrophobic product.[1]
Q2: My product is also basic (an amine). How do I remove the acid without losing my product?
Diagnosis: If your product has an amine, it might form a salt with the unreacted spiro-acid (Product-NH3+ ...[1] -OOC-Spiro).[1] Solution:
-
Ion Exchange: Dissolve crude in MeOH and pass through a Strong Cation Exchange (SCX) cartridge.
-
Flow: Neutral impurities and Free Acids pass through.
-
Elute: The Basic Product sticks.[1] Wash with MeOH, then elute product with 2M NH3 in MeOH.
-
-
Basic Wash: Ensure the pH is high enough (>10) during extraction to keep the product as a free base (organic soluble) and the acid as a salt (water soluble).
Q3: The name "7-Azaspiro[3.5]nonane-7-carboxylic acid" appears in my registry. Is this a real compound?
Technical Verification: Strictly speaking, a carboxylic acid on the nitrogen (position 7) is a carbamic acid .
-
Reaction:
[1] -
Stability: These are generally unstable and revert to the amine (
) and gas upon isolation or exposure to acid. -
Correction: You likely possess the 7-tert-butoxycarbonyl (Boc) derivative (an ester, stable) or the 2-carboxylic acid (acid on the ring, stable).[1]
-
Action: If you truly have the N-COOH species (e.g., formed transiently), simply sparging with Nitrogen gas or adding dilute acid will decompose it to the amine.
Q4: I see a "double spot" on TLC for the unreacted acid.
Insight: Spirocyclic compounds often exhibit rotamers (if amides/carbamates are present) or diastereomers if there is a second chiral center (e.g., at C2 of the spiro ring).[2]
-
Verification: Run NMR at elevated temperature (e.g., 50°C in DMSO-d6). If peaks coalesce, it is a rotamer. If not, you may have cis/trans isomers relative to the spiro center. Both isomers typically behave similarly in acid-base workups.[1]
References & Grounding
-
Chemical Identity & Properties:
-
Spirocyclic Scaffold Synthesis:
-
Work-up Methodologies:
Sources
- 1. CAS 147610-98-8: benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carb… [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. reddit.com [reddit.com]
- 4. 873924-12-0|7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. 7-(tert-Butoxycarbonyl)-7-azaspiro-[3.5]nonane-2-carboxylic acid [myskinrecipes.com]
Addressing low reactivity of the carboxylic acid group in spiro systems
Topic: Addressing Low Reactivity of the Carboxylic Acid Group in Spiro Systems Ticket ID: SPIRO-COOH-001 Status: Open Assigned Specialist: Senior Application Scientist
The "Spiro-Steric" Challenge: An Introduction
Welcome to the technical guide for spirocyclic scaffold functionalization. If you are here, you have likely attempted a standard amide coupling (EDC/NHS or HATU) on a spiro[3.3]heptane or spiro[2.4]heptane carboxylic acid and observed either no reaction or unacceptably low yields .
The Root Cause: Spirocyclic acids possess a neopentyl-like steric environment. The carboxylic acid is attached to a quaternary carbon (the spiro center) which is part of a strained ring system.
-
Steric Shielding: The quaternary center blocks the Bürgi-Dunitz trajectory required for nucleophilic attack.
-
Electronic Deactivation: The high
-character of the strained rings (particularly cyclobutane/cyclopropane) affects the electrophilicity of the carbonyl carbon, often requiring more aggressive activation than linear alkyl acids.
This guide moves beyond standard peptide coupling to high-energy activation strategies required for these specific scaffolds.
Diagnostic Workflow (Visual Guide)
Before selecting a reagent, determine the severity of the steric hindrance and the stability of your substrate.
Figure 1: Decision tree for selecting the appropriate activation strategy based on substrate stability and steric difficulty.
Technical Deep Dive: Why Standard Reagents Fail
The HATU/EDC Trap
In standard couplings, the rate-determining step is often the attack of the amine on the active ester (O-At or O-Su). In spiro systems, the bulky active ester intermediate (e.g., the HATU-derived ester) creates a "wall" around the carbonyl. The amine physically cannot approach the electrophilic center to displace the leaving group.
The Solution: Smaller Electrophiles To solve this, we must generate an intermediate that is highly reactive but sterically small .
-
Acid Chlorides (-COCl): The chloride atom is significantly smaller than an OBt or OAt group, allowing the amine to approach.
-
Chloroenamines (Ghosez): Generates acid chlorides under neutral conditions, preventing acid-catalyzed decomposition of spiro-oxetanes or protecting groups.
Experimental Protocols
Protocol A: Ghosez’s Reagent (The Specialist Choice)
Best for: Highly hindered spiro acids, acid-sensitive substrates.
Mechanism: Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) reacts with the acid to form an acid chloride and a neutral amide byproduct. Unlike Thionyl Chloride (
Step-by-Step:
-
Dissolution: Dissolve the spiro-carboxylic acid (1.0 equiv) in dry DCM under
. -
Activation: Add Ghosez’s reagent (1.2 – 1.5 equiv) dropwise at 0°C.
-
Formation: Stir at room temperature for 1–2 hours. Tip: Monitor by TLC (methanol quench) to confirm acid chloride formation (methyl ester spot).
-
Coupling: Cool the mixture back to 0°C. Add the amine (1.2 equiv) followed by dry Pyridine or
(2.0 equiv). -
Workup: Stir for 2–4 hours. Dilute with DCM, wash with dilute citric acid (if product is not basic) and brine.
Protocol B: T3P (Propylphosphonic Anhydride)
Best for: Scalability, avoiding epimerization, and "moderately" hindered spiro systems.
Why it works: T3P forms a mixed anhydride that is highly reactive but, crucially, the byproduct is water-soluble. It often drives reactions to completion where HATU stalls due to its high localized concentration effect.
Step-by-Step:
-
Setup: Dissolve spiro-acid (1.0 equiv) and amine (1.1 equiv) in EtOAc or DMF (T3P works well in EtOAc).
-
Base: Add DIPEA (3.0 equiv) and cool to 0°C.
-
Addition: Add T3P (50% w/w in EtOAc, 1.5 – 2.0 equiv) dropwise.
-
Reaction: Allow to warm to RT. Critical: If reaction is sluggish, T3P allows heating up to 60-80°C without significant decomposition, which is often necessary for spiro cores.
-
Workup: Wash with water, sat.
, and brine.
Protocol C: The "Hard" Acid Chloride (Oxalyl Chloride)
Best for: extremely unreactive acids where acid-sensitivity is NOT a concern.
Step-by-Step:
-
Activation: Dissolve acid in dry DCM. Add Oxalyl Chloride (2.0 equiv).
-
Catalysis: Add 1 drop of dry DMF (essential catalyst – forms the Vilsmeier intermediate).
-
Monitoring: Stir until gas evolution ceases (1-2 h).
-
Evaporation (Critical): Concentrate in vacuo to remove excess oxalyl chloride. Redissolve in dry DCM.
-
Coupling: Add amine and excess base (
or DIPEA) at 0°C.
Comparative Data: Reagent Selection
| Feature | HATU / EDC | T3P | Ghosez's Reagent | Oxalyl Chloride |
| Steric Tolerance | Low | Medium-High | Very High | Very High |
| Acidic Byproducts | Low | Low | Neutral | High (HCl) |
| Atom Economy | Poor | Good | Medium | Good |
| Scalability | Moderate | Excellent | Moderate | High |
| Cost | High | Moderate | High | Low |
Mechanism of Activation (Visual)
Understanding the activation by Ghosez's reagent helps troubleshoot failures.
Figure 2: Activation pathway using Ghosez's reagent. Note the neutral byproduct formation.
Frequently Asked Questions (FAQs)
Q: I used HATU and isolated a stable byproduct that matches the mass of the starting material + urea. What happened? A: You formed the N-acyl urea . In sterically hindered systems, the reaction with the amine is so slow that the activated O-acyl isourea rearranges intramolecularly to form a stable, unreactive N-acyl urea. Fix: Switch to Protocol A (Ghosez) or C (Acid Chloride) to avoid the isourea intermediate entirely.
Q: Can I use flow chemistry for these spiro systems? A: Yes, and it is highly recommended. Flow chemistry allows you to superheat the reaction (e.g., 100°C+ for short residence times) using T3P in EtOAc. This overcomes the activation energy barrier of the neopentyl center without prolonged exposure to heat that causes degradation.
Q: My spiro acid has an adjacent oxetane ring. Will Oxalyl Chloride open the ring? A: Likely, yes. The HCl generated can open strained ether rings. Fix: Use Ghosez’s reagent (Protocol A).[1][2] It maintains near-neutral pH conditions during the activation step, preserving sensitive spiro-ether functionalities.
Q: I am seeing no reaction even with Acid Chlorides. What now? A: If the steric bulk is truly insurmountable (e.g., a spiro center with bulky substituents on the amine as well), you may need to change the disconnection.
-
Strategy: Use a Curtius Rearrangement to convert the acid to an isocyanate, then react with an alcohol/amine to form a carbamate/urea. The isocyanate nitrogen is less hindered than the carbonyl carbon.
References
-
Ghosez's Reagent Overview
- Ghosez, L., et al. "Synthesis and Reactivity of 1-Chloro-N,N,2-trimethyl-1-propenylamine." Organic Syntheses, 1980, 59, 26.
-
T3P in Hindered Couplings
-
Dunetz, J. R., et al. "T3P (Propylphosphonic Anhydride): An Efficient Reagent for the Preparation of Amides and Esters." Organic Process Research & Development, 2016.[1]
-
-
Spiro Scaffold Properties (Fsp3 & Vectors)
- Burkhard, J. A., et al. "Spiro[3.3]heptanes as Scaffolds for Drug Discovery: Synthesis and Properties." Journal of Medicinal Chemistry, 2010.
- Neopentyl Esterification Kinetics: Mello, R., et al. "Steric effects in the esterification of neopentyl alcohol." Journal of Organic Chemistry. (Contextual grounding for steric arguments).
Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. Acid chlorides and Ghosez's reagent are moisture-sensitive and corrosive.
Sources
- 1. Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Validation & Comparative
Mass spectrometry fragmentation patterns of 7-Azaspiro[3.5]nonane derivatives
Title: Comparative Mass Spectrometric Profiling of 7-Azaspiro[3.5]nonane Scaffolds: A Guide for Structural Elucidation in Drug Discovery
Executive Summary
In modern medicinal chemistry, the 7-azaspiro[3.5]nonane scaffold has emerged as a critical bioisostere for the traditional 4,4-disubstituted piperidine ring. By introducing a spirocyclic cyclobutane ring, this scaffold offers reduced lipophilicity (LogP), increased metabolic stability, and a distinct vector for substituent orientation. However, these structural advantages introduce unique challenges in mass spectrometry (MS) characterization.
This guide provides a technical comparison of the fragmentation behaviors of 7-azaspiro[3.5]nonane derivatives versus their piperidine analogs. It details the strain-release mechanisms that dominate their MS/MS spectra and offers a validated protocol for distinguishing these scaffolds from metabolic byproducts.
Part 1: The Scaffold Architecture & Stability
To understand the fragmentation, one must first understand the ground-state stability. The 7-azaspiro[3.5]nonane system consists of a six-membered piperidine ring fused at a single carbon atom to a four-membered cyclobutane ring.[1]
-
The Alternative (Reference Standard): 4,4-Dimethylpiperidine.[1]
While both are secondary amines, the spiro scaffold possesses significant Baeyer strain (angle strain) within the cyclobutane ring (~26 kcal/mol). In the gas phase of an ESI-MS source, this strain becomes the driving force for fragmentation, leading to pathways distinct from the standard alpha-cleavage seen in piperidines.
Part 2: Fragmentation Mechanics (The Core)
In Electrospray Ionization (ESI), the protonation typically occurs at the basic nitrogen (N-7). Upon Collision-Induced Dissociation (CID), the energy distribution leads to two competing pathways.
Pathway A: Strain-Relief Ring Opening (Diagnostic)
Unlike piperidines, which typically fragment via ring contraction or loss of substituents, the 7-azaspiro[3.5]nonane undergoes a characteristic cyclobutane ring opening .[1]
-
Mechanism: The protonated molecular ion undergoes homolytic or heterolytic cleavage of the C-C bonds distal to the spiro center to relieve ring strain.
-
Result: Loss of ethylene (
, 28 Da) or propene derivatives depending on substitution.
Pathway B: Alpha-Cleavage (Generic)
Common to all cyclic amines, the bond adjacent to the nitrogen cleaves. In the spiro system, this often leads to a ring-opened distonic ion that subsequently eliminates the spiro-cycle.
Visualization: Fragmentation Pathway
The following diagram illustrates the primary fragmentation vector for the unsubstituted scaffold ([M+H]+ = 126.13).
Figure 1: Proposed ESI-MS/MS fragmentation pathway of 7-azaspiro[3.5]nonane, highlighting the diagnostic loss of ethylene driven by cyclobutane strain relief.
Part 3: Experimental Protocol
To replicate these profiles, the following LC-MS/MS parameters are recommended. This protocol is designed to maximize the detection of the diagnostic "strain-release" ions.
Instrument Platform: Q-ToF or Orbitrap (High Resolution required for distinguishing isobaric interferences).[1]
Step-by-Step Methodology:
-
Sample Preparation:
-
Source Conditions (ESI Positive):
-
MS/MS Acquisition:
Part 4: Comparative Data Analysis
The table below contrasts the 7-azaspiro[3.5]nonane scaffold with its closest medicinal chemistry alternative, the 4,4-dimethylpiperidine.
| Feature | 7-Azaspiro[3.5]nonane | 4,4-Dimethylpiperidine | Interpretation |
| Molecular Formula | Spiro has higher carbon content/rigidity.[1] | ||
| [M+H]+ | m/z 126.13 | m/z 114.13 | Distinct parent masses. |
| Primary Fragment | m/z 98 (Loss of 28 Da) | m/z 99 (Loss of 15 Da) | Key Differentiator: Spiro loses Ethylene ( |
| Secondary Fragment | m/z 56 (Ring collapse) | m/z 70 (Retro-Diels-Alder like) | Spiro fragments to smaller alkene chains.[1] |
| Fragmentation Energy | Low to Moderate | High | Spiro ring strain lowers the activation energy for fragmentation. |
Key Insight: The loss of 28 Da (Ethylene) is the "fingerprint" of the spiro[3.5] system. If you observe a loss of 15 Da (Methyl), the spiro ring has likely not formed, or the structure is the dimethyl analog.
Part 5: Application in Metabolite Identification
One of the primary uses of this scaffold is to block metabolic "soft spots." However, distinguishing a hydroxylated metabolite from an N-oxide can be difficult.[1]
Scenario: You observe a peak at m/z 142 (+16 Da from parent).[1] Is it hydroxylation on the ring or N-oxidation?
-
Hypothesis A (Ring Hydroxylation): The spiro ring is intact. Fragmentation should still show the -28 Da loss (m/z 142 -> 114).[1]
-
Hypothesis B (N-Oxidation): The nitrogen charge is modified.[1] The characteristic "strain release" pathway is altered or suppressed due to the oxygen on the nitrogen.
Figure 2: Decision tree for distinguishing metabolic modifications of the 7-azaspiro[3.5]nonane scaffold.
References
-
BenchChem. (2025).[1][3][4] Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry. BenchChem Application Notes. Link
-
National Center for Biotechnology Information. (2025).[1] Mass Spectrometry-Based Characterization of Spiro Compounds. PubChem/NIH.[1] Link
- Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. (Contextual grounding for spirocycle stability).
-
McLafferty, F. W. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Foundational text for amine alpha-cleavage mechanisms).
Sources
A Tale of Two Rings: A Comparative Guide to 7-Azaspiro[3.5]nonane and Piperidine Scaffolds in Drug Potency
In the intricate world of medicinal chemistry, the selection of a core scaffold is a decision that profoundly dictates the future success of a drug candidate. For decades, the piperidine ring, a simple six-membered nitrogenous heterocycle, has been a stalwart and ubiquitous motif in a vast number of pharmaceuticals.[1] Its predictable chair conformation and synthetic tractability have made it a "privileged scaffold".[1][2] However, the relentless pursuit of novel chemical space and improved pharmacological properties has led to the ascendancy of more complex, three-dimensional structures. Among these, the 7-azaspiro[3.5]nonane scaffold has emerged as a compelling alternative, offering unique structural and functional advantages that can translate into superior drug potency and pharmacokinetics.[3][4]
This guide provides an in-depth, data-driven comparison of the 7-azaspiro[3.5]nonane and piperidine scaffolds for researchers, scientists, and drug development professionals. We will dissect their fundamental differences in physicochemical properties, conformational dynamics, and metabolic stability, and illustrate how these distinctions can be strategically leveraged to optimize drug-target interactions and overall clinical viability.
The Contenders: A Structural Overview
The piperidine ring is a saturated heterocycle that preferentially adopts a stable chair conformation, allowing for the precise equatorial or axial positioning of substituents.[1] This conformational rigidity has been a cornerstone of its success in orienting functional groups for optimal target engagement.
The 7-azaspiro[3.5]nonane scaffold, in contrast, introduces a spirocyclic junction where a cyclobutane ring is fused to the 4-position of a piperidine ring. This seemingly subtle modification has profound implications for the molecule's three-dimensional architecture. The spirocyclic nature imparts a greater degree of rigidity and projects substituents into distinct vectors in 3D space, a concept often referred to as "escaping flatland" in medicinal chemistry.[5][6]
Caption: 2D structures of Piperidine and 7-Azaspiro[3.5]nonane.
Head-to-Head Comparison: Physicochemical Properties
The introduction of the spirocyclic cyclobutane ring in 7-azaspiro[3.5]nonane influences key physicochemical properties that are critical for drug-likeness.
| Property | Piperidine | 7-Azaspiro[3.5]nonane | Implications for Drug Design |
| Molecular Weight | ~85.15 g/mol | ~125.21 g/mol [7] | The higher molecular weight of the spirocycle needs to be considered in the context of overall lead optimization to adhere to guidelines like Lipinski's Rule of Five. |
| logP (Octanol/Water) | ~0.84[8] | ~1.8[7] | The increased lipophilicity of the 7-azaspiro[3.5]nonane scaffold can enhance membrane permeability but may also impact solubility and increase the risk of off-target effects. This property can be fine-tuned with appropriate substitutions. |
| pKa (Conjugate Acid) | ~11.22[9] | Predicted to be similar to piperidine | Both scaffolds possess a basic nitrogen atom, allowing for salt formation to improve solubility and providing a key interaction point for target binding. |
| Fraction of sp3 Carbons (Fsp3) | 0.83 | 1.0 | A higher Fsp3 character is often correlated with improved clinical success, potentially due to better solubility, metabolic stability, and more defined 3D shapes for target binding.[10] |
The Conformational Advantage: Rigidity and Vectorial Projection
While the piperidine ring is relatively rigid, the 7-azaspiro[3.5]nonane scaffold offers a more defined and locked conformation.[11] This rigidity can be advantageous in pre-organizing the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to its target. This can lead to a significant increase in binding affinity and, consequently, potency.
Furthermore, the spirocyclic nature of 7-azaspiro[3.5]nonane provides unique vectorial projections for substituents. Unlike the simple axial and equatorial positions on a piperidine ring, the cyclobutane portion of the spirocycle directs substituents into distinct and often underexplored regions of chemical space. This can be instrumental in accessing new binding pockets or optimizing interactions within a known binding site.[12]
Caption: Conformational options for substituent placement.
Impact on Potency and Selectivity: Case Studies
The theoretical advantages of the 7-azaspiro[3.5]nonane scaffold have been borne out in several drug discovery programs.
GPR119 Agonists: In the development of agonists for G protein-coupled receptor 119 (GPR119), a target for type 2 diabetes, researchers found that incorporating a 7-azaspiro[3.5]nonane scaffold led to potent compounds with desirable pharmacokinetic profiles.[3][12] The optimization of substituents on the spirocyclic framework allowed for fine-tuning of the structure-activity relationship (SAR), ultimately leading to the identification of a clinical candidate.[12]
KRAS G12C Inhibitors: The 2,7-diazaspiro[3.5]nonane motif, a close analog, has been successfully employed in the design of covalent inhibitors of the KRAS G12C mutant protein, a challenging oncology target. The spirocyclic scaffold was instrumental in positioning the reactive acrylamide warhead for optimal covalent engagement with the target cysteine residue, leading to highly potent and orally active compounds.[13]
While direct comparative potency data with a simple piperidine analog is not always published, the successful progression of these spirocyclic compounds into clinical development underscores their potential to deliver superior efficacy.
The Metabolic Stability Edge
A significant drawback of the piperidine scaffold is its susceptibility to metabolism by cytochrome P450 (CYP) enzymes.[14] The positions adjacent to the nitrogen atom are particularly vulnerable to oxidation, which can lead to rapid clearance and the formation of potentially reactive metabolites.[15]
The spirocyclic nature of 7-azaspiro[3.5]nonane can sterically shield the metabolically labile positions on the piperidine ring. The quaternary spiro-carbon and the adjacent cyclobutane ring can hinder the approach of CYP enzymes, thereby improving the metabolic stability of the molecule. This can translate to a longer half-life, improved oral bioavailability, and a more favorable safety profile.[16][17]
Caption: Steric shielding of metabolic hotspots by the spirocycle.
Experimental Protocols for Comparative Evaluation
To empirically validate the choice of scaffold, rigorous experimental evaluation is paramount. Below are standardized protocols for comparing the potency and metabolic stability of a 7-azaspiro[3.5]nonane-containing compound with its corresponding piperidine analog.
Competitive Radioligand Binding Assay for Potency Determination
This assay determines the binding affinity (Ki) of a test compound to its target receptor by measuring its ability to displace a radiolabeled ligand.[18][19]
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor of interest from either cultured cells or tissue homogenates.[2]
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand and a range of concentrations of the unlabeled test compounds (both the 7-azaspiro[3.5]nonane and piperidine analogs).
-
Incubation: Allow the binding to reach equilibrium by incubating the plates at a specific temperature for a defined period (e.g., 60 minutes at 30°C).
-
Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through a glass fiber filter.[18]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
Caption: Workflow for the Competitive Radioligand Binding Assay.
In Vitro Metabolic Stability Assay Using Hepatocytes
This assay measures the rate of metabolism of a compound in a system that contains a full complement of hepatic drug-metabolizing enzymes.[1][20]
Methodology:
-
Hepatocyte Preparation: Thaw cryopreserved hepatocytes (e.g., human, rat, mouse) and resuspend them in incubation medium.[21]
-
Assay Initiation: Add the test compounds (both the 7-azaspiro[3.5]nonane and piperidine analogs) at a final concentration of 1 µM to the hepatocyte suspension.
-
Time-Course Incubation: Incubate the mixture at 37°C with shaking. At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), collect aliquots and quench the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile).[1]
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the disappearance of the parent compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the in vitro half-life (t1/2) as 0.693/k and the intrinsic clearance (CLint) as (0.693/t1/2) * (incubation volume / number of hepatocytes).[10]
Caption: Workflow for the In Vitro Metabolic Stability Assay.
Conclusion: A Strategic Choice for Modern Drug Discovery
The piperidine scaffold will undoubtedly remain a valuable tool in the medicinal chemist's arsenal due to its simplicity and proven track record. However, for projects that require enhanced potency, improved selectivity, and a more robust pharmacokinetic profile, the 7-azaspiro[3.5]nonane scaffold presents a compelling and often superior alternative. Its inherent three-dimensionality, conformational rigidity, and potential for improved metabolic stability make it a strategic choice for tackling challenging biological targets and developing the next generation of innovative medicines. The decision to employ this spirocyclic scaffold should be driven by a thorough understanding of the target biology and a commitment to rigorous experimental validation.
References
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Spirocyclic Scaffolds in Medicinal Chemistry - ACS Publications. (URL: [Link])
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])
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7-Azaspiro(3.5)nonane | C8H15N | CID 20277171 - PubChem - NIH. (URL: [Link])
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Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (URL: [Link])
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Metabolic stability assay in human, rat, dog or mouse hepatocytes - Protocols.io. (URL: [Link])
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Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed. (URL: [Link])
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Radioligand Binding Assay | Gifford Bioscience. (URL: [Link])
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2-azaspiro[3.3]heptane as bioisoster of piperidine. - ResearchGate. (URL: [Link])
-
An improved synthesis of 2-oxa-7-azaspiro[18][19]nonane and analogs as novel reagents in medicinal chemistry | Request PDF - ResearchGate. (URL: [Link])
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Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing). (URL: [Link])
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Structural and Activity Profile Relationships Between Drug Scaffolds - PMC. (URL: [Link])
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Identification of Iminium Intermediates Generation in the Metabolism of Tepotinib Using LC-MS/MS: In Silico and Practical Approaches to Bioactivation Pathway Elucidation - PMC. (URL: [Link])
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3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione hydrochloride. (URL: [Link])
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Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC - NIH. (URL: [Link])
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Scaffold Searching of FDA and EMA-Approved Drugs Identifies Lead Candidates for Drug Repurposing in Alzheimer's Disease - Frontiers. (URL: [Link])
-
Retro-forward synthesis design and experimental validation of potent structural analogs of known drugs - RSC Publishing. (URL: [Link])
-
(PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - ResearchGate. (URL: [Link])
- Synthesis method of 2, 5-dioxa-8-azaspiro [3.
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Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK-depen. (URL: [Link])
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Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. (URL: [Link])
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A Guide to In Silico Drug Design - MDPI. (URL: [Link])
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ScaffComb: A Phenotype‐Based Framework for Drug Combination Virtual Screening in Large‐Scale Chemical Datasets - PMC. (URL: [Link])
-
Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin - MDPI. (URL: [Link])
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Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca… - OUCI. (URL: [Link])
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Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC. (URL: [Link])
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (URL: [Link])
-
Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed. (URL: [Link])
-
Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PMC. (URL: [Link])
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Bioisosteric Replacement of Aromatic Rings with 7-Azaspiro[3.5]nonane
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Leads[1]
Executive Summary: The "Escape from Flatland"
The 7-azaspiro[3.5]nonane scaffold represents a high-value bioisosteric replacement for 1,4-disubstituted aromatic rings (e.g., phenyl, pyridine) and saturated heterocycles (e.g., piperidine, piperazine).[1] By introducing a rigid,
This guide objectively compares the 7-azaspiro[3.5]nonane scaffold against traditional aromatic and saturated linkers, supported by experimental data from GPR119 agonists and local anesthetic optimization campaigns.
Physicochemical & Structural Analysis
The transition from a planar aromatic ring to a spirocyclic system alters the molecule's topology and electronic distribution without significantly changing the distance between exit vectors.
2.1. Vector Alignment and Geometry
-
1,4-Phenylene: Planar, rigid, distance ~5.8 Å.[1]
-
1,4-Piperidine: Chair conformation, flexible, distance ~5.5–6.0 Å.[1]
-
7-Azaspiro[3.5]nonane: Rigid, orthogonal ring systems.[1] The spiro-carbon locks the exit vectors in a distinct geometry that mimics the linear extension of a 1,4-substitution but adds "width" in the orthogonal plane.[1]
2.2. Comparative Performance Metrics
The following table synthesizes data from matched molecular pair (MMP) studies, specifically focusing on GPR119 agonists (Compound 54g series) and Bupivacaine analogues.
| Feature | Phenyl / Pyridine (Aromatic) | Piperidine (Saturated) | 7-Azaspiro[3.5]nonane (Spirocyclic) | Impact |
| Hybridization ( | 0% (in ring) | 100% | 100% | Higher |
| Lipophilicity (LogD) | High | Moderate | Low to Moderate | Spiro-scaffold lowers LogD by 0.5–1.2 units vs. aromatics, improving LLE. |
| Aqueous Solubility | Low (Planar stacking) | Moderate | High | Disruption of crystal lattice packing enhances solubility. |
| Metabolic Stability ( | Low (CYP oxidation prone) | Moderate (N-dealkylation) | High | Quaternary spiro-carbon blocks metabolic soft spots. |
| hERG Inhibition | High Risk ( | Moderate Risk | Low Risk | Lack of aromaticity reduces |
Critical Decision Framework
Use the following logic flow to determine if 7-azaspiro[3.5]nonane is the correct bioisostere for your lead series.
Caption: Decision logic for implementing spirocyclic bioisosteres based on multiparameter optimization (MPO) needs.
Detailed Case Studies
Case Study A: GPR119 Agonists (Diabetes)
-
Challenge: Early GPR119 agonists containing piperidine or phenyl linkers suffered from poor metabolic stability and high lipophilicity, leading to off-target effects.[1]
-
Solution: Replacement of the central linker with 7-azaspiro[3.5]nonane (Compound 54g).
-
Outcome:
-
Potency: Maintained nanomolar efficacy (
nM). -
PK Profile: Significant reduction in oxidative clearance compared to the phenyl analogue. The spiro-center prevents the "flat" binding often associated with CYP450 active sites.
-
In Vivo: Demonstrated favorable glucose lowering in diabetic db/db mice with improved oral bioavailability (
).
-
Case Study B: Bupivacaine Analogues (Cardiotoxicity)
-
Challenge: Bupivacaine, a local anesthetic, carries a risk of cardiotoxicity due to hERG channel blockade, driven by the lipophilic piperidine-phenyl motif.[1]
-
Solution: Replacement of the piperidine ring with the 7-azaspiro[3.5]nonane scaffold.
-
Outcome:
-
Toxicity: The spiro-analogue showed a 1.3- to 5.0-fold increase in lethal dose (LD50) in mice compared to the parent drug.[2]
-
Mechanism: The 3D structure disrupts the
- stacking interactions required for high-affinity binding to the hERG channel pore, significantly raising the for hERG inhibition without losing anesthetic efficacy.[1]
-
Experimental Protocol: Synthesis of the Scaffold
The synthesis of the core scaffold, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate , is the critical entry point.[1] This protocol utilizes the robust [2+2] cycloaddition method developed by the Carreira group.
Step-by-Step Methodology
Reagents:
-
tert-Butyl 4-methylenepiperidine-1-carboxylate (Starting Material)[1][3]
-
1,2-Dimethoxyethane (DME) / Diethyl ether (
)[1] -
Ammonium chloride (
)[3] -
Zinc dust / Acetic acid (AcOH)
Workflow:
-
[2+2] Cycloaddition (Ring Formation):
-
Suspend tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 equiv) and Zn/Cu couple (11.5 equiv) in anhydrous
or DME under atmosphere. -
Cool to 10°C. Add a solution of trichloroacetyl chloride (2.5 equiv) dropwise over 1 hour.
-
Mechanism:[2][4][5] The reaction generates a dichloroketene in situ, which undergoes a [2+2] cycloaddition with the exocyclic alkene to form the spiro-dichlorocyclobutanone.
-
Stir at room temperature for 12–16 hours.
-
Quench: Add saturated aqueous
. Filter through Celite to remove zinc residues. Extract with EtOAc.[6]
-
-
Dechlorination (Zinc Reduction):
-
Dissolve the crude dichlorocyclobutanone intermediate in glacial acetic acid.
-
Add Zinc dust (10 equiv) portion-wise at room temperature.
-
Stir vigorously for 2–4 hours (Monitor by TLC/LCMS for disappearance of the dichloro species).
-
Workup: Filter zinc. Concentrate the filtrate. Neutralize with
and extract with DCM.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient).[3]
-
Yield: Typically 60–75% over two steps.
-
Visual Synthesis Flow:
Caption: Synthetic route to the 7-azaspiro[3.5]nonane core via [2+2] cycloaddition.
References
-
Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010).[1] Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524–3527.[7] Link
-
Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847.[1] Link
-
Wuitschik, G., et al. (2008).[8] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 47(24), 4512-4515.[1] Link
-
Trofimov, D., et al. (2025). Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. ChemRxiv (Preprint). Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
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A Senior Application Scientist's Guide to Validating the Purity of 7-Azaspiro[3.5]nonane-7-carboxylic Acid via LC-MS
Introduction
In the landscape of modern drug discovery, spirocyclic scaffolds are increasingly recognized as privileged structures. Their inherent three-dimensionality and conformational rigidity can lead to compounds with higher affinity, selectivity, and improved physicochemical properties.[1] 7-Azaspiro[3.5]nonane-7-carboxylic acid is a key building block in this chemical space, serving as a precursor for novel therapeutic agents. The chemical purity of such starting materials is not merely a matter of quality control; it is a critical determinant of the safety, efficacy, and reproducibility of the entire drug development cascade.
This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the purity validation of 7-Azaspiro[3.5]nonane-7-carboxylic acid. We will move beyond a simple recitation of protocols to explain the underlying scientific rationale for each experimental choice, grounding our methodology in the principles of analytical integrity and regulatory expectations set forth by bodies like the International Council for Harmonisation (ICH).[2][3]
The Power of Hyphenation: Why LC-MS is the Gold Standard
For the analysis of small molecules in pharmaceutical development, Liquid Chromatography (LC) is an unparalleled separation workhorse, while Mass Spectrometry (MS) is the most sensitive and selective detector.[4] The hyphenation of these two techniques, LC-MS, provides an orthogonal detection system that is uniquely suited for impurity profiling.[4]
-
Liquid Chromatography (LC) separates the target molecule from its impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). This provides crucial information on the relative abundance of different species.
-
Mass Spectrometry (MS) complements this by providing mass-to-charge ratio (m/z) data for each eluting compound. This offers an orthogonal layer of identification, revealing the molecular weight of the parent compound and its impurities with high precision. This is a capability that detectors like UV-Vis lack, as they are blind to impurities that lack a chromophore or co-elute with the main peak.
This dual-pronged approach is essential for a molecule like 7-Azaspiro[3.5]nonane-7-carboxylic acid, where potential impurities can be structurally very similar to the parent compound (e.g., isomers, precursors, or small adducts) and may not be resolved by chromatography or detected by UV alone.
Anticipating the Unknown: Potential Impurities in Synthesis
A robust analytical method is built on a foundational understanding of what it needs to detect. For 7-Azaspiro[3.5]nonane-7-carboxylic acid, impurities can arise from several sources during synthesis and storage:[5]
-
Residual Starting Materials and Intermediates: Incomplete reactions can leave behind precursors used in the construction of the spirocyclic system.
-
By-products: Side reactions, rearrangements, or incomplete cyclization can generate structurally related impurities, including isomers.[6]
-
Degradation Products: The amine functionality can be susceptible to oxidation over time.[7]
-
Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification steps must be monitored according to ICH Q3C guidelines.[7]
Experimental Protocol: A Self-Validating LC-MS Method
The following protocol is designed not just to be followed, but to be understood. Each parameter is chosen to ensure specificity, sensitivity, and robustness, creating a self-validating system. The method must be formally validated according to ICH Q2(R1) guidelines to confirm its fitness for purpose.[3][8]
Sample and Standard Preparation
The cornerstone of any analysis is meticulous preparation. Contamination at this stage can invalidate the most sophisticated instrumentation.
-
Solvent Selection: Use LC-MS grade solvents (e.g., acetonitrile, methanol, water) to minimize background noise and adduct formation.[9]
-
Standard Preparation: Prepare a stock solution of 7-Azaspiro[3.5]nonane-7-carboxylic acid reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Sample Preparation: Accurately weigh and dissolve the test sample in the same diluent to a final concentration of 1.0 mg/mL. This concentration is typically suitable for detecting impurities at the 0.05-0.10% level required by regulatory guidelines.
-
Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter to remove particulates that could damage the LC system.
Liquid Chromatography: The Separation
The goal here is to achieve baseline separation of the main peak from all potential impurities. A standard reversed-phase method is the logical starting point for a molecule with this polarity.[10]
-
Column: A high-quality C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) provides excellent resolving power and is a versatile choice for small molecule analysis.
-
Mobile Phase A: 0.1% Formic Acid in Water. The formic acid serves a dual purpose: it protonates the amine and deprotonates the carboxylic acid, improving peak shape and providing protons for efficient electrospray ionization.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A gradient is essential for impurity profiling, ensuring that both polar and non-polar impurities are eluted and detected within a reasonable runtime.
-
0-2 min: 5% B
-
2-15 min: Ramp linearly from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18.1-22 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C (to ensure reproducible retention times)
-
Injection Volume: 2 µL
Mass Spectrometry: The Identification
Here, we leverage the power of mass analysis to confirm identity and uncover hidden impurities.
-
Ionization Source: Electrospray Ionization (ESI) is ideal for polar molecules like our target. It will be operated in both positive and negative ion modes in separate runs to ensure comprehensive detection. The amine group will readily ionize in positive mode ([M+H]+), while the carboxylic acid will be detected in negative mode ([M-H]-).
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap, is strongly preferred over a standard quadrupole.[11] HRMS provides accurate mass measurements (<5 ppm), which allows for the determination of elemental composition, a powerful tool for identifying unknown impurities.
-
Acquisition Mode:
-
Full Scan: Acquire data from m/z 70-800. This allows for the detection of all ionizable species eluting from the column, enabling the discovery of unexpected impurities.
-
Data-Dependent MS/MS (or All-Ions Fragmentation): This mode automatically triggers fragmentation of the most intense ions detected in the full scan. The resulting fragmentation patterns provide structural information that is invaluable for identifying impurities.
-
Visualizing the Workflow
The entire process, from sample receipt to final purity assessment, follows a logical and rigorous pathway to ensure data integrity.
Caption: Workflow for LC-MS Purity Validation.
Method Validation Summary
A validated method provides documented evidence that the procedure is fit for its intended purpose. The table below summarizes the key parameters and typical acceptance criteria as defined by ICH guidelines.[3]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte only, free from interference. | Peak purity analysis (using MS data) shows no co-eluting impurities. |
| Linearity | To demonstrate a proportional response to analyte concentration. | Correlation coefficient (r²) ≥ 0.998 over a range of 50-150% of the target concentration. |
| Accuracy | To measure the closeness of the results to the true value. | 98.0% to 102.0% recovery for spiked samples at three concentration levels. |
| Precision | To assess the repeatability and intermediate precision of the method. | Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%. |
| LOD & LOQ | To determine the lowest detectable and quantifiable concentrations. | Signal-to-Noise Ratio: LOD ≈ 3:1, LOQ ≈ 10:1. LOQ must be ≤ reporting threshold. |
| Robustness | To show reliability against minor changes in method parameters. | No significant impact on results with small variations in pH, temperature, or mobile phase composition. |
A Comparative Analysis: LC-MS vs. Alternative Techniques
While LC-MS is the premier technique for this application, a comprehensive understanding requires comparing it to other available methods. Each has its place in the analytical toolkit, but their limitations for this specific task are noteworthy.
| Technique | Principle | Suitability for 7-Azaspiro[3.5]nonane-7-carboxylic acid | Sensitivity | Specificity | Key Limitation |
| LC-MS | Chromatographic separation followed by mass analysis. | Excellent. Ideal for non-volatile, polar compounds and impurity identification. | Very High | Very High | Higher instrument cost and complexity. |
| HPLC-UV | Chromatographic separation with UV absorbance detection. | Moderate. Good for quantification but requires a chromophore. | Moderate | Low | Blind to non-UV active impurities and cannot resolve co-eluting peaks. |
| qNMR | Nuclear magnetic resonance signal intensity relative to a standard. | Good (Complementary). Excellent for structure confirmation and quantification of major components. | Low | High | Insufficient sensitivity for trace impurity detection (<0.1%); poor at separating signals from similar impurities.[] |
| GC-MS | Gas-phase separation followed by mass analysis. | Poor. Compound is non-volatile and would require derivatization, adding complexity and potential artifacts. | High | High | Not suitable for non-volatile or thermally unstable compounds.[] |
| DSC | Measures heat flow difference during a controlled temperature change. | Poor. Only measures the purity of the bulk crystalline material. | N/A | Very Low | Provides no information on the identity or number of impurities; not for identification.[] |
Logical Framework for Impurity Identification
The data from an HRMS system allows for a systematic approach to identifying an unknown peak in the chromatogram.
Caption: Decision process for impurity structure elucidation.
Conclusion
For validating the purity of a critical pharmaceutical building block like 7-Azaspiro[3.5]nonane-7-carboxylic acid, LC-MS is not just an option; it is the definitive method. Its combination of high-resolution separation and high-specificity mass detection provides a level of analytical certainty that alternative techniques cannot match.[4][11] The ability to not only quantify known impurities but also to detect, identify, and propose structures for unknown species is fundamental to ensuring the quality and safety of the final active pharmaceutical ingredient. By adopting a rigorously developed and validated LC-MS method, researchers and drug developers can proceed with confidence, knowing their chemistry is built on a foundation of verified purity.
References
-
Drug Development and Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Available from: [Link]
-
Christianson, C. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Available from: [Link]
-
Wang, L., et al. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Molecules, 25(15), 3369. Available from: [Link]
-
Bouchafra, H., et al. (2024). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. Pharmaceuticals, 17(10), 1253. Available from: [Link]
-
PubChem. 7-Azaspiro[3.5]nonan-2-ol hydrochloride. National Center for Biotechnology Information. Available from: [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available from: [Link]
-
Eurachem. (2025, May 27). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Available from: [Link]
-
van der Zwaan, T., et al. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Analytical Chemistry, 96(29), 10834–10842. Available from: [Link]
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Sisu@UT. Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. University of Tartu. Available from: [Link]
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BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Available from: [Link]
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
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ResearchGate. (2025, October 26). Novel isotope-coded derivatization of carboxylic acids provides accurate quantification of Azaspiracids in shellfish by liquid chromatography–tandem mass spectrometry. Available from: [Link]
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Analytical Science Advances. (2021, November 22). Profiling acidic metabolites by capillary electrophoresis-mass spectrometry in low numbers of mammalian cells using a novel. Available from: [Link]
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Comparison of metabolic clearance: Spirocyclic vs. non-spirocyclic analogs
Introduction: The "Spirocyclic Switch" in Drug Design
In modern medicinal chemistry, the transition from planar, aromatic-rich molecules to three-dimensional (
This guide objectively compares the metabolic performance of spirocyclic analogs against their non-spirocyclic counterparts (e.g., gem-dimethyl groups, piperidines, and cyclohexanes). It synthesizes mechanistic rationale with experimental protocols to assist researchers in optimizing lead compounds.
Mechanistic Rationale: Why Spirocycles Alter Clearance
The introduction of a spirocyclic motif alters metabolic clearance (
A. Metabolic Soft-Spot Blocking
Cytochrome P450 (CYP) enzymes typically target accessible hydrogen atoms on aliphatic chains or benzylic positions.
-
Non-Spirocyclic (e.g., Gem-dimethyl): While gem-dimethyl groups block immediate metabolism at the quaternary carbon, the adjacent methyl groups are often metabolically labile (susceptible to hydroxylation).
-
Spirocyclic (e.g., Spirooxetane): The spirooxetane ring removes the labile protons entirely and sterically shields the carbon center. Furthermore, the oxygen atom in the oxetane ring reduces the lipophilicity (LogD), which generally lowers affinity for the CYP active site hydrophobic pocket.
B. Conformational Restriction
Flexible linkers (like piperidines or propyl chains) allow a molecule to adopt multiple conformations, increasing the probability of fitting into a CYP active site in a metabolically favorable orientation.
-
The Spiro Effect: Spiro-fusion locks the vectors of the substituents. This "frozen" conformation often prevents the molecule from adapting to the catalytic geometry required by CYP enzymes, effectively reducing
or increasing .
C. Physicochemical Modulation
High lipophilicity (LogP > 3) is a primary driver of high metabolic clearance.
-
Data Insight: Replacing a cyclohexane or gem-dimethyl group with a polar spirocycle (like an azaspiro[3.3]heptane or spirooxetane) lowers LogP/LogD while maintaining structural bulk. This reduction in lipophilicity directly correlates with reduced non-specific binding and lower intrinsic clearance.
Visualizing the Mechanism
The following diagram illustrates how a spirooxetane modification blocks metabolic access compared to a gem-dimethyl analog within a CYP450 active site.
Figure 1: Mechanistic comparison of CYP450 interaction. The gem-dimethyl analog allows methyl oxidation, while the spirooxetane provides steric shielding and physicochemical repulsion.
Comparative Case Studies: Experimental Data
The following table summarizes key literature examples comparing spirocyclic analogs to their direct non-spirocyclic parents.
Table 1: Metabolic & Physicochemical Comparison
| Scaffold Comparison | Compound Pair | Physicochemical Shift | Metabolic Outcome | Reference |
| Gem-dimethyl vs. Spirooxetane | Thalidomide Analogs | LogD: Reduced by ~1.5 unitsSolubility: Increased >10-fold | Clearance: Significant reduction in human microsomes due to removal of labile methyl hydrogens. | [1, 2] |
| Piperazine vs. Diazaspiro[3.3]heptane | Olaparib Analogs | LogP: ComparableSelectivity: Improved PARP1 selectivity | Stability: Maintained metabolic stability while reducing cytotoxicity and DNA damage. | [3] |
| Piperidine vs. Spiro-pyrrolidine | Quisinostat Analogs | Basicity: IncreasedLipophilicity: Decreased | Exposure: 100-fold higher plasma exposure in mice; improved profile against 5 CYP isoforms. | [4] |
| Morpholine vs. Azaspiro cycles | MCHr1 Antagonists | LogD: LoweredhERG: Reduced inhibition | Stability: Improved metabolic stability by preventing oxidative opening of the morpholine ring. | [5] |
Experimental Protocol: Microsomal Stability Assay
To validate the advantages of a spirocyclic scaffold, researchers must perform a controlled Microsomal Stability Assay. This protocol is designed to be self-validating using specific reference standards.
Objective
Determine the intrinsic clearance (
Reagents & Materials
-
Liver Microsomes: 20 mg/mL protein concentration (e.g., XenoTech or Corning).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).
-
Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).
-
Controls:
-
High Clearance: Verapamil or Dextromethorphan.
-
Low Clearance: Warfarin or Atenolol.
-
Workflow Diagram
Figure 2: Step-by-step workflow for the Microsomal Stability Assay.
Detailed Procedure
-
Master Mix Prep: Prepare a solution containing 0.5 mg/mL microsomal protein in 100 mM Phosphate Buffer. Pre-incubate at 37°C for 5 minutes.
-
Compound Addition: Add the test compound (from a 10 mM DMSO stock) to the Master Mix to achieve a final concentration of 1 µM . Ensure final DMSO concentration is <0.1% to avoid enzyme inhibition.
-
Initiation: Initiate the reaction by adding NADPH (1 mM final concentration). Note: Include a "No NADPH" control to check for chemical instability.
-
Sampling: At specific time points (0, 5, 15, 30, 45, 60 min), remove 50 µL aliquots.
-
Quenching: Immediately dispense the aliquot into 150 µL of ice-cold Acetonitrile containing the Internal Standard.
-
Processing: Vortex for 10 minutes, centrifuge at 4,000 rpm for 20 minutes (4°C) to pellet proteins.
-
Quantification: Inject the supernatant into LC-MS/MS monitoring the parent ion transition.
Data Calculation
Plot the natural logarithm (
-
Slope (
): Determined by linear regression. -
Half-life (
): -
Intrinsic Clearance (
): Units: protein
Conclusion
The substitution of non-spirocyclic moieties with spirocyclic scaffolds is a validated strategy for reducing metabolic clearance.
-
Spirooxetanes are superior bioisosteres for gem-dimethyl groups, offering improved solubility and metabolic blocking.
-
Azaspirocycles offer a rigid, lower-lipophilicity alternative to piperidines and piperazines.[2]
-
Validation: These structural changes must be verified via microsomal stability assays, where a decrease in
confirms the design hypothesis.
References
-
Wuitschik, G. et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.
-
Müller, K. et al. (2023).[3] Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
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-
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-
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-
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A Comparative Guide to Azaspirocyclic Scaffolds: 7-Azaspiro[3.5]nonane-7-carboxylic acid vs. 2-Azaspiro[3.3]heptane
Introduction: The Value of Three-Dimensionality in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. Spirocyclic scaffolds, characterized by two rings sharing a single common atom, have emerged as powerful tools in this endeavor. Their inherent three-dimensionality offers a distinct advantage over flat, aromatic systems by providing more precise vectoral orientation of substituents into protein binding pockets, which can lead to enhanced potency and selectivity.[1] Furthermore, the increased fraction of sp³-hybridized carbons in these scaffolds often correlates with superior physicochemical properties, such as increased aqueous solubility and improved metabolic stability, which are critical for successful drug development.[2][3]
This guide provides an in-depth comparison of two prominent azaspirocyclic building blocks: the 7-Azaspiro[3.5]nonane system, which features a piperidine ring fused to a cyclobutane, and the 2-Azaspiro[3.3]heptane system, a more strained structure composed of two fused azetidine rings. We will dissect their structural nuances, compare their physicochemical properties, explore their synthetic accessibility, and discuss their strategic applications in drug design, supported by experimental data and protocols.
Part 1: Structural and Physicochemical Property Comparison
The fundamental difference between the two scaffolds lies in their core architecture. The 7-azaspiro[3.5]nonane framework is built upon a stable six-membered piperidine ring, offering conformational flexibility akin to its non-spirocyclic counterpart. In contrast, the 2-azaspiro[3.3]heptane scaffold is a more rigid, strained system. This structural rigidity can be advantageous for locking a molecule into a bioactive conformation but presents unique synthetic challenges.[4][5]
Caption: Core structures of 7-Azaspiro[3.5]nonane and 2-Azaspiro[3.3]heptane scaffolds.
The differing ring sizes and heteroatom positions have profound implications for the molecules' physicochemical profiles, which are critical determinants of their behavior in biological systems.
Table 1: Comparative Physicochemical Properties
| Property | 7-Azaspiro[3.5]nonane | 2-Azaspiro[3.3]heptane | Rationale for Difference |
| Molecular Formula | C₈H₁₅N | C₆H₁₁N | The 7-azaspiro[3.5]nonane has a larger piperidine/cyclobutane ring system. |
| Molecular Weight | 125.21 g/mol | 97.16 g/mol [6][7] | Directly related to the molecular formula; the larger scaffold has a higher mass. |
| XLogP3 | 1.8[8] | 0.7[7] | The smaller, more compact 2-azaspiro[3.3]heptane scaffold presents a smaller nonpolar surface area. |
| pKa (Predicted) | ~10.8[9] | ~10.4[10] | The nitrogen in the six-membered ring of 7-azaspiro[3.5]nonane is slightly more basic, typical for piperidine-like systems. |
| Aqueous Solubility | Lower | Higher[11] | The increased rigidity and polarity of the bis-azetidine system in 2-azaspiro[3.3]heptane often leads to better water solubility. |
| Lipophilicity (logD) | Higher | Lower[12] | Replacing piperidines with 2-azaspiro[3.3]heptanes has been shown to lower logD, which is counterintuitive as carbon is added, but is rationalized by increased basicity.[12] |
Part 2: Synthesis and Functionalization Strategies
The synthetic accessibility of a scaffold is a paramount consideration for its utility in drug discovery programs, which require rapid and scalable production of analogues.
Synthesis of 7-Azaspiro[3.5]nonane Derivatives
The synthesis of the 7-azaspiro[3.5]nonane core often involves constructing the spirocyclic system from a pre-existing piperidine. A common strategy utilizes tert-butyl 4-methylenepiperidine-1-carboxylate as a starting material, which undergoes a cycloaddition reaction to form the spiro-fused cyclobutanone.[13] This ketone intermediate is a versatile handle for further functionalization.
Caption: General synthetic workflow for 7-Azaspiro[3.5]nonane derivatives.
Synthesis of 2-Azaspiro[3.3]heptane Derivatives
The construction of the strained bis-azetidine core of 2-azaspiro[3.3]heptane requires more specialized methods. A frequently cited route involves the deprotection of a tosylated precursor, 2-tosyl-2-azaspiro[3.3]heptane.[6][14] The tosyl group serves as a robust protecting group for the nitrogen during the formation of the strained ring system and can be removed under reducing conditions.
Caption: General synthetic workflow for 2-Azaspiro[3.3]heptane.
The synthesis of carboxylic acid derivatives can be achieved by constructing the spirocyclic scaffold through subsequent ring closures of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles.[15][16]
Part 3: Applications in Medicinal Chemistry
The choice between these two scaffolds is driven by the specific goals of the drug design project.
2-Azaspiro[3.3]heptane: A Bioisostere for Conformational Constraint and Property Modulation
2-Azaspiro[3.3]heptane has gained significant traction as a bioisostere of piperidine and morpholine.[11] A bioisostere is a chemical substituent that can be interchanged with another to retain biological activity while altering physicochemical properties. Replacing a flexible piperidine with the rigid 2-azaspiro[3.3]heptane scaffold can lock the molecule in a desired conformation, potentially increasing binding affinity and selectivity.[17]
Crucially, this substitution often leads to a desirable decrease in lipophilicity (logD) and an increase in aqueous solubility, addressing common challenges in drug development.[11][12] This makes it an invaluable tool for optimizing lead compounds with poor pharmacokinetic profiles.
Caption: The concept of bioisosteric replacement using 2-azaspiro[3.3]heptane.
7-Azaspiro[3.5]nonane: A Scaffold for Exploring Chemical Space
The larger and more flexible 7-azaspiro[3.5]nonane scaffold is well-suited for use as a core building block in library synthesis for high-throughput screening. Its piperidine nitrogen and the adjacent cyclobutane ring provide multiple vectors for diversification, allowing chemists to explore a broad swath of chemical space. Derivatives of this scaffold have been investigated for a range of biological targets, including G-protein coupled receptors like GPR119 (for diabetes) and chemokine receptors (for inflammatory diseases and HIV).[13][18] Additionally, functionalized versions have been employed as linkers in the development of Proteolysis Targeting Chimeras (PROTACs), a cutting-edge therapeutic modality.[19]
Part 4: Featured Experimental Protocol
To provide practical insight, we detail a representative experimental procedure. The following protocol describes the deprotection of N-tosyl-2-azaspiro[3.3]heptane, a key step in accessing the parent 2-azaspiro[3.3]heptane scaffold.
Protocol: Synthesis of 2-Azaspiro[3.3]heptane from 2-Tosyl-2-azaspiro[3.3]heptane [6][14]
Objective: To remove the tosyl protecting group from the nitrogen of 2-tosyl-2-azaspiro[3.3]heptane to yield the free base 2-azaspiro[3.3]heptane.
Materials:
-
2-Tosyl-2-azaspiro[3.3]heptane (7.3 g, 0.03 mol)
-
1,2-Dimethoxyethane (DME) (30 mL)
-
Sodium naphthalene solution (freshly prepared, 50 mL)
-
Deionized water
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, ice-water bath, rotary evaporator
Procedure:
-
Dissolution: Dissolve 2-tosyl-2-azaspiro[3.3]heptanes (7.3 g, 0.03 mol) in 30 mL of 1,2-dimethoxyethane in a round-bottom flask equipped with a magnetic stir bar.
-
Causality: DME is an appropriate aprotic ether solvent that can dissolve the starting material and is stable to the strong reducing conditions.
-
-
Reaction Setup: Place the flask in an ice-water bath to cool the solution.
-
Causality: The reaction is exothermic. Cooling helps to control the reaction rate and prevent potential side reactions.
-
-
Addition of Reducing Agent: To the cooled, stirring mixture, add 50 mL of a freshly prepared sodium naphthalene solution dropwise. A deep green color from the radical anion should persist.
-
Causality: Sodium naphthalene is a powerful single-electron transfer agent capable of cleaving the nitrogen-sulfur bond of the tosyl group. Fresh preparation is crucial as the reagent is air and moisture sensitive.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the resulting mixture to stir at room temperature for 1 hour.
-
Causality: Allowing the reaction to proceed at room temperature ensures it goes to completion.
-
-
Quenching: Carefully quench the reaction by the slow addition of water until the green color disappears.
-
Causality: Water reacts with the excess sodium naphthalene and other reactive species, safely terminating the reaction. This step must be done cautiously as it can be exothermic.
-
-
Workup and Purification: a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvent. b. The resulting residue is then purified by silica-gel column chromatography. A gradient of dichloromethane:methanol (from 20:0 to 20:1) is used as the eluent.
-
Causality: Silica gel is a polar stationary phase. The nonpolar impurities will elute first with pure DCM. Increasing the polarity with methanol will then elute the more polar product, 2-azaspiro[3.3]heptane.
-
-
Isolation: Combine the product-containing fractions and concentrate under reduced pressure to yield 2-azaspiro[3.3]heptane as the final product (Typical yield: ~2.41 g, 83%).
-
Self-Validation: The success of the reaction and purity of the product should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
-
Conclusion and Strategic Recommendations
Both 7-Azaspiro[3.5]nonane-7-carboxylic acid and 2-Azaspiro[3.3]heptane are valuable building blocks, but their selection is project-dependent.
-
Choose 2-Azaspiro[3.3]heptane when:
-
Choose 7-Azaspiro[3.5]nonane-7-carboxylic acid when:
-
The aim is to build diverse chemical libraries around a larger, more flexible 3D core.
-
Multiple points of diversification are needed to explore structure-activity relationships broadly.
-
A scaffold with chemical properties more closely resembling a standard piperidine is required, but with a novel spirocyclic exit vector.
-
By understanding the distinct structural, physicochemical, and synthetic characteristics of these scaffolds, researchers can make more informed decisions, accelerating the journey from initial hit to viable drug candidate.
References
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Ivachtchenko, A. V., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-21. [Link]
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Ivashchenko, A. V., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids. [Link]
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Thieme Chemistry. (2017). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Synfacts. [Link]
-
Mykhailiuk, P. K. (2015). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications, 51(58), 11708-11711. [Link]
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U.S. Environmental Protection Agency. (n.d.). 2-Azaspiro[3.3]heptan-6-amine Properties. CompTox Chemicals Dashboard. Retrieved February 15, 2026, from [Link]
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Stepan, A. F., et al. (2012). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters, 3(9), 721-726. [Link]
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Vale, C., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 655-671. [Link]
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Vale, C., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. [Link]
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-
Wuitschik, G., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6592-6595. [Link]
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Colella, M., et al. (2022). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Angewandte Chemie International Edition, 61(44), e202209995. [Link]
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Stepan, A. F., et al. (2010). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. RSC Medicinal Chemistry. [Link]
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Scott, J. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(10), 1461-1466. [Link]
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ResearchGate. (n.d.). An improved synthesis of 2-oxa-7-azaspiro[16][20]nonane and analogs as novel reagents in medicinal chemistry. Retrieved February 15, 2026, from [Link]
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Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-38. [Link]
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Mushtaq, N., et al. (2009). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 22(2), 153-157. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 7-Azaspiro[3.5]nonane-7-carboxylic acid
Disclaimer: This guide provides a framework for the safe disposal of 7-Azaspiro[3.5]nonane-7-carboxylic acid based on general principles of laboratory safety and hazardous waste management. A specific Safety Data Sheet (SDS) for this compound was not located during the preparation of this document. It is imperative that you consult the SDS provided by your chemical supplier for specific hazard information and disposal requirements before handling this compound.
The Chemist's Responsibility: Beyond the Reaction
As researchers and drug development professionals, our responsibilities extend beyond the successful synthesis and application of novel compounds. The safe and compliant disposal of chemical waste is a critical aspect of our work, ensuring the protection of ourselves, our colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 7-Azaspiro[3.5]nonane-7-carboxylic acid and its associated waste streams.
Hazard Characterization: An Evidence-Based Approach
In the absence of a specific SDS, we must treat 7-Azaspiro[3.5]nonane-7-carboxylic acid as a potentially hazardous substance. Structurally similar compounds, such as other azaspiro derivatives and carboxylic acids, may exhibit properties of skin and eye irritation, and potential toxicity if ingested or inhaled.[1][2][3] Therefore, all handling and disposal operations should be conducted with appropriate personal protective equipment (PPE) and within a well-ventilated area.
Minimum Required PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene recommended)
-
Laboratory coat
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 7-Azaspiro[3.5]nonane-7-carboxylic acid is a multi-step process that begins with waste segregation at the point of generation and ends with compliant removal by trained professionals.
Waste Segregation: The Foundation of Safety
Proper segregation of chemical waste is essential to prevent dangerous reactions and to ensure cost-effective and compliant disposal.[4][5] Do not mix incompatible waste streams. For 7-Azaspiro[3.5]nonane-7-carboxylic acid, the following waste streams should be considered:
-
Solid Waste: Unused or expired pure compound, contaminated filter paper, and weighing boats.
-
Liquid Waste: Solutions containing the compound, reaction mixtures, and solvent rinses.
-
Contaminated Labware and PPE: Glassware, plasticware, and disposable gloves that have come into direct contact with the compound.
Containerization and Labeling: Clarity is Key
All waste containers must be clearly and accurately labeled.[4][6] This is not only a regulatory requirement but also a critical safety measure.
-
Container Selection: Use only approved, leak-proof, and chemically compatible containers.[4][6] For acidic compounds, plastic containers may be preferable to glass to minimize the risk of breakage.[6]
-
Labeling Requirements: The label must include:
-
The words "Hazardous Waste"[6]
-
The full chemical name: "7-Azaspiro[3.5]nonane-7-carboxylic acid" (avoid abbreviations or chemical structures)[6]
-
The accumulation start date (the date the first drop of waste was added to the container)[7]
-
The primary hazard(s) (e.g., "Irritant," "Corrosive" - consult the specific SDS)
-
Waste Accumulation and Storage: Time and Volume Matter
The U.S. Environmental Protection Agency (EPA) has specific regulations regarding the accumulation of hazardous waste in laboratories.[8][9] These regulations are designed to minimize the risks associated with storing hazardous materials on-site.
| Parameter | Federal Guideline | Notes |
| Maximum Volume in Laboratory | 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) | This is the total for all hazardous waste in the satellite accumulation area.[10] |
| Container Storage | At or near the point of generation and under the control of the operator.[10] | Keep containers closed except when adding waste.[6] |
| Maximum Accumulation Time | Waste must be removed from the laboratory within six months of the accumulation start date.[7][9] |
Final Disposal: The Role of Environmental Health and Safety
Under no circumstances should 7-Azaspiro[3.5]nonane-7-carboxylic acid or its waste be disposed of down the drain or in the regular trash.[4] Your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor is responsible for the final disposal of the collected waste.[11]
Disposal Procedure:
-
Request Pickup: Once a waste container is full or approaching its accumulation time limit, contact your institution's EHS office to schedule a pickup.
-
Documentation: Complete any necessary waste pickup forms or manifests as required by your institution and local regulations.
-
Professional Removal: Trained EHS professionals will collect the properly labeled and sealed waste containers for transport to a certified hazardous waste disposal facility.[9]
Visualizing the Process: Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of 7-Azaspiro[3.5]nonane-7-carboxylic acid.
Sources
- 1. files.dep.state.pa.us [files.dep.state.pa.us]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. aaronchem.com [aaronchem.com]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. Effective Strategies for Lab Waste Disposal [emsllcusa.com]
- 6. mcneese.edu [mcneese.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. needle.tube [needle.tube]
- 9. justrite.com [justrite.com]
- 10. epa.gov [epa.gov]
- 11. acs.org [acs.org]
A Comprehensive Guide to Personal Protective Equipment for Handling 7-Azaspiro[3.5]nonane-7-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, 7-Azaspiro[3.5]nonane-7-carboxylic acid and its derivatives represent a class of compounds with significant potential. As a Senior Application Scientist, it is my priority to ensure that innovation is paired with an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for the handling of 7-Azaspiro[3.5]nonane-7-carboxylic acid, with a focus on personal protective equipment (PPE). The protocols outlined herein are designed to be a self-validating system, grounded in established safety principles for similar chemical structures.
Hazard Assessment and Risk Mitigation
Before any handling of 7-Azaspiro[3.5]nonane-7-carboxylic acid, a comprehensive risk assessment is paramount. This involves evaluating the quantity of the substance being used, the nature of the procedure (e.g., weighing, dissolution, reaction), and the potential for exposure.
Potential Hazards:
-
Skin and Eye Irritation: Carboxylic acids can be corrosive or irritating to the skin and eyes.[1][4][6]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[4][5][6]
-
Unknown Toxicity: As a research chemical, the full toxicological profile may not be known. Therefore, it is prudent to handle it as a substance with potential for unknown toxicity.[3]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to provide a robust barrier against potential exposure. The following PPE is mandatory when handling 7-Azaspiro[3.5]nonane-7-carboxylic acid in a laboratory setting.[7][8]
Core PPE Ensemble
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[8][9][10] | To protect against splashes of solutions or airborne particles from coming into contact with the eyes. A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended).[9][10] | To prevent direct skin contact. Gloves should be inspected for any signs of degradation or puncture before use. It is advisable to change gloves frequently, especially if contamination is suspected.[10] |
| Body Protection | A laboratory coat, buttoned, with long sleeves. | To protect the skin and personal clothing from accidental spills and contamination.[7] |
| Footwear | Closed-toe shoes.[7] | To protect the feet from spills and falling objects. |
Enhanced PPE for Specific Operations
For procedures with a higher risk of exposure, such as handling larger quantities or generating dust or aerosols, the following additional PPE is required:
-
Respiratory Protection: When working with the solid form where dust generation is possible, or when handling solutions in a manner that could create aerosols, a NIOSH-approved respirator is necessary. The type of respirator should be selected based on a formal risk assessment.[11][12]
-
Chemical-Resistant Apron: For tasks involving significant quantities of solutions where splashing is a risk.[13]
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow is designed to minimize exposure and ensure a safe handling process from receipt of the compound to its final use.
Caption: A streamlined workflow for the safe handling of 7-Azaspiro[3.5]nonane-7-carboxylic acid.
Detailed Protocol:
-
Preparation:
-
Inspect Container: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Don PPE: Before opening the container, put on the complete core PPE ensemble as detailed in the table above.
-
Work Area Preparation: All handling of 7-Azaspiro[3.5]nonane-7-carboxylic acid should be conducted within a certified chemical fume hood to minimize inhalation exposure.[13][14] The work surface should be covered with absorbent, disposable bench paper.
-
-
Handling:
-
Weighing: If handling the solid form, carefully weigh the required amount in the fume hood. Use techniques that minimize dust generation, such as gentle scooping rather than pouring from a height.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure adequate ventilation.[14]
-
Reactions: Conduct all reactions in appropriate glassware within the fume hood.
-
-
Post-Handling:
-
Decontamination: Thoroughly decontaminate the work area and any equipment used.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat, and then eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[4][9]
-
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Disposal Workflow:
Sources
- 1. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 2. fishersci.com [fishersci.com]
- 3. accelachem.com [accelachem.com]
- 4. aaronchem.com [aaronchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. chemscene.com [chemscene.com]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. trihydro.com [trihydro.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. pppmag.com [pppmag.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. opcw.org [opcw.org]
- 13. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
